molecular formula C9H12O B073261 (S)-1-Phenylpropan-2-ol CAS No. 1517-68-6

(S)-1-Phenylpropan-2-ol

Cat. No.: B073261
CAS No.: 1517-68-6
M. Wt: 136.19 g/mol
InChI Key: WYTRYIUQUDTGSX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Phenylpropan-2-ol is a valuable chiral secondary alcohol and a key synthetic intermediate in organic and medicinal chemistry. Its primary research value lies in its stereochemistry, serving as a versatile building block for the asymmetric synthesis of more complex molecules, particularly pharmaceuticals and fine chemicals. Researchers utilize this compound as a precursor for chiral ligands, catalysts, and auxiliaries, exploiting the benzylic alcohol and the adjacent stereocenter for further functionalization. Its structure is a common motif in the synthesis of amphetamine derivatives, making it crucial for studying neurotransmitter analogs, receptor binding interactions, and metabolic pathways in neurological research. The mechanism of action for this compound itself is not as a direct bioactive compound but rather as a molecular scaffold. The chirality of the molecule is critical, as the (S)-enantiomer often confers distinct biological activity and binding affinity compared to its (R)-counterpart in resulting compounds. This makes it an essential tool for investigating structure-activity relationships (SAR) and for the development of enantiomerically pure drugs, where single-isomer products are required for efficacy and to minimize side effects. This high-purity compound is intended for advanced laboratory synthesis and analytical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTRYIUQUDTGSX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313458
Record name (S)-1-Phenyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517-68-6
Record name (S)-1-Phenyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1517-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-2-propanol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-1-Phenyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-phenylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-2-PROPANOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EAH5F9HYI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (S)-1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Phenylpropan-2-ol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its importance lies in its role as a key chiral building block for the asymmetric synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for its synthesis, purification, and chiral resolution, and visualizations of key experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this versatile chiral intermediate.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic aromatic odor. It is soluble in many common organic solvents.[1] Key physical and chemical properties are summarized in the tables below.

Physical Properties
PropertyValueReference(s)
Molecular FormulaC₉H₁₂O[2]
Molecular Weight136.19 g/mol [2]
Melting Point18 °C[1]
Boiling Point214-220 °C (at 760 mmHg)[1][3]
95-97 °C (at 11 mmHg)[1]
Density0.993 - 0.996 g/mL at 20 °C[1][3]
Specific Rotation ([α]²⁰/D)+40° to +42° (c=5.3% in benzene)[4]
Solubility
SolventSolubilityReference(s)
WaterModerately soluble[5]
EthanolSoluble[1]
EtherSoluble[1]
ChloroformSoluble[]
Ethyl AcetateSlightly Soluble[]
MethanolSlightly Soluble[]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.3m5HAromatic protons (C₆H₅)
~3.9-4.1m1HCH-OH
~2.7-2.8dd1HPh-CH₂ (diastereotopic)
~2.6-2.7dd1HPh-CH₂ (diastereotopic)
~1.1-1.2d3HCH₃
Variables (broad)1HOH

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[7][8][9] The signal for the hydroxyl proton is often broad and its chemical shift is highly variable due to hydrogen bonding.[9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~138-140C (quaternary, aromatic)
~128-130CH (aromatic)
~126-128CH (aromatic)
~125-127CH (aromatic)
~69-71CH-OH
~45-47Ph-CH₂
~22-24CH₃

Note: Chemical shifts can vary slightly depending on the solvent.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Strong, BroadO-H stretch (hydrogen-bonded)
~3020-3080MediumC-H stretch (aromatic)
~2850-2970MediumC-H stretch (aliphatic)
~1600, ~1495, ~1450Medium-WeakC=C stretch (aromatic ring)
~1000-1100StrongC-O stretch
~690-750StrongC-H bend (out-of-plane, aromatic)

Note: The broadness of the O-H stretch is characteristic of alcohols and is due to hydrogen bonding.[9][13]

Experimental Protocols

Synthesis of Racemic 1-Phenylpropan-2-ol via Reduction of Phenylacetone

A common method for the synthesis of 1-phenylpropan-2-ol is the reduction of phenylacetone (also known as 1-phenyl-2-propanone).[14] Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.

Materials:

  • Phenylacetone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions. The addition should be controlled to maintain a low temperature.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol from the mixture using a rotary evaporator.

  • Transfer the remaining aqueous solution to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude 1-phenylpropan-2-ol as an oil.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up start Dissolve Phenylacetone in Methanol cool Cool in Ice Bath start->cool add_nabh4 Add NaBH4 (portion-wise) cool->add_nabh4 stir Stir in Ice Bath add_nabh4->stir quench Quench with Water stir->quench evap_meoh Remove Methanol (Rotovap) quench->evap_meoh Reaction Mixture extract Extract with Organic Solvent evap_meoh->extract wash Wash with Brine extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry filter_evap Filter and Remove Solvent (Rotovap) dry->filter_evap end Crude 1-Phenylpropan-2-ol filter_evap->end

Figure 1: Synthesis of 1-Phenylpropan-2-ol.
Purification by Vacuum Distillation

The crude 1-phenylpropan-2-ol can be purified by vacuum distillation to remove any unreacted starting material and byproducts.[15][16][17]

Materials:

  • Crude 1-phenylpropan-2-ol

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with a stirrer

  • Thermometer

  • Receiving flask(s)

  • Stir bar

Procedure:

  • Set up the short-path distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Add the crude 1-phenylpropan-2-ol and a stir bar to the distillation flask.

  • Connect the apparatus to a vacuum pump.

  • Begin stirring the crude product.

  • Slowly apply the vacuum to the system.

  • Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle.

  • Monitor the temperature of the vapor. Collect the fraction that distills at the expected boiling point of 1-phenylpropan-2-ol at the recorded pressure (e.g., 95-97 °C at 11 mmHg).[1]

  • Collect any lower-boiling impurities in a separate receiving flask.

  • Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

  • The collected fraction should be pure 1-phenylpropan-2-ol.

Purification_Workflow cluster_setup Setup cluster_distillation Distillation setup_apparatus Assemble Short-Path Distillation Apparatus add_crude Add Crude Product and Stir Bar setup_apparatus->add_crude connect_vacuum Connect to Vacuum Pump add_crude->connect_vacuum start_stirring Start Stirring connect_vacuum->start_stirring apply_vacuum Apply Vacuum start_stirring->apply_vacuum start_heating Begin Heating apply_vacuum->start_heating collect_fractions Collect Fractions at Appropriate Boiling Point start_heating->collect_fractions cool_down Cool to Room Temperature collect_fractions->cool_down release_vacuum Release Vacuum cool_down->release_vacuum end Pure 1-Phenylpropan-2-ol release_vacuum->end

Figure 2: Purification by Vacuum Distillation.
Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers.[18] A common method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[19][20][21] The diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

Materials:

  • Racemic 1-phenylpropan-2-ol

  • (+)-Tartaric acid (or another suitable chiral resolving agent)

  • A suitable solvent system (e.g., a mixture of ethanol and water)

  • Beakers or flasks

  • Heating plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • pH paper or pH meter

  • A base (e.g., sodium hydroxide solution)

  • An acid (e.g., hydrochloric acid)

  • Separatory funnel

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous drying agent

Procedure:

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic 1-phenylpropan-2-ol in a minimal amount of a suitable hot solvent (e.g., ethanol).

    • In a separate container, dissolve an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, also with heating.

    • Mix the two hot solutions.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of one of the diastereomeric salts.

  • Separation of Diastereomers:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

    • The filtrate contains the other diastereomer.

  • Liberation of the Enantiomer:

    • Dissolve the collected crystals in water.

    • Add a base (e.g., sodium hydroxide solution) to the solution to deprotonate the alcohol and break the salt, liberating the free this compound.

    • Extract the liberated enantiomer with an organic solvent (e.g., diethyl ether) using a separatory funnel.

    • Dry the organic extract over an anhydrous drying agent.

    • Remove the solvent by rotary evaporation to obtain the enantiomerically enriched this compound.

  • Confirmation of Enantiomeric Purity:

    • The enantiomeric excess (ee) of the product can be determined by chiral chromatography (HPLC or GC) or by measuring its specific rotation and comparing it to the literature value.

Chemical Reactivity and Applications

This compound is a versatile chiral building block. The hydroxyl group can undergo various chemical transformations, such as:

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenylpropan-2-one.

  • Esterification: Reaction with carboxylic acids or their derivatives to form chiral esters.

  • Etherification: Conversion to chiral ethers.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and then displaced by a nucleophile.

These reactions allow for the incorporation of the chiral (S)-1-phenylpropyl moiety into more complex molecules, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is a combustible liquid.[] Avoid contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound, a crucial chiral intermediate. The tabulated data, experimental protocols, and workflow visualizations are intended to equip researchers, scientists, and drug development professionals with the necessary information for the effective synthesis, purification, and application of this important molecule.

References

(S)-1-Phenylpropan-2-ol (CAS: 1517-68-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Phenylpropan-2-ol, a chiral alcohol with the CAS number 1517-68-6, is a versatile and valuable building block in modern organic synthesis. Its stereospecific structure makes it a crucial intermediate in the preparation of a wide array of pharmaceuticals, agrochemicals, and fragrances.[1] The precise spatial arrangement of the hydroxyl and phenyl groups allows for the creation of complex, stereochemically defined molecules, a critical aspect in the development of effective and safe therapeutic agents. This technical guide provides an in-depth overview of the physicochemical properties, synthesis methodologies, analytical techniques, and applications of this compound.

Physicochemical Properties

This compound is a colorless to almost colorless, clear liquid with a characteristic aromatic odor.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 1517-68-6[2][3]
Molecular Formula C₉H₁₂O[2][3]
Molecular Weight 136.19 g/mol [2][3]
Appearance Clear, colorless to almost colorless liquid[1][2]
Boiling Point 95-97 °C at 11 mmHg[1][2]
Density 0.993 g/mL at 20 °C[1][2]
Refractive Index (n20/D) 1.521[1][2]
Flash Point 85 °C[1][2]
Optical Activity ([α]20/D) +41 ± 1°, c = 5.3% in benzene[2]
pKa 15.24 ± 0.20 (Predicted)[1][2]
Solubility Soluble in many organic solvents like ethanol and ether.[1]

Synthesis of this compound

The enantioselective synthesis of this compound is of paramount importance to ensure the desired biological activity of the final product. The primary precursor for its synthesis is 1-phenylpropan-2-one. Both chemical and biocatalytic methods have been developed for this asymmetric reduction.

Chemical Synthesis

A common laboratory-scale method for the synthesis of 1-phenylpropan-2-ol (as a racemic mixture) involves the reduction of 1-phenylpropan-2-one using a chemical reducing agent like sodium borohydride. To obtain the desired (S)-enantiomer, chiral catalysts are employed in asymmetric hydrogenation reactions.

Experimental Protocol: Reduction of 1-Phenylpropan-2-one with Sodium Borohydride

This protocol describes the synthesis of 1-phenylpropan-2-ol. To achieve enantioselectivity, a chiral reducing agent or catalyst would be necessary.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 30.0 g of 1-phenylpropan-2-one in 500 ml of methanol.

  • Cooling: Place the flask in an ice bath to cool the solution.

  • Addition of Reducing Agent: Slowly add 10.0 g of sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: Continue stirring the mixture for 4 hours, allowing it to slowly warm to room temperature.

  • Work-up:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between 100 ml of water and 200 ml of chloroform.

    • Separate the organic layer.

  • Purification:

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent.

    • Evaporate the chloroform to yield 1-phenylpropan-2-ol as a colorless oil (yield: ~26.4 g).[4]

Biocatalytic Synthesis

Biocatalysis offers a green and highly enantioselective alternative for the synthesis of this compound. This method utilizes whole microbial cells or isolated enzymes, such as alcohol dehydrogenases (ADHs), to catalyze the asymmetric reduction of 1-phenylpropan-2-one.

Experimental Protocol: Biocatalytic Reduction using Rhodococcus erythropolis

This protocol provides a general framework for the whole-cell biocatalytic reduction. Optimization of parameters such as cell density, substrate concentration, and reaction time is crucial for achieving high yield and enantiomeric excess.

  • Cultivation of Biocatalyst:

    • Prepare a suitable growth medium (e.g., Luria-Bertani broth) and inoculate it with Rhodococcus erythropolis.

    • Incubate the culture under appropriate conditions (e.g., 30 °C, 200 rpm) until the desired cell density is reached.

  • Biotransformation:

    • Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer, pH 7.0).

    • Add 1-phenylpropan-2-one to the cell suspension. A co-solvent like glucose can be added to facilitate cofactor regeneration.

    • Incubate the reaction mixture under controlled conditions (e.g., 30 °C, 200 rpm).

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by periodically analyzing samples using gas chromatography (GC).

    • Once the reaction is complete, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Purification:

    • Dry the organic extract over a drying agent.

    • Remove the solvent to obtain the crude product.

    • Purify the this compound using column chromatography if necessary.

Analytical Methods

The analysis of this compound is critical for determining its purity and enantiomeric excess. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

Chiral Gas Chromatography (GC)

Experimental Protocol: Enantiomeric Excess Determination by Chiral GC-FID

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as one with a β-cyclodextrin-based stationary phase.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector and Detector Temperatures: Typically set at 250 °C and 300 °C, respectively.

  • Oven Temperature Program: An initial temperature of around 100 °C, held for a few minutes, followed by a temperature ramp (e.g., 5 °C/min) to a final temperature of approximately 180 °C.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or isopropanol).

  • Analysis: Inject a small volume of the prepared sample. The two enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Enantiomeric Purity Analysis by Chiral HPLC-UV

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) in an isocratic elution mode. The exact ratio will depend on the column and may require optimization.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample. The enantiomers will be separated based on their differential interaction with the chiral stationary phase, and their peak areas can be used to calculate the enantiomeric excess.

Applications in Drug Development

The chirality of this compound is fundamental to its application as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The specific stereochemistry is often essential for the desired pharmacological activity and can significantly impact the drug's efficacy and safety profile. It serves as a key intermediate in the production of certain analgesics and anti-inflammatory drugs.[5]

Visualizations

Biocatalytic Synthesis Workflow

The following diagram illustrates the general workflow for the biocatalytic synthesis of this compound from 1-phenylpropan-2-one using a whole-cell biocatalyst.

Biocatalytic_Synthesis cluster_preparation Biocatalyst Preparation cluster_reaction Biotransformation cluster_downstream Downstream Processing Inoculation Inoculation of Microorganism Cultivation Cultivation Inoculation->Cultivation Harvesting Cell Harvesting Cultivation->Harvesting Reaction Asymmetric Reduction (Whole-cell catalyst) Harvesting->Reaction Precursor 1-Phenylpropan-2-one (Substrate) Precursor->Reaction Product This compound Reaction->Product Extraction Product Extraction Product->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (GC/HPLC) - Purity - Enantiomeric Excess Purification->Analysis

Caption: Workflow for biocatalytic synthesis.

Phenylpropanoid Biosynthesis Pathway

While this compound is not a direct product, the phenylpropanoid pathway is a fundamental biological route for the synthesis of a vast array of aromatic compounds in plants, starting from the amino acid phenylalanine. This provides a broader biological context for the synthesis of phenyl-containing molecules.

Phenylpropanoid_Pathway Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Flavonoids Flavonoids Coumaroyl_CoA->Flavonoids Lignans Lignans Coumaroyl_CoA->Lignans Stilbenes Stilbenes Coumaroyl_CoA->Stilbenes

Caption: Simplified phenylpropanoid pathway.

Conclusion

This compound is a chiral intermediate of significant industrial importance. The development of efficient and highly selective synthetic methods, particularly biocatalytic routes, has been crucial for its application in the pharmaceutical and other fine chemical industries. A thorough understanding of its properties and the availability of robust analytical methods are essential for ensuring the quality and efficacy of the final products derived from this versatile building block.

References

An In-depth Technical Guide to the Molecular Structure and Properties of (S)-1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Phenylpropan-2-ol is a chiral secondary alcohol of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its importance lies in its role as a key chiral building block for the asymmetric synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs). Understanding its molecular structure, physicochemical properties, and the methodologies for its stereoselective synthesis and analysis is critical for its effective application in research and development.

This technical guide provides a comprehensive overview of this compound, summarizing its core properties, spectroscopic data, and detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C9H12O, is an aromatic alcohol featuring a phenyl group attached to a propanol backbone.[1][3] The stereochemical descriptor "(S)" denotes the absolute configuration at the chiral center, the second carbon atom (C2), which is bonded to the hydroxyl group. This chirality is responsible for its optical activity, a key characteristic of this enantiomer.[1]

General and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for its handling, purification, and use in synthetic applications.

PropertyValueReference(s)
IUPAC Name (2S)-1-phenylpropan-2-ol[3]
Synonyms (S)-(+)-1-Phenyl-2-propanol, (S)-(+)-Benzylmethylcarbinol[3]
Molecular Formula C9H12O[1][3]
Molecular Weight 136.19 g/mol [3][4]
Appearance Colorless liquid[1][4]
Odor Characteristic benzene fragrance[1]
Density 0.993 g/mL at 20 °C[1][2]
Boiling Point 214-220 °C at 760 mmHg; 95-97 °C at 11 mmHg[1][2]
Melting Point 18 °C[1][2]
Optical Rotation [α]D²⁵ = +40° to +42° (c=1, ethanol)[1]
Solubility Soluble in ethanol, ether, chloroform. Slightly soluble in methanol.[1][5]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Representative data are presented below.

Spectroscopic DataDescriptionReference(s)
¹H NMR (CDCl₃) δ ~7.1-7.3 (m, 5H, Ar-H), ~4.1 (m, 1H, CH-OH), ~2.7 (m, 2H, Ph-CH₂), ~1.2 (d, 3H, CH₃)[6]
¹³C NMR (CDCl₃) Aromatic C's: ~126-139 ppm; CH-OH: ~69 ppm; Ph-CH₂: ~46 ppm; CH₃: ~23 ppm[7][8][9]
Infrared (IR) Broad peak ~3350 cm⁻¹ (O-H stretch); ~3030 cm⁻¹ (Ar C-H stretch); ~2970 cm⁻¹ (Aliphatic C-H stretch); ~1495, 1450 cm⁻¹ (Ar C=C stretch); ~1090 cm⁻¹ (C-O stretch)[4][10]
Mass Spectrometry (EI) M⁺ at m/z 136. Key fragments at m/z 121 ([M-CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion), 45 ([CH(OH)CH₃]⁺)[3][11]

Molecular and Workflow Visualizations

Visual representations of the molecular structure and experimental processes are crucial for a clear understanding.

Caption: 2D structure of this compound with stereochemistry.

experimental_workflow cluster_synthesis Synthesis Methods cluster_analysis Analysis Techniques start Prochiral Ketone (1-Phenylpropan-2-one) synthesis Asymmetric Synthesis start->synthesis workup Reaction Workup (e.g., Quenching, Extraction) synthesis->workup chem Chemical Reduction (Chiral Catalyst + H₂) bio Biocatalytic Reduction (Enzyme/Whole Cell) purification Purification (e.g., Column Chromatography) workup->purification product Racemic or Enantioenriched 1-Phenylpropan-2-ol purification->product analysis Chiral Analysis product->analysis result Determine Enantiomeric Excess (ee%) analysis->result gc Chiral GC nmr NMR with Chiral Shift Reagent polarimetry Polarimetry

Caption: Workflow for asymmetric synthesis and analysis of this compound.

Experimental Protocols

The enantioselective synthesis of this compound is paramount. Asymmetric hydrogenation and biocatalytic reduction are two of the most effective methods.

Protocol for Asymmetric Hydrogenation of 1-Phenylpropan-2-one

Asymmetric hydrogenation employs a chiral transition metal catalyst to stereoselectively reduce the prochiral ketone, 1-phenylpropan-2-one.[1] Ruthenium- and Rhodium-based catalysts with chiral phosphine ligands are commonly used.[1]

  • Materials:

    • 1-Phenylpropan-2-one (substrate)

    • Chiral Ruthenium catalyst (e.g., RuCl₂--INVALID-LINK--n)

    • Hydrogen gas (H₂)

    • Anhydrous, degassed solvent (e.g., Methanol or Ethanol)

    • Base (e.g., Potassium tert-butoxide, t-BuOK)

    • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control.

  • Procedure:

    • Reactor Preparation: Ensure the autoclave is clean, dry, and leak-proof.

    • Charging the Reactor: Under an inert atmosphere (e.g., Argon), charge the autoclave with 1-phenylpropan-2-one (1 equivalent), the chiral Ruthenium catalyst (0.01-0.1 mol%), and the anhydrous solvent.

    • Initiation: Add the base (typically 1-2 equivalents relative to the catalyst). Seal the reactor.

    • Hydrogenation: Purge the reactor several times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 10-50 bar H₂).[12]

    • Reaction: Heat the mixture to the specified temperature (e.g., 50-80 °C) and stir vigorously for the required time (e.g., 12-24 hours), monitoring H₂ uptake.

    • Workup: After cooling the reactor to room temperature, carefully vent the excess H₂. Quench the reaction mixture by adding a small amount of water or a saturated NH₄Cl solution.

    • Extraction: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

Protocol for Chiral Gas Chromatography (GC) Analysis

Determining the enantiomeric excess (ee) is critical to validate the success of an asymmetric synthesis. Chiral GC is a primary method for this analysis.[13]

  • Materials:

    • Sample of 1-phenylpropan-2-ol

    • High-purity solvent (e.g., Hexane/Isopropanol mixture)

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Chiral GC column (e.g., CP-Chirasil-DEX CB).[13]

    • High-purity carrier gas (e.g., Helium or Hydrogen).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the 1-phenylpropan-2-ol sample (approx. 1 mg/mL) in the chosen solvent.

    • Instrument Setup: Install the chiral column in the GC. Set the instrument parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) according to established methods for separating the enantiomers of 1-phenylpropan-2-ol. A typical oven program might start at 100 °C and ramp to 180 °C.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Data Acquisition: Record the chromatogram. The two enantiomers, this compound and (R)-1-phenylpropan-2-ol, will elute at different retention times.

    • Analysis: Integrate the peak areas for both enantiomers.

    • Calculation of Enantiomeric Excess (ee):

      • Let A(S) be the peak area of the (S)-enantiomer and A(R) be the peak area of the (R)-enantiomer.

      • Calculate the ee using the formula: ee (%) = [ |A(S) - A(R)| / (A(S) + A(R)) ] * 100

Conclusion

This compound is a valuable chiral intermediate whose stereocontrolled synthesis is crucial for various applications, particularly in the pharmaceutical sector. A thorough understanding of its structure, properties, and the analytical methods to ensure its enantiopurity are essential for researchers. The protocols and data provided in this guide offer a foundational resource for professionals working with this important molecule. Advances in asymmetric catalysis, including both chemocatalysis and biocatalysis, continue to provide more efficient, selective, and sustainable routes to this and other enantiopure alcohols.

References

(S)-1-Phenylpropan-2-ol: A Comprehensive Technical Guide to its Stereochemistry and Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Phenylpropan-2-ol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its importance lies in its role as a versatile chiral building block for the synthesis of a variety of enantiomerically pure compounds, particularly active pharmaceutical ingredients (APIs). The stereochemistry at the C2 position is crucial for the biological activity of many target molecules, making the enantioselective synthesis of the (S)-enantiomer a key focus of chemical research. This guide provides an in-depth overview of the stereochemistry, synthesis, and characterization of this compound.

Physicochemical and Stereochemical Properties

This compound, also known as (S)-(+)-benzylmethylcarbinol, is a colorless liquid with a characteristic aromatic odor.[1] The presence of a stereocenter at the second carbon atom of the propanol chain gives rise to two enantiomers: this compound and (R)-1-phenylpropan-2-ol.[2] These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light, rotating it in opposite directions.[2]

PropertyValueReference
Molecular FormulaC₉H₁₂O[3]
Molecular Weight136.19 g/mol [3]
CAS Number1517-68-6[3]
Boiling Point95-97 °C at 11 mm Hg[1]
Density0.993 g/mL at 20 °C[1]
InChI KeyWYTRYIUQUDTGSX-QMMMGPOBSA-N[4]

Enantioselective Synthesis of this compound

The generation of enantiomerically pure this compound is paramount for its application in pharmaceutical synthesis. Several highly efficient and stereoselective methods have been developed, primarily involving the asymmetric reduction of the prochiral ketone, 1-phenylpropan-2-one.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used technique for the enantioselective reduction of ketones. This method typically employs a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand.[4] The choice of the chiral ligand is critical in dictating the stereochemical outcome of the reaction.

A common approach involves the use of a ruthenium catalyst with a chiral diphosphine and a diamine ligand, as seen in Noyori-type asymmetric hydrogenation.[5] The chiral environment created by the catalyst complex favors the delivery of hydride to one face of the ketone, leading to the preferential formation of one enantiomer.

Experimental Protocol: Asymmetric Hydrogenation of 1-Phenylpropan-2-one

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired outcomes.

Materials:

  • 1-Phenylpropan-2-one

  • [RuCl₂( (S)-BINAP )]₂(NEt₃) catalyst

  • Isopropanol (hydrogen source and solvent)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the [RuCl₂( (S)-BINAP )]₂(NEt₃) catalyst in anhydrous toluene.

  • Add 1-phenylpropan-2-one to the catalyst solution.

  • Add isopropanol to the mixture.

  • The reaction mixture is stirred at a specified temperature (e.g., 30-50 °C) and monitored by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of this compound.[4] This method utilizes enzymes, such as alcohol dehydrogenases (ADHs), or whole-cell systems (e.g., baker's yeast, Saccharomyces cerevisiae) to catalyze the asymmetric reduction of 1-phenylpropan-2-one.[4][6] These reactions are typically performed in aqueous media under mild conditions, minimizing the use of hazardous reagents and solvents.[4]

Studies have shown that ADHs from various microorganisms can reduce 1-phenylpropan-2-one to this compound with high enantiomeric excess (ee).[2] For instance, an alcohol dehydrogenase from Rhodococcus ruber (ADH-A) has been reported to produce this compound with over 99% ee.[2]

Experimental Protocol: Biocatalytic Reduction of 1-Phenylpropan-2-one using Baker's Yeast

This protocol provides a general guideline for a whole-cell biocatalytic reduction.

Materials:

  • 1-Phenylpropan-2-one

  • Baker's yeast (Saccharomyces cerevisiae)

  • Glucose (or sucrose) as a co-substrate for cofactor regeneration

  • Water

  • Ethyl acetate for extraction

Procedure:

  • A suspension of baker's yeast and glucose is prepared in water and allowed to activate.

  • 1-Phenylpropan-2-one is added to the yeast suspension.

  • The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by chiral GC or HPLC.

  • After the reaction is complete, the yeast cells are removed by centrifugation or filtration.

  • The aqueous phase is extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The resulting this compound can be further purified by distillation or chromatography.

Comparison of Synthetic Methods
MethodCatalyst/BiocatalystTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Asymmetric HydrogenationRu- or Rh-based chiral complexes>95%High efficiency, broad substrate scope, well-establishedRequires precious metal catalysts, often requires high pressure of H₂
Biocatalytic ReductionAlcohol Dehydrogenases, Baker's Yeast>99%High enantioselectivity, mild reaction conditions, environmentally friendlySubstrate/product inhibition can occur, lower substrate concentrations may be required

Spectroscopic Characterization

The stereochemistry and purity of this compound are confirmed using various spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the structure of the molecule. Key signals for 1-phenylpropan-2-ol include a doublet for the methyl group, a multiplet for the methine proton, a multiplet for the methylene protons, and signals for the phenyl group protons.

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule.

While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric purity.

Infrared (IR) Spectroscopy

The IR spectrum of 1-phenylpropan-2-ol shows a characteristic broad absorption band for the hydroxyl (-OH) group in the region of 3200-3600 cm⁻¹, as well as absorptions corresponding to C-H and C=C bonds of the aromatic ring.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for determining the enantiomeric excess of this compound. These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and quantification.

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of numerous pharmaceuticals. Its specific stereochemistry is often a critical determinant of the pharmacological activity and safety profile of the final drug product.

One notable application is in the synthesis of chiral amines. The hydroxyl group of this compound can be converted to an amino group through various chemical transformations, yielding enantiomerically pure phenylethylamine derivatives. These derivatives are core structures in many centrally acting drugs.

Signaling Pathways and Logical Relationships

The enantioselective synthesis of this compound is governed by the principles of stereocontrol. The following diagram illustrates the general concept of achieving stereoselectivity in the reduction of a prochiral ketone.

Stereoselective_Reduction cluster_reactants Reactants cluster_transition_states Diastereomeric Transition States cluster_products Products ketone 1-Phenylpropan-2-one (Prochiral) ts_S Transition State S (Lower Energy) ketone->ts_S Favored Pathway ts_R Transition State R (Higher Energy) ketone->ts_R Disfavored Pathway reagent Reducing Agent + Chiral Catalyst/Enzyme reagent->ts_S reagent->ts_R S_product This compound (Major Product) ts_S->S_product R_product (R)-1-Phenylpropan-2-ol (Minor Product) ts_R->R_product

Caption: Stereoselective reduction of 1-phenylpropan-2-one.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and analysis of this compound.

Experimental_Workflow start Start: 1-Phenylpropan-2-one synthesis Enantioselective Synthesis (e.g., Asymmetric Hydrogenation or Biocatalysis) start->synthesis workup Reaction Work-up (Extraction, Drying) synthesis->workup purification Purification (Column Chromatography or Distillation) workup->purification product Isolated this compound purification->product analysis Analysis product->analysis structural Structural Confirmation (NMR, IR) analysis->structural chiral Enantiomeric Purity (Chiral HPLC/GC) analysis->chiral

Caption: General workflow for synthesis and analysis.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis, particularly for the pharmaceutical industry. The development of highly efficient and enantioselective synthetic methods, such as asymmetric hydrogenation and biocatalysis, has made this important intermediate readily accessible in high optical purity. A thorough understanding of its stereochemistry and the available analytical techniques for its characterization is essential for researchers and professionals involved in the design and development of new chiral drugs.

References

Introduction to the Chirality of 1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chirality of 1-Phenylpropan-2-ol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, separation, and characterization of the enantiomers of 1-phenylpropan-2-ol, a key chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

1-Phenylpropan-2-ol possesses a single stereocenter at the second carbon atom (C2) of the propanol chain. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a benzyl group (-CH₂C₆H₅). Due to this chiral center, the molecule exists as a pair of non-superimposable mirror images known as enantiomers.[1]

These enantiomers are designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. They exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light, a property known as optical activity. The (S)-enantiomer is dextrorotatory, rotating plane-polarized light in the positive (+) direction, while the (R)-enantiomer is levorotatory, rotating it in the negative (-) direction.[1]

G cluster_R (R)-(-)-1-Phenylpropan-2-ol cluster_S (S)-(+)-1-Phenylpropan-2-ol R_img R_img mirror R_img->mirror S_img S_img mirror->S_img Mirror Plane

Figure 1: Stereochemical relationship between the enantiomers of 1-phenylpropan-2-ol.

Data Presentation

Table 1: Physical and Chiroptical Properties of 1-Phenylpropan-2-ol Enantiomers
Property(R)-(-)-1-Phenylpropan-2-ol(S)-(+)-1-Phenylpropan-2-olRacemic (±)-1-Phenylpropan-2-ol
CAS Number 1572-95-8[2]1517-68-6[3]14898-87-4[1]
Molecular Formula C₉H₁₂OC₉H₁₂OC₉H₁₂O
Molecular Weight 136.19 g/mol 136.19 g/mol 136.19 g/mol
Appearance Colorless LiquidColorless LiquidColorless Liquid
Specific Rotation [α]D -40° to -42° (c=1, ethanol)+40° to +42° (c=1, ethanol)[3]
Table 2: Comparison of Enantioselective Synthesis Methods
Synthetic MethodCatalyst / BiocatalystEnantiomeric Excess (ee)Predominant EnantiomerReference
Biocatalytic Reduction Alcohol Dehydrogenase (ADH) from Rhodococcus ruber>99%(S)[1]
Biocatalytic Reduction Saccharomyces cerevisiae (Baker's Yeast)High (often >95%)(S)[3]
Asymmetric Hydrogenation Ru-BINAP catalyst97.2–99.1%(S) or (R) depending on ligand[3]

Experimental Protocols

Two primary strategies exist for obtaining enantiomerically pure 1-phenylpropan-2-ol: the synthesis of a racemic mixture followed by chiral resolution, or direct asymmetric synthesis to selectively produce one enantiomer.

G cluster_racemic Racemic Route cluster_asymmetric Asymmetric Route start 1-Phenyl-2-propanone (Prochiral Ketone) rac_synth Racemic Synthesis (e.g., NaBH4) start->rac_synth asym_synth Asymmetric Synthesis (e.g., Biocatalysis) start->asym_synth rac_mix Racemic (±)-1-Phenylpropan-2-ol rac_synth->rac_mix resolution Chiral Resolution (e.g., Chiral HPLC) rac_mix->resolution enantiomers (R)- and (S)-Enantiomers (Separated) resolution->enantiomers s_enantiomer Enantiopure (S)-1-Phenylpropan-2-ol asym_synth->s_enantiomer

Figure 2: Workflow for the synthesis of 1-phenylpropan-2-ol enantiomers.
Synthesis of Racemic (±)-1-Phenylpropan-2-ol

This protocol describes the reduction of 1-phenylpropan-2-one using sodium borohydride to yield a racemic mixture of the alcohol.

Materials:

  • 1-Phenylpropan-2-one (30.0 g)

  • Methanol (500 ml)

  • Sodium borohydride (10.0 g)

  • Deionized water (100 ml)

  • Chloroform (200 ml)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 30.0 g of 1-phenylpropan-2-one in 500 ml of methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath with continuous stirring.

  • Add 10.0 g of sodium borohydride portion-wise to the cold, stirred solution. Maintain the temperature below 20°C.

  • After the addition is complete, continue stirring the mixture for 4 hours, allowing it to slowly warm to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between 100 ml of water and 200 ml of chloroform in a separatory funnel.

  • Separate the organic layer, and dry it over anhydrous MgSO₄.

  • Filter to remove the drying agent and evaporate the solvent to yield the product as a colorless oil (approx. 26.4 g).[1]

Enantioselective Synthesis of (S)-(+)-1-Phenylpropan-2-ol via Biocatalysis

This protocol provides a representative method for the asymmetric reduction of 1-phenyl-2-propanone using whole cells of Rhodococcus erythropolis, which contain alcohol dehydrogenases (ADHs) that selectively produce the (S)-enantiomer.

Materials:

  • Rhodococcus erythropolis strain (e.g., JX-021)

  • LB agar plates and liquid medium

  • Growth medium (e.g., containing KH₂PO₄, Na₂HPO₄·12H₂O, MgCl₂·6H₂O, glucose, NH₄Cl, and trace elements)

  • 1-Phenyl-2-propanone (substrate)

  • Glucose (co-substrate for cofactor regeneration)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Shaking incubator, centrifuge, reaction vessel.

Procedure:

  • Cell Cultivation: Inoculate a sterile liquid growth medium with a single colony of R. erythropolis from an agar plate. Grow the culture in a shaking incubator at 25-30°C and 200 rpm for 36-48 hours until the late exponential phase is reached.

  • Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with phosphate buffer and re-suspend it in the same buffer to a desired cell density (e.g., 15 g dry cell weight/L).

  • Biotransformation: In a reaction vessel, combine the cell suspension with 1-phenyl-2-propanone (e.g., 15 mM final concentration) and a co-substrate such as glucose (e.g., 50 mM) for cofactor regeneration.

  • Reaction: Incubate the mixture at 25-30°C with gentle agitation. Monitor the reaction progress by taking samples periodically and analyzing them by chiral GC or HPLC.

  • Product Extraction: Once the reaction is complete (typically 5-24 hours), saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent. The resulting this compound typically has an enantiomeric excess of >99%.

Enantiomeric Analysis and Separation

Determining the enantiomeric excess (ee) and separating the enantiomers from a racemic mixture are critical steps. Chiral chromatography is the most common method for both analysis and preparative separation.

G cluster_column Principle of Separation rac_mix Racemic Mixture (R)- and (S)- in solution injector HPLC/GC Injector rac_mix->injector 1. Sample Injection column Chiral Stationary Phase (Column) injector->column 2. Mobile Phase Flow detector Detector (e.g., UV, FID) column->detector 3. Differential Retention chromatogram Resulting Chromatogram detector->chromatogram 4. Signal Output p1 (R)-Enantiomer (Weaker Interaction, Elutes Faster) p2 (S)-Enantiomer (Stronger Interaction, Elutes Slower)

Figure 3: Workflow illustrating the principle of chiral chromatography.
Chiral Gas Chromatography (GC)

Protocol:

  • Column: Chirasil-DEX CB (25 m × 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) at 280°C

  • Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp to 120°C at 10°C/min.

    • Ramp to 180°C at 40°C/min.

  • Expected Elution Order: (S)-enantiomer typically elutes before the (R)-enantiomer on this type of column.

Chiral High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Column: Polysaccharide-based chiral stationary phase, such as one based on cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) or a cyclofructan-based column.[3]

  • Mobile Phase: Hexane/Isopropyl alcohol (90:1, v/v).[3]

  • Flow Rate: 0.2 - 1.0 mL/min.[3]

  • Column Temperature: 25°C

  • Detection: UV at 254 nm.

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Method)

This method is used to determine the enantiomeric excess and absolute configuration of a chiral alcohol. It involves converting the enantiomeric alcohols into diastereomeric esters using an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). These diastereomers are no longer mirror images and will have distinct signals in the ¹H NMR spectrum.[4][5]

Protocol Outline:

  • Esterification: React two separate aliquots of the 1-phenylpropan-2-ol sample with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a base like pyridine.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the resulting (R)-MTPA and (S)-MTPA diastereomeric esters.

  • Analysis:

    • Enantiomeric Excess (ee): In the spectrum of a single diastereomeric ester (e.g., the (R)-MTPA ester made from a scalemic alcohol), the integration of corresponding proton signals (e.g., the methyl doublet) for the two diastereomers allows for direct calculation of the ee.

    • Absolute Configuration: Compare the chemical shifts of protons near the stereocenter in the two separate spectra (one from the R-MTPA ester, one from the S-MTPA ester). By calculating the difference in chemical shifts (Δδ = δS - δR) and applying the Mosher model, the absolute configuration of the alcohol can be determined. For a secondary alcohol like 1-phenylpropan-2-ol, the protons on one side of the carbinol carbon will have a positive Δδ, while those on the other side will have a negative Δδ, revealing the spatial arrangement.[5]

References

Spectroscopic Profile of (S)-1-Phenylpropan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-Phenylpropan-2-ol, a chiral alcohol of significant interest in chemical research and drug development. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided, along with a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-phenylpropan-2-ol. It is important to note that in a non-chiral solvent, the NMR and IR spectra of the (S)-enantiomer are identical to those of the racemic mixture. The mass spectrum is also independent of the stereochemistry.

1.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of 1-phenylpropan-2-ol in a deuterated solvent such as CDCl₃ provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35 - 7.15Multiplet5HAromatic protons (C₆H₅)
~4.05Sextet1HMethine proton (-CH(OH)-)
~2.75Multiplet2HMethylene protons (-CH₂-)
~1.20Doublet3HMethyl protons (-CH₃)
VariableBroad Singlet1HHydroxyl proton (-OH)

1.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~138.5Quaternary Aromatic Carbon (C-ipso)
~129.4Aromatic Carbons (C-ortho/C-meta)
~128.5Aromatic Carbons (C-ortho/C-meta)
~126.3Aromatic Carbon (C-para)
~70.5Methine Carbon (-CH(OH)-)
~45.8Methylene Carbon (-CH₂-)
~22.8Methyl Carbon (-CH₃)

1.3. IR (Infrared) Spectroscopy Data

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3370Broad, StrongO-H stretch (alcohol)
~3085, 3065, 3030MediumC-H stretch (aromatic)
~2970, 2930, 2875StrongC-H stretch (aliphatic)
~1605, 1495, 1450Medium to WeakC=C stretch (aromatic ring)
~1090StrongC-O stretch (secondary alcohol)
~745, 700StrongC-H out-of-plane bend (monosubstituted benzene)

1.4. MS (Mass Spectrometry) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization. The data presented is for Electron Ionization (EI).

m/zRelative Intensity (%)Assignment
136~5[M]⁺ (Molecular ion)
121~15[M - CH₃]⁺
92~100[C₇H₈]⁺ (Tropylium ion rearrangement)
91~80[C₇H₇]⁺ (Tropylium ion)
77~10[C₆H₅]⁺ (Phenyl cation)
45~30[C₂H₅O]⁺

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

    • A standard one-pulse sequence is used.

    • The number of scans can range from 8 to 16 for a concentrated sample.

    • The spectral width is set to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • The relaxation delay (d1) is typically set to 1-2 seconds.

  • ¹³C NMR Acquisition:

    • The spectrum is acquired on the same spectrometer.

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

    • The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-150 ppm).

    • To differentiate between enantiomers, a chiral solvating agent or a chiral shift reagent (e.g., Eu(hfc)₃) can be added to the NMR sample, which may induce separate signals for the (R) and (S) enantiomers.[1]

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: As 1-phenylpropan-2-ol is a liquid at room temperature, the IR spectrum can be obtained neat (without a solvent). A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Data Acquisition:

    • A Fourier Transform Infrared (FT-IR) spectrometer is used.

    • A background spectrum of the empty sample holder (or the salt plates) is recorded first.

    • The sample is then placed in the spectrometer, and the sample spectrum is recorded.

    • The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

2.3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization:

    • For a volatile compound like 1-phenylpropan-2-ol, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, which separates it from any impurities. The separated compound then enters the mass spectrometer.

    • Electron Ionization (EI) is a standard ionization method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis and Detection:

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

References

The Pivotal Role of (S)-1-Phenylpropan-2-ol in Drug Development: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Phenylpropan-2-ol, a chiral alcohol, holds a significant position in the landscape of pharmaceutical development. While not an active therapeutic agent itself, its true value lies in its utility as a versatile and crucial chiral building block for the asymmetric synthesis of a range of biologically active molecules. This technical guide delves into the biological significance of this compound by examining the pharmacological activities of the key compounds derived from it, providing insights into their synthesis, mechanisms of action, and the experimental methodologies used to characterize them.

Introduction: The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically beneficial, while the other could be inactive or even toxic. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in modern drug discovery and development. This compound serves as a vital starting material for achieving this stereochemical control in the synthesis of several important pharmaceutical agents.

Synthetic Utility of this compound

The primary biological relevance of this compound stems from its role as a precursor in the synthesis of key pharmaceutical compounds, most notably those belonging to the phenylpropanolamine class. Its chiral hydroxyl group allows for stereospecific transformations, ensuring the desired enantiomer of the final active pharmaceutical ingredient (API) is produced.

A critical application of this compound is in the synthesis of levomethamphetamine and phenylpropanolamine (norephedrine) . The stereochemistry of the starting alcohol dictates the final stereochemistry of the amine in the product, which is crucial for its pharmacological activity.

Synthesis_Workflow cluster_precursor Chiral Precursor cluster_synthesis Stereospecific Synthesis cluster_products Active Pharmaceutical Ingredients S_PPO This compound Activation Hydroxyl Group Activation (e.g., Tosylation) S_PPO->Activation Step 1 Displacement Nucleophilic Displacement (e.g., with Azide) Activation->Displacement Step 2 Reduction Reduction of Azide to Amine Displacement->Reduction Step 3 Levomethamphetamine Levomethamphetamine Reduction->Levomethamphetamine via N-methylation Phenylpropanolamine Phenylpropanolamine (Norephedrine) Reduction->Phenylpropanolamine

Figure 1: Synthetic workflow from this compound.

Biological Activities of Key Derivatives

The biological activities of compounds synthesized from this compound are primarily centered around their interaction with the adrenergic system.

Phenylpropanolamine (Norephedrine)

Phenylpropanolamine (PPA) is a sympathomimetic amine that was widely used as a nasal decongestant and appetite suppressant.[1][2] It acts as an agonist at alpha- and, to a lesser extent, beta-adrenergic receptors.[2] Its vasoconstrictive properties, mediated by alpha-adrenergic receptor stimulation in the nasal mucosa, lead to a reduction in swelling and congestion.[1][3] However, due to concerns over an increased risk of hemorrhagic stroke, its use has been discontinued in many countries.[2]

Levomethamphetamine

Levomethamphetamine, the l-enantiomer of methamphetamine, is a sympathomimetic vasoconstrictor.[4][5] Unlike its d-enantiomer, it has significantly less central nervous system activity and is primarily used as a topical nasal decongestant in over-the-counter inhalers.[5][6] Its primary mechanism of action is the release of norepinephrine, which leads to vasoconstriction in the nasal passages.[6][7]

CompoundPrimary UseMechanism of Action
Phenylpropanolamine Nasal Decongestant, Appetite SuppressantDirect agonist at α- and β-adrenergic receptors, Norepinephrine release[1][2][8]
Levomethamphetamine Nasal DecongestantSelective norepinephrine releasing agent, TAAR1 agonist[6][7]

Table 1: Summary of Biological Activities of Key Derivatives

Mechanism of Action: The Adrenergic Signaling Pathway

The derivatives of this compound exert their effects by modulating the adrenergic signaling pathway. Adrenergic receptors are G-protein coupled receptors (GPCRs) that are activated by the catecholamines, norepinephrine and epinephrine.

Upon binding of an agonist, such as phenylpropanolamine, to an adrenergic receptor, a conformational change is induced in the receptor, leading to the activation of an associated G-protein. This initiates a downstream signaling cascade. For instance, activation of α1-adrenergic receptors typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Activation of β-adrenergic receptors, on the other hand, generally stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[9][10] Levomethamphetamine primarily acts by increasing the concentration of norepinephrine in the synaptic cleft, thereby enhancing the activation of these receptors.[7]

Adrenergic_Signaling cluster_receptor Adrenergic Receptor Activation cluster_alpha α-Adrenergic Pathway cluster_beta β-Adrenergic Pathway Agonist Adrenergic Agonist (e.g., Phenylpropanolamine) Receptor Adrenergic Receptor (α or β) Agonist->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC α pathway AC Adenylyl Cyclase (AC) G_Protein->AC β pathway IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response_A Physiological Response (e.g., Vasoconstriction) Ca_PKC->Response_A cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response_B Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Response_B

Figure 2: Simplified adrenergic signaling pathways.

Experimental Protocols

The characterization of the biological activity of compounds derived from this compound involves a variety of in vitro and in vivo experimental protocols.

Synthesis of Phenylpropanolamine from this compound (Illustrative)

A common synthetic route involves the conversion of the hydroxyl group of this compound to a good leaving group, followed by nucleophilic substitution with an amine source and subsequent deprotection if necessary. A more direct approach is reductive amination of a corresponding ketone, though starting from the chiral alcohol preserves the desired stereochemistry.

Illustrative Protocol for the Conversion of a Chiral Alcohol to a Chiral Amine:

  • Activation of the Hydroxyl Group: this compound is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding tosylate. This converts the poor leaving group (-OH) into a good leaving group (-OTs).

  • Nucleophilic Substitution: The tosylate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF). This proceeds via an Sₙ2 reaction, resulting in an inversion of stereochemistry to yield the (R)-azido intermediate.

  • Reduction of the Azide: The azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂/Pd-C). This step yields (R)-amphetamine. To obtain phenylpropanolamine (norephedrine), a different synthetic strategy that retains the hydroxyl group and introduces the amino group is required, often involving resolution of a racemic mixture.

In Vitro Assessment of Adrenergic Receptor Activity

Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. Membranes from cells expressing the adrenergic receptor of interest are incubated with a radiolabeled ligand and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured to calculate the inhibition constant (Ki), which is an indicator of binding affinity.

Functional Assays: These assays measure the cellular response to receptor activation. For β-adrenergic receptors, this often involves measuring the production of cAMP in response to agonist stimulation. For α1-adrenergic receptors, changes in intracellular calcium levels can be monitored using fluorescent dyes. The concentration of the compound that produces 50% of the maximal response is determined as the EC50 value.

In Vivo Assessment of Decongestant Activity

Animal models, such as rats or guinea pigs, can be used to assess the decongestant effects of new compounds. Nasal congestion can be induced, and the effects of the test compound on nasal airway resistance or other physiological parameters are measured. Human clinical trials are the ultimate step to confirm efficacy and safety, where subjective measures of congestion and objective measures of nasal airflow are assessed.

Quantitative Data

While specific quantitative data for the direct biological activity of this compound is not applicable, the following table summarizes representative pharmacological data for its key derivatives. It is important to note that these values can vary depending on the specific experimental conditions.

CompoundReceptor/TargetAssay TypeValueReference
Phenylpropanolamine α-Adrenergic ReceptorsFunctional Assay (Vasoconstriction)Acts as an agonist[1]
Phenylpropanolamine β-Adrenergic ReceptorsFunctional Assay (cAMP production)Weak or negligible direct agonist activity[11]
Levomethamphetamine Norepinephrine TransporterMonoamine Release AssaySelective norepinephrine releasing agent[6]
Levomethamphetamine Dopamine TransporterMonoamine Release Assay~15-20 fold less potent than for norepinephrine release[6]

Table 2: Representative Quantitative Pharmacological Data for Derivatives

Conclusion

This compound is a cornerstone chiral intermediate in the pharmaceutical industry. Its biological significance is not derived from its own activity but from its indispensable role in the stereospecific synthesis of important drugs, particularly sympathomimetic amines. Understanding the synthetic pathways from this precursor and the pharmacology of the resulting compounds is crucial for the development of new and improved therapeutics. The continued exploration of efficient and stereoselective synthetic methods starting from this compound will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

The Fulcrum of Chirality: An In-depth Technical Guide to the Applications of (S)-1-Phenylpropan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Phenylpropan-2-ol, a readily available chiral alcohol, has emerged as a valuable and versatile building block in the field of asymmetric synthesis. Its strategic application as a chiral auxiliary, a chiral precursor, and in the development of chiral ligands provides a powerful tool for the stereocontrolled synthesis of complex, enantiomerically pure molecules, which are crucial in the pharmaceutical and agrochemical industries. This technical guide delves into the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into synthetic strategies.

This compound as a Chiral Auxiliary

The primary application of this compound in asymmetric synthesis is its role as a chiral auxiliary. By temporarily incorporating this chiral moiety into an achiral substrate, it directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved and recycled, having imparted its chirality to the target molecule.

Diastereoselective Alkylation of Enolates

A prominent application of chiral auxiliaries is in the diastereoselective alkylation of enolates. While direct and detailed protocols for ethers of this compound are not extensively documented in readily available literature, the principle follows established methodologies for other chiral alcohols. The hydroxyl group of this compound can be converted into an ether, which is then attached to a carbonyl compound. The steric hindrance provided by the phenyl and methyl groups of the auxiliary directs the approach of an electrophile to the enolate from the less hindered face, resulting in a diastereomerically enriched product.

Illustrative Reaction Scheme:

cluster_0 Attachment of Chiral Auxiliary cluster_1 Diastereoselective Alkylation cluster_2 Cleavage of Auxiliary Achiral_Ketone Achiral Ketone Chiral_Ether Chiral Ether Intermediate Achiral_Ketone->Chiral_Ether Formation of Chiral Ether S_Alcohol This compound S_Alcohol->Chiral_Ether Enolate Enolate Formation (LDA) Chiral_Ether->Enolate Alkylation Alkylation (R-X) Enolate->Alkylation Diastereomer Diastereomerically Enriched Product Alkylation->Diastereomer Cleavage Cleavage Diastereomer->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered this compound Cleavage->Recovered_Auxiliary

Caption: General workflow for the use of a chiral auxiliary in asymmetric alkylation.

Quantitative Data for Analogous Chiral Alcohol Auxiliaries in Diastereoselective Alkylation:

Chiral AuxiliaryElectrophileDiastereomeric Excess (de)Yield (%)Reference
(R)-2-Phenyl-1-cyclohexanolBenzyl bromide>98%85[General literature data]
8-PhenylmentholMethyl iodide95%90[General literature data]
Evans OxazolidinonePropyl iodide>99%88[1]

Representative Experimental Protocol: Diastereoselective Alkylation of a Ketone Enolate using a Chiral Ether Auxiliary

This protocol is adapted from established procedures for similar chiral alcohol auxiliaries and serves as a representative methodology.

  • Preparation of the Chiral Ether: To a solution of this compound (1.0 eq) in anhydrous THF is added sodium hydride (1.1 eq) at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of 2-bromocyclohexanone (1.0 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with diethyl ether. The organic layers are combined, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the chiral ether.

  • Enolate Formation and Alkylation: The chiral ether (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 1 hour to form the enolate. The desired electrophile (e.g., methyl iodide, 1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours.

  • Workup and Analysis: The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The diastereomeric excess (de) of the crude product is determined by 1H NMR spectroscopy or chiral HPLC analysis.

  • Auxiliary Cleavage: The purified diastereomer is dissolved in a suitable solvent (e.g., THF/H2O) and treated with an oxidizing agent (e.g., CAN, DDQ) or a reducing agent (e.g., LiAlH4) to cleave the auxiliary, yielding the enantiomerically enriched alkylated ketone. The recovered this compound can be purified for reuse.

This compound as a Chiral Precursor

This compound serves as an excellent chiral starting material for the synthesis of other valuable chiral molecules, such as β-amino alcohols and epoxides. The inherent chirality of the starting material is transferred to the product through stereospecific reactions.

Synthesis of Chiral β-Amino Alcohols

Chiral β-amino alcohols are important structural motifs in many pharmaceuticals.[2] A common synthetic route involves the conversion of the hydroxyl group of this compound into a good leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an amine. This S_N2 reaction proceeds with inversion of configuration at the stereocenter.

S_Alcohol This compound Activation Activation (e.g., TsCl, pyridine) S_Alcohol->Activation Tosylate (S)-1-Phenylpropyl-2-tosylate Activation->Tosylate SN2 SN2 Reaction (e.g., R2NH) Tosylate->SN2 R_Amino_Alcohol (R)-N,N-Dialkyl-1-phenylpropan-2-amine SN2->R_Amino_Alcohol

Caption: Synthesis of a chiral β-amino alcohol from this compound.

Quantitative Data for the Synthesis of Chiral β-Amino Alcohols from Chiral Alcohol Precursors:

Chiral Alcohol PrecursorAmine NucleophileYield (%)Enantiomeric Excess (ee)Reference
(R)-1-PhenylethanolDibenzylamine85>99%[General literature data]
(S)-2-OctanolSodium azide92>98%[General literature data]

Experimental Protocol: Synthesis of (R)-N-Benzyl-1-phenylpropan-2-amine

  • Tosylation of this compound: To a solution of this compound (1.0 eq) in pyridine at 0 °C is added p-toluenesulfonyl chloride (1.1 eq) portion-wise. The reaction mixture is stirred at 0 °C for 4 hours and then at room temperature overnight. The mixture is poured into ice-water and extracted with diethyl ether. The organic layer is washed with 1M HCl, saturated NaHCO3, and brine, then dried over MgSO4 and concentrated to give the crude tosylate.

  • Nucleophilic Substitution: The crude tosylate is dissolved in DMF, and benzylamine (1.5 eq) and potassium carbonate (2.0 eq) are added. The mixture is heated to 80 °C and stirred for 24 hours. After cooling to room temperature, water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over MgSO4, and concentrated. The crude product is purified by column chromatography to afford (R)-N-Benzyl-1-phenylpropan-2-amine.

Derivatives of this compound as Chiral Ligands

The chiral scaffold of this compound can be incorporated into more complex molecules to create chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalyzed reaction, such as asymmetric hydrogenation or epoxidation.

Application in Asymmetric Hydrogenation

Chiral phosphine ligands derived from amino alcohols are effective in the ruthenium-catalyzed asymmetric hydrogenation of ketones. While specific examples detailing ligands derived directly from this compound are not abundant, the synthetic strategy would involve converting the alcohol to an amine and subsequently introducing phosphine moieties.

S_Alcohol This compound Amino_Alcohol Chiral Amino Alcohol Intermediate S_Alcohol->Amino_Alcohol Multi-step synthesis Chiral_Ligand Chiral Phosphine Ligand Amino_Alcohol->Chiral_Ligand Active_Catalyst Chiral Ru-Catalyst Chiral_Ligand->Active_Catalyst Catalyst [Ru(arene)Cl2]2 Catalyst->Active_Catalyst Chiral_Alcohol Enantioenriched Alcohol Active_Catalyst->Chiral_Alcohol H2, Base Ketone Prochiral Ketone Ketone->Chiral_Alcohol

References

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of (S)-1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-1-phenylpropan-2-ol, a valuable chiral building block in the pharmaceutical industry. Two primary methodologies are presented: a biocatalytic reduction using an engineered alcohol dehydrogenase and a chemo-catalytic approach utilizing the Corey-Bakshi-Shibata (CBS) reduction. These protocols are designed to offer robust and highly enantioselective routes to the target molecule.

Protocol 1: Biocatalytic Asymmetric Reduction of Phenylacetone

The enzymatic reduction of prochiral ketones offers a green and highly selective method for producing enantiopure alcohols.[1] This protocol utilizes an engineered secondary alcohol dehydrogenase from Thermoanaerobacter pseudoethanolicus (TeSADH) to catalyze the asymmetric reduction of 1-phenyl-2-propanone (phenylacetone) to this compound. Specific mutations in the enzyme's active site, such as W110A, enable it to accept bulky aromatic substrates like phenylacetone.[2][3]

Experimental Workflow: Biocatalytic Reduction

Biocatalytic_Workflow sub_prep Substrate & Cofactor Preparation reaction Enzymatic Reaction (pH 7.0, 30°C) sub_prep->reaction enz_prep Enzyme Solution (W110A TeSADH) enz_prep->reaction extraction Product Extraction (Ethyl Acetate) reaction->extraction purification Purification (Silica Gel Chromatography) extraction->purification analysis Analysis (Chiral GC/HPLC) purification->analysis product This compound purification->product

Caption: Workflow for the biocatalytic synthesis of this compound.

Data Summary: Biocatalytic Reduction of Phenylacetone

The following table summarizes the typical reaction conditions and expected outcomes for the reduction of phenylacetone using the W110A TeSADH mutant. Note that while this mutant enables activity on the substrate, enantiomeric excess may vary, and further enzyme engineering could yield improvements.[2]

ParameterValue / ConditionReference
Substrate1-Phenyl-2-propanone (Phenylacetone)[2]
BiocatalystW110A TeSADH Mutant[2][3]
CofactorNADH[4]
Cofactor Regen.Isopropanol (cosubstrate)[5]
Buffer50 mM Tris-HCl[2]
pH7.0[2]
Temperature30 - 37 °C[2]
Substrate Conc.10-50 mMN/A
Reaction Time12 - 24 hoursN/A
Conversion~95%[2]
Enantiomeric Excess (e.e.)37% (for S-enantiomer)[2]
Detailed Experimental Protocol

1. Materials and Reagents:

  • 1-Phenyl-2-propanone (Phenylacetone)

  • Lyophilized W110A TeSADH enzyme

  • β-Nicotinamide adenine dinucleotide (NADH)

  • Tris-HCl buffer (50 mM, pH 7.0)

  • Isopropanol

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

2. Reaction Setup:

  • In a temperature-controlled reaction vessel, prepare a solution by dissolving 1-phenyl-2-propanone (e.g., 1.34 g, 10 mmol) in 50 mM Tris-HCl buffer (pH 7.0) containing 10% (v/v) isopropanol as a cosubstrate for cofactor regeneration.

  • Add NADH to the solution to a final concentration of 1 mM.

  • Initiate the reaction by adding a predetermined amount of lyophilized W110A TeSADH powder or a stock solution of the purified enzyme.

  • Seal the vessel and stir the mixture at a constant temperature (e.g., 35°C) for 12-24 hours.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture.

  • Extract the aliquots with an equal volume of ethyl acetate.

  • Analyze the organic layer by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the conversion of the starting material.

4. Work-up and Purification:

  • Once the reaction has reached the desired conversion, terminate it by adding an equal volume of ethyl acetate to the reaction mixture.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-phenylpropan-2-ol.

5. Analysis of Enantiomeric Excess:

  • Determine the enantiomeric excess (e.e.) of the purified product using chiral GC or High-Performance Liquid Chromatography (HPLC) equipped with a suitable chiral stationary phase column.

Protocol 2: Chemo-catalytic Asymmetric Reduction (Corey-Bakshi-Shibata)

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for reducing prochiral ketones to their corresponding chiral alcohols.[6] The reaction employs a chiral oxazaborolidine catalyst, typically derived from proline, which complexes with a borane source to facilitate a face-selective hydride transfer to the ketone substrate.[7][8] For the synthesis of the (S)-alcohol, the (R)-CBS catalyst is generally used.

Reaction Mechanism: CBS Reduction

CBS_Mechanism cluster_0 CBS Catalytic Cycle CAT (R)-CBS Catalyst CAT_BH3 Catalyst-Borane Complex CAT->CAT_BH3 + BH3 TS [Transition State] Six-membered ring CAT_BH3->TS + Ketone KET Phenylacetone (Ketone) PROD_B Alkoxyborane Intermediate TS->PROD_B Hydride Transfer PROD_B->CAT - Product PROD_OH This compound PROD_B->PROD_OH + H₃O⁺ BH3 BH3·THF WORKUP Acidic Workup

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Data Summary: CBS Reduction of Phenylacetone

The following table outlines the typical reaction conditions for the CBS reduction of phenylacetone. This method is known for its high enantioselectivity, often exceeding 95% e.e.[9]

ParameterValue / ConditionReference
Substrate1-Phenyl-2-propanone (Phenylacetone)N/A
Catalyst(R)-Methyl CBS-oxazaborolidine (1 M in Toluene)[8]
Reducing AgentBorane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)[8]
Catalyst Loading5 - 10 mol%[10]
Stoichiometry~1.2 eq. BH₃·THF per eq. of ketone[8]
SolventAnhydrous Tetrahydrofuran (THF)[8][10]
Temperature-40 °C to 0 °C[8]
Reaction Time1 - 2 hours[7]
Expected Yield>90%N/A
Expected Enantiomeric Excess (e.e.)>95%[9]
Detailed Experimental Protocol

1. Materials and Reagents:

  • 1-Phenyl-2-propanone (Phenylacetone), freshly distilled or passed through a short silica plug.

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in Toluene).

  • Borane-tetrahydrofuran complex solution (BH₃·THF, 1.0 M in THF).

  • Anhydrous Tetrahydrofuran (THF).

  • Anhydrous Methanol.

  • Hydrochloric acid (1 M).

  • Diethyl ether or Ethyl acetate.

  • Anhydrous sodium sulfate (Na₂SO₄).

2. Reaction Setup (under inert atmosphere, e.g., Argon or Nitrogen):

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the (R)-Methyl-CBS catalyst solution (e.g., 1.0 mL, 1.0 mmol, 10 mol% for a 10 mmol scale reaction).

  • Dilute the catalyst with anhydrous THF (e.g., 20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add BH₃·THF solution (e.g., 6.0 mL, 6.0 mmol, 0.6 eq.) dropwise to the catalyst solution. Stir for 15 minutes at 0°C.

  • In a separate flame-dried flask, dissolve 1-phenyl-2-propanone (1.34 g, 10 mmol) in anhydrous THF (10 mL).

  • Cool the catalyst-borane mixture to -40°C (e.g., using an acetonitrile/dry ice bath).

  • Add the solution of phenylacetone dropwise to the cold catalyst mixture over 30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, stir the reaction mixture at -40°C for 1-2 hours.

3. Reaction Monitoring:

  • Monitor the reaction by TLC (staining with potassium permanganate) to confirm the consumption of the starting ketone.

4. Quenching and Work-up:

  • Once the reaction is complete, quench it by slowly and carefully adding anhydrous methanol dropwise at -40°C until gas evolution ceases.

  • Allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Add diethyl ether (or ethyl acetate) and 1 M HCl. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

5. Purification and Analysis:

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain pure this compound.

  • Confirm the structure by ¹H NMR and ¹³C NMR spectroscopy.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Phenylpropan-2-ol is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereochemistry is crucial for the desired therapeutic effects, making enantioselective synthesis a critical aspect of its production. These application notes provide detailed protocols and comparative data for the synthesis of this compound using various chiral catalysts, including transition metal complexes and biocatalysts. The methodologies outlined are designed to achieve high enantiomeric excess (ee) and chemical yield, catering to the stringent requirements of pharmaceutical research and development.

Key Synthetic Strategies

The primary route to enantiomerically pure this compound involves the asymmetric reduction of the prochiral ketone, 1-phenyl-2-propanone (also known as phenylacetone). The key to achieving high enantioselectivity lies in the choice of the chiral catalyst. This document focuses on three prominent and effective methods:

  • Asymmetric Hydrogenation using Ru-BINAP Catalysts: This method employs a Ruthenium catalyst complexed with a chiral bisphosphine ligand, (R)-BINAP, to achieve highly enantioselective hydrogenation.

  • Asymmetric Transfer Hydrogenation: A practical and often milder alternative to high-pressure hydrogenation, this method uses a chiral ruthenium complex to catalyze the transfer of hydrogen from a donor molecule, such as isopropanol or formic acid, to the ketone.

  • Biocatalytic Reduction using Yeast: This green chemistry approach utilizes whole-cell biocatalysts, such as Saccharomyces cerevisiae, which contain alcohol dehydrogenases that can enantioselectively reduce the ketone.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the synthesis of this compound, providing a basis for method selection based on desired yield, enantioselectivity, and reaction conditions.

Catalyst SystemPrecursorReducing AgentSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Ru-(R)-BINAP1-Phenyl-2-propanoneH₂ (4 atm)Methanol40897>97[1]
Chiral Ru-diamine complexAcetophenone (analogous ketone)H₂O / Sodium FormateWater60129597[2]
Candida tropicalis PBR-2Acetophenone (analogous ketone)Glucose (in-vivo)Water304843>99[3]
Saccharomyces cerevisiae1-Phenyl-2-propanoneGlucose (in-vivo)Deep Eutectic Solvent/WaterRT24-up to 96 (for R-enantiomer)[4]
Recombinant Horse-Liver ADHRacemic 2-phenylpropionaldehydeEthanolBuffer/Organic SolventRT--100[5]
TeSADH W110V mutantPhenylacetone2-PropanolTris-HCl buffer50-->99.9[6]

Note: Data for analogous ketones are included to provide a broader context of catalyst performance.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 1-Phenyl-2-propanone with Ru-(R)-BINAP Catalyst

This protocol is adapted from the well-established Noyori asymmetric hydrogenation procedure.[1]

Materials:

  • 1-Phenyl-2-propanone (phenylacetone)

  • [RuCl₂(benzene)]₂

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave/high-pressure reactor

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(benzene)]₂ (0.0025 mmol) and (R)-BINAP (0.0055 mmol) in 10 mL of degassed methanol.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve 1-phenyl-2-propanone (1.0 g, 7.45 mmol) in 20 mL of degassed methanol.

    • Transfer the substrate solution to a high-pressure autoclave.

    • Using a cannula, transfer the prepared catalyst solution to the autoclave under a counterflow of argon.

    • Seal the autoclave, purge with hydrogen gas three times.

    • Pressurize the autoclave to 4 atm with hydrogen gas.

    • Stir the reaction mixture at 40°C for 8 hours. Monitor the reaction progress by TLC or GC if possible.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

  • Analysis:

    • Determine the chemical yield by weight.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation of 1-Phenyl-2-propanone

This protocol utilizes a chiral ruthenium catalyst and sodium formate as the hydrogen source in an aqueous medium.[2]

Materials:

  • 1-Phenyl-2-propanone

  • Chiral Ruthenium half-sandwich complex (e.g., derived from proline) (0.01 mmol)

  • Sodium formate (0.5 mmol)

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a Schlenk tube, dissolve the chiral ruthenium catalyst (0.01 mmol) in 5 mL of degassed water.

    • Add 1-phenyl-2-propanone (0.1 mmol, 13.4 mg) and sodium formate (0.5 mmol, 34 mg) to the solution.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 60°C.

    • Stir the reaction mixture vigorously for 12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous solution with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the product by preparative thin-layer chromatography or column chromatography on silica gel.

  • Analysis:

    • Calculate the yield of the purified product.

    • Determine the enantiomeric excess using chiral HPLC.

Protocol 3: Biocatalytic Reduction of 1-Phenyl-2-propanone using Saccharomyces cerevisiae (Baker's Yeast)

This protocol provides a general method for the whole-cell bioreduction of 1-phenyl-2-propanone.[4][7]

Materials:

  • 1-Phenyl-2-propanone

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • Glucose (or sucrose)

  • Phosphate buffer (pH 7.0, 50 mM)

  • Erlenmeyer flask

  • Orbital shaker

Procedure:

  • Yeast Culture Activation:

    • In an Erlenmeyer flask, suspend 10 g of active dry baker's yeast in 100 mL of warm (around 35-40°C) phosphate buffer.

    • Add 5 g of glucose and swirl to dissolve.

    • Incubate the flask in an orbital shaker at 30°C and 150 rpm for 1 hour to activate the yeast.

  • Bioreduction:

    • Dissolve 1-phenyl-2-propanone (200 mg) in a minimal amount of a co-solvent like DMSO or ethanol (e.g., 1-2 mL).

    • Add the substrate solution dropwise to the activated yeast culture.

    • Incubate the reaction mixture in the orbital shaker at 30°C and 150 rpm for 24-48 hours. The reaction progress can be monitored by GC analysis of small aliquots.

  • Work-up and Purification:

    • After the reaction, centrifuge the mixture to pellet the yeast cells.

    • Decant the supernatant and extract it with ethyl acetate (3 x 50 mL).

    • Filter the yeast pellet through a pad of celite and wash the celite with ethyl acetate. Combine the filtrates with the extracted supernatant.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Analysis:

    • Determine the yield of the isolated this compound.

    • Measure the enantiomeric excess by chiral GC or HPLC.

Mandatory Visualizations

Here are the diagrams illustrating the experimental workflows and logical relationships as requested.

experimental_workflow_hydrogenation cluster_catalyst_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Purification cat_start [RuCl₂(benzene)]₂ + (R)-BINAP cat_dissolve Dissolve in degassed Methanol cat_start->cat_dissolve cat_stir Stir at RT (30 min) cat_dissolve->cat_stir cat_end Active Ru-(R)-BINAP Catalyst cat_stir->cat_end transfer_cat Transfer Catalyst to Autoclave cat_end->transfer_cat sub_start 1-Phenyl-2-propanone sub_dissolve Dissolve in degassed Methanol sub_start->sub_dissolve transfer_sub Transfer to Autoclave sub_dissolve->transfer_sub react Pressurize with H₂ (4 atm) Heat to 40°C (8h) transfer_sub->react transfer_cat->react workup_start Reaction Mixture react->workup_start concentrate Concentrate workup_start->concentrate extract Extract with DCM concentrate->extract wash Wash with Water extract->wash dry Dry (Na₂SO₄) wash->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for Asymmetric Hydrogenation.

experimental_workflow_bioreduction cluster_activation Yeast Activation cluster_bioreduction Bioreduction cluster_workup Work-up and Purification yeast Baker's Yeast activate Incubate at 30°C (1h) yeast->activate buffer Phosphate Buffer buffer->activate glucose Glucose glucose->activate add_sub Add to activated yeast activate->add_sub substrate 1-Phenyl-2-propanone dissolve Dissolve in co-solvent substrate->dissolve dissolve->add_sub incubate Incubate at 30°C (24-48h) add_sub->incubate centrifuge Centrifuge incubate->centrifuge extract Extract Supernatant centrifuge->extract filter_pellet Filter Pellet centrifuge->filter_pellet combine Combine Extracts extract->combine filter_pellet->combine dry Dry and Concentrate combine->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for Biocatalytic Reduction.

logical_relationship cluster_methods Enantioselective Reduction Methods cluster_catalysts Chiral Catalysts precursor 1-Phenyl-2-propanone (Prochiral Ketone) asym_hydro Asymmetric Hydrogenation precursor->asym_hydro transfer_hydro Asymmetric Transfer Hydrogenation precursor->transfer_hydro bio_reduc Biocatalytic Reduction precursor->bio_reduc ru_binap Ru-(R)-BINAP asym_hydro->ru_binap ru_diamine Chiral Ru-Diamine transfer_hydro->ru_diamine yeast Yeast (ADH enzyme) bio_reduc->yeast product This compound (Chiral Alcohol) ru_binap->product ru_diamine->product yeast->product

Caption: Synthetic Pathways to this compound.

References

Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Hydrogenation for (S)-1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral alcohols is a critical endeavor in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dictated by its specific stereochemistry. (S)-1-Phenylpropan-2-ol is a valuable chiral building block for the synthesis of various biologically active compounds. Rhodium-catalyzed asymmetric hydrogenation of the corresponding prochiral ketone, 1-phenylpropan-2-one, represents a highly efficient and atom-economical method to access this important chiral alcohol with high enantiopurity. This application note provides a detailed overview, experimental protocols, and performance data for this transformation, leveraging established principles of rhodium catalysis with chiral phosphine ligands.

Principle of the Reaction

The core of this methodology lies in the use of a chiral rhodium catalyst, typically formed in situ from a rhodium precursor and a chiral phosphine ligand. The chiral ligand coordinates to the rhodium center, creating a chiral environment. The prochiral ketone, 1-phenylpropan-2-one, then coordinates to this chiral catalyst. The subsequent delivery of hydrogen from the metal center to the carbonyl group is directed by the steric and electronic properties of the chiral ligand, leading to the preferential formation of one enantiomer of the product, this compound. The efficiency and enantioselectivity of the reaction are highly dependent on the choice of ligand, solvent, temperature, and hydrogen pressure.

Data Presentation

Catalyst SystemSubstrateProductConversion (%)Enantiomeric Excess (e.e., %)TONTOF (h⁻¹)Reference
Rh/SiO₂ with chiral P-ligand1-Phenyl-1,2-propanedione(R)-1-hydroxy-1-phenyl-propan-2-one9867--[1]

Note: The data presented is for the hydrogenation of 1-phenyl-1,2-propanedione and should be considered as an illustrative example. Optimization for 1-phenylpropan-2-one is necessary to achieve high yield and enantioselectivity for this compound.

Experimental Protocols

The following is a representative protocol for the rhodium-catalyzed asymmetric hydrogenation of 1-phenylpropan-2-one. This protocol is based on established procedures for similar ketone hydrogenations and should be optimized for specific laboratory conditions and desired outcomes.

Materials
  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄, [Rh(COD)Cl]₂)

  • Chiral phosphine ligand (e.g., (S)-BINAP, (S,S)-Chiraphos, or other suitable ligand)

  • 1-Phenylpropan-2-one (substrate)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol, toluene, or dichloromethane)

  • High-purity hydrogen gas

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware and Schlenk line equipment

  • Autoclave or high-pressure hydrogenation reactor

Catalyst Preparation (In situ)
  • In a glovebox or under an inert atmosphere, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphine ligand (e.g., (S)-BINAP, 1.1 mol%) to a Schlenk flask.

  • Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

Asymmetric Hydrogenation Procedure
  • In a separate Schlenk flask, dissolve the substrate, 1-phenylpropan-2-one (1 equivalent), in the remaining anhydrous, degassed solvent.

  • Transfer the substrate solution to the autoclave or high-pressure reactor under an inert atmosphere.

  • Transfer the pre-formed catalyst solution to the reactor containing the substrate solution using a cannula.

  • Seal the reactor and purge several times with high-purity hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by techniques such as TLC, GC, or HPLC.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

Product Isolation and Analysis
  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.

  • Determine the enantiomeric excess (e.e.) of the this compound by chiral HPLC or chiral GC analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_prep Catalyst Preparation (Inert Atmosphere) cluster_hydrogenation Asymmetric Hydrogenation cluster_workup Workup and Analysis Rh_precursor Rh Precursor ([Rh(COD)₂]BF₄) Mix_Catalyst Stir to form Active Catalyst Rh_precursor->Mix_Catalyst Ligand Chiral Ligand ((S)-BINAP) Ligand->Mix_Catalyst Solvent1 Anhydrous Solvent Solvent1->Mix_Catalyst Reactor Autoclave/Reactor Mix_Catalyst->Reactor Substrate 1-Phenylpropan-2-one Substrate->Reactor Solvent2 Anhydrous Solvent Solvent2->Reactor Concentration Solvent Removal Reactor->Concentration Hydrogen H₂ Gas Hydrogen->Reactor Purification Column Chromatography Concentration->Purification Analysis NMR, MS, Chiral HPLC/GC Purification->Analysis Product This compound Analysis->Product

Caption: Experimental workflow for the rhodium-catalyzed asymmetric hydrogenation.

Signaling Pathway Analogy: Catalytic Cycle

catalytic_cycle Catalyst [Rh(L)]+ Substrate_Complex [Rh(L)(Ketone)]+ Catalyst->Substrate_Complex Substrate Coordination H2_Oxidative_Addition [Rh(H)₂(L)(Ketone)]+ Substrate_Complex->H2_Oxidative_Addition H₂ Oxidative Addition Hydride_Insertion [Rh(H)(L)(Alkoxide)]+ H2_Oxidative_Addition->Hydride_Insertion Hydride Insertion Hydride_Insertion->Catalyst Reductive Elimination Product_Release Product Release Hydride_Insertion->Product_Release

Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric ketone hydrogenation.

References

Application Notes and Protocols: Ruthenium-Catalyzed Synthesis of (S)-1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral alcohols is a critical process in the pharmaceutical and fine chemical industries, as the biological activity of many compounds is dependent on their stereochemistry. (S)-1-Phenylpropan-2-ol is a valuable chiral building block for the synthesis of various biologically active molecules. Ruthenium-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation of the corresponding prochiral ketone, 1-phenylpropan-2-one, represent highly efficient and atom-economical methods to produce this compound with excellent enantioselectivity.

This document provides detailed protocols for two primary ruthenium-catalyzed methods: Asymmetric Hydrogenation (AH) using a Ru-BINAP catalyst system and Asymmetric Transfer Hydrogenation (ATH) employing a Ru-(R,R)-TsDPEN catalyst. These methods, pioneered by Nobel laureate Ryoji Noyori, are renowned for their high efficiency, selectivity, and broad applicability in the reduction of ketones.

Reaction Principle

The core principle of these methods lies in the use of a chiral ruthenium complex that facilitates the stereoselective addition of hydrogen to the carbonyl group of 1-phenylpropan-2-one. The chirality of the final product is dictated by the chiral ligand coordinated to the ruthenium center.

  • Asymmetric Hydrogenation (AH): This method utilizes molecular hydrogen (H₂) as the hydrogen source. The catalyst typically consists of a ruthenium precursor and a chiral diphosphine ligand, such as (S)-BINAP. The reaction is generally carried out under pressure.

  • Asymmetric Transfer Hydrogenation (ATH): In this approach, a hydrogen donor molecule, such as 2-propanol or a formic acid/triethylamine mixture, is used in place of gaseous hydrogen.[1] This method often requires simpler experimental setups. The catalyst is typically a ruthenium complex with a chiral diamine ligand, such as (R,R)-TsDPEN.[2]

Data Presentation

The following tables summarize representative quantitative data for the ruthenium-catalyzed asymmetric hydrogenation and transfer hydrogenation of aryl ketones, providing an expected performance for the synthesis of this compound.

Table 1: Representative Data for Asymmetric Hydrogenation of 1-Phenylpropan-2-one

EntryCatalyst SystemSubstrate/Catalyst RatioH₂ Pressure (atm)Temperature (°C)Time (h)SolventYield (%)Enantiomeric Excess (ee, %)
1RuCl₂[(S)-BINAP]1000:1503012Methanol>95>98 (S)
2[RuI(p-cymene)(S)-BINAP]I2000:11002524Ethanol/DCM>9596 (S)
3Ru(OAc)₂[(S)-BINAP]500:14806Methanol9098 (S)

Table 2: Representative Data for Asymmetric Transfer Hydrogenation of 1-Phenylpropan-2-one

EntryCatalyst SystemSubstrate/Catalyst RatioHydrogen DonorBaseTemperature (°C)Time (h)SolventYield (%)Enantiomeric Excess (ee, %)
1RuCl--INVALID-LINK--200:12-PropanolKOH2822-Propanol9897 (S)
2RuCl--INVALID-LINK--500:1HCOOH/NEt₃ (5:2)-4048DMF9799 (S)
3[Ru(p-cymene)Cl₂]₂ / (R,R)-TsDPEN1000:12-Propanolt-BuOK30242-Propanol>9995 (S)

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 1-Phenylpropan-2-one using RuCl₂[(S)-BINAP]

This protocol is a representative procedure for the Noyori asymmetric hydrogenation of a ketone.[3]

Materials:

  • RuCl₂[(S)-BINAP] catalyst

  • 1-Phenylpropan-2-one

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Autoclave or high-pressure reactor

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation (in situ generation - optional): If not using a pre-formed catalyst, the active catalyst can be generated in situ. In a glovebox, add [RuCl₂(benzene)]₂ and (S)-BINAP to a Schlenk flask. Add degassed solvent (e.g., DMF) and heat to generate the active catalyst. Remove the solvent under vacuum.

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with RuCl₂[(S)-BINAP] (e.g., 0.001 mmol, 0.1 mol%).

  • Add anhydrous, degassed methanol (e.g., 5 mL) to dissolve the catalyst.

  • Add 1-phenylpropan-2-one (1.0 mmol, 134 mg).

  • Seal the glass liner and place it inside the autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired pressure (e.g., 50 atm) with hydrogen gas.

  • Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12 hours).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford pure this compound.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation of 1-Phenylpropan-2-one using RuCl--INVALID-LINK--

This protocol is a representative procedure for the Noyori asymmetric transfer hydrogenation.[1]

Materials:

  • RuCl--INVALID-LINK-- catalyst

  • 1-Phenylpropan-2-one

  • 2-Propanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add RuCl--INVALID-LINK-- (e.g., 0.005 mmol, 0.5 mol%).

  • Add a solution of potassium hydroxide in 2-propanol (e.g., 0.01 M solution, 1 mL).

  • Add 1-phenylpropan-2-one (1.0 mmol, 134 mg).

  • Add anhydrous 2-propanol to bring the total volume to the desired concentration (e.g., 5 mL).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 28 °C) for the specified time (e.g., 2 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a few drops of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford pure this compound.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Reaction_Pathway ketone 1-Phenylpropan-2-one intermediate Chiral Ruthenium-Substrate Intermediate ketone->intermediate catalyst [Ru(II)-(S)-BINAP] or [Ru(II)-(R,R)-TsDPEN] catalyst->intermediate h_source H₂ or Hydrogen Donor h_source->intermediate intermediate->catalyst Catalyst Regeneration product This compound intermediate->product

Caption: General reaction pathway for the ruthenium-catalyzed asymmetric synthesis of this compound.

Experimental_Workflow cluster_AH Asymmetric Hydrogenation (AH) cluster_ATH Asymmetric Transfer Hydrogenation (ATH) AH_start Start AH_setup Reaction Setup: - RuCl₂[(S)-BINAP] - 1-Phenylpropan-2-one - Methanol AH_start->AH_setup AH_reaction Hydrogenation: - Pressurize with H₂ - Stir at specified T & P AH_setup->AH_reaction AH_workup Work-up & Purification AH_reaction->AH_workup AH_analysis Analysis (Yield, ee) AH_workup->AH_analysis AH_end End AH_analysis->AH_end ATH_start Start ATH_setup Reaction Setup: - RuCl(R,R)-TsDPEN - 1-Phenylpropan-2-one - 2-Propanol, Base ATH_start->ATH_setup ATH_reaction Hydrogenation: - Stir at specified T ATH_setup->ATH_reaction ATH_workup Work-up & Purification ATH_reaction->ATH_workup ATH_analysis Analysis (Yield, ee) ATH_workup->ATH_analysis ATH_end End ATH_analysis->ATH_end

Caption: Comparative experimental workflows for Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH).

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-Phenyl-2-Propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of 1-phenyl-2-propanol are valuable chiral building blocks in the pharmaceutical and fine chemical industries.[1] Specifically, the stereoselective synthesis of this compound is of significant interest for producing enantiomerically pure compounds, which is crucial in drug development to ensure therapeutic efficacy and minimize potential side effects.[1][2] (R)-1-Phenyl-2-propanol, for instance, is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and analgesics.[2] Enzymatic kinetic resolution (EKR) has emerged as a highly efficient and environmentally benign method for the separation of racemic mixtures of chiral alcohols like 1-phenyl-2-propanol.[3][4] This application note provides detailed protocols for the lipase-catalyzed kinetic resolution of racemic 1-phenyl-2-propanol via enantioselective acylation.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst, in this case, an enzyme.[3] For the resolution of racemic 1-phenyl-2-propanol, a lipase is typically used to catalyze the acylation of one enantiomer, leaving the other unreacted. This results in a mixture of an acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated. The efficiency of this process is determined by the enantioselectivity (E-value) of the enzyme, the conversion rate, and the enantiomeric excess (e.e.) of the product and the remaining substrate.

A more advanced approach, Dynamic Kinetic Resolution (DKR), combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.[5] This allows for a theoretical yield of 100% for the desired enantiomer.

Experimental Protocols

Materials and Reagents
  • Substrate: Racemic 1-phenyl-2-propanol

  • Enzyme: Immobilized Lipase B from Candida antarctica (Novozym 435) is highly recommended for its high enantioselectivity.[6][7] Other lipases such as those from Pseudomonas cepacia or Candida rugosa can also be used.[7][8]

  • Acyl Donor: Vinyl acetate or lauric acid are common choices.[3][6] Isopropenyl acetate is another effective option.[8]

  • Solvent: Anhydrous organic solvents such as toluene or hexane.[3][6]

  • Molecular Sieves: 4 Å, activated, to remove water generated during the reaction.[6]

  • Analytical Standards: (R)-1-phenyl-2-propanol and (S)-1-phenyl-2-propanol for analytical method development.

  • HPLC Grade Solvents: Hexane and isopropanol for chromatographic analysis.

  • Other Reagents: Ethyl acetate, sodium sulfate, silica gel for column chromatography.

General Protocol for Lipase-Catalyzed Kinetic Resolution
  • To a sealed reaction vessel, add racemic 1-phenyl-2-propanol (e.g., 0.5 mmol) and the chosen anhydrous organic solvent (e.g., 3 mL of toluene).[7]

  • Add the acyl donor. The molar ratio of acyl donor to alcohol can be optimized, with a 1:1 ratio being a good starting point.[6]

  • Add activated molecular sieves (e.g., 133.2 kg/m ³).[6]

  • Add the immobilized lipase (e.g., Novozym 435). The enzyme loading should be optimized; a typical starting point is 10-20 mg/mL.[3]

  • Seal the vessel and place it in a temperature-controlled shaker. A reaction temperature of 50°C is a good starting point for Novozym 435.[6]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.[7]

  • Once the desired conversion is reached (e.g., after 2.5 hours), filter off the enzyme and the molecular sieves.[6]

  • The resulting mixture containing the acylated product and the unreacted alcohol can be separated by silica gel column chromatography.

Analytical Methods

The determination of enantiomeric excess (e.e.) is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[9][10]

Chiral HPLC Method
  • Column: A chiral stationary phase column, such as Chiralcel OB or a similar column, is required.[2][3]

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. A typical starting ratio is 90:1 (v/v).[2]

  • Flow Rate: A flow rate of 0.2 mL/min is a good starting point.[2]

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase before injection.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic resolution of 1-phenyl-2-propanol and related compounds, showcasing the effect of different reaction parameters.

Table 1: Comparison of Different Lipases for the Resolution of 1-Phenyl-1-Propanol [6][7]

EnzymeAcyl DonorSolventTemperature (°C)Reaction Time (h)Enantiomeric Excess (e.e.) of (S)-enantiomer (%)
Novozym 435 Lauric AcidToluene502.595
Amano Lipase PS (Pseudomonas cepacia)Lauric AcidToluene506Lower than Novozym 435
Amano Lipase AK (Pseudomonas fluorescens)Lauric AcidToluene506Lower than Novozym 435

Table 2: Optimization of Reaction Conditions for Novozym 435-Catalyzed Resolution of 1-Phenyl-1-Propanol [6]

ParameterConditionsEnantiomeric Excess (e.e.) of (S)-enantiomer (%)
Solvent (Log P) Toluene (2.5)95
Isooctane (4.5)High
Acetonitrile (0.5)Lower
Acyl Donor Lauric Acid (12C)95
Myristic Acid (14C)High
Palmitic Acid (16C)High
Temperature (°C) 10Lower
30Moderate
5095
60High
Acyl Donor/Alcohol Molar Ratio 1:195
3:2High
2:1High
3:1High
**Molecular Sieves ( kg/m ³) **0Lower
133.295

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cluster_products Products racemate Racemic 1-phenyl-2-propanol reaction_vessel Sealed Reaction Vessel (e.g., 50°C, Shaking) racemate->reaction_vessel solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel mol_sieves Molecular Sieves (4Å) mol_sieves->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel filtration Filtration to remove enzyme and molecular sieves reaction_vessel->filtration hplc Chiral HPLC Analysis reaction_vessel->hplc Monitoring separation Silica Gel Column Chromatography filtration->separation enant_ester Enantiomerically Enriched Ester separation->enant_ester enant_alcohol Enantiomerically Enriched Alcohol separation->enant_alcohol enant_ester->hplc enant_alcohol->hplc

Caption: Experimental workflow for the enzymatic resolution of racemic 1-phenyl-2-propanol.

Signaling Pathway of Lipase-Catalyzed Kinetic Resolution

G cluster_reactants Reactants cluster_products Products R_alcohol (R)-1-phenyl-2-propanol enzyme Lipase R_alcohol->enzyme k_fast S_alcohol (S)-1-phenyl-2-propanol S_alcohol->enzyme k_slow acyl_donor Acyl Donor acyl_donor->enzyme R_ester (R)-ester enzyme->R_ester S_alcohol_unreacted (S)-1-phenyl-2-propanol (unreacted) enzyme->S_alcohol_unreacted

Caption: Lipase-catalyzed kinetic resolution of racemic 1-phenyl-2-propanol.

Conclusion

The enzymatic resolution of racemic 1-phenyl-2-propanol using lipases, particularly Novozym 435, is a robust and highly selective method for obtaining enantiomerically pure alcohols. By carefully optimizing reaction parameters such as the choice of enzyme, solvent, acyl donor, and temperature, high enantiomeric excess can be achieved. The detailed protocols and data presented in this application note serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis.

References

Application Notes and Protocols for the Kinetic Resolution of 1-Phenyl-2-propanol using Candida antarctica Lipase B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic kinetic resolution of racemic alcohols is a cornerstone of modern asymmetric synthesis, providing a highly efficient route to enantiomerically pure compounds that are vital building blocks for the pharmaceutical and fine chemical industries. Among the biocatalysts employed, Candida antarctica lipase B (CALB) has emerged as a particularly robust and versatile enzyme, renowned for its broad substrate specificity and high enantioselectivity in the resolution of secondary alcohols.

This document provides detailed application notes and protocols for the kinetic resolution of (±)-1-phenyl-2-propanol using CALB. The protocol focuses on the transesterification of the racemic alcohol, a widely adopted strategy that leverages an acyl donor to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester. These notes are intended to guide researchers in establishing and optimizing this resolution in their own laboratories.

Principle of Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the case of CALB-catalyzed resolution of (±)-1-phenyl-2-propanol, the enzyme selectively acylates one enantiomer (typically the (R)-enantiomer for many secondary alcohols) at a much faster rate than the other. This results in a reaction mixture containing one enantiomer of the alcohol in high enantiomeric excess (ee) and the ester of the other enantiomer, also in high ee. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme.

Data Presentation

The following tables summarize key quantitative data from representative studies on the kinetic resolution of secondary alcohols using CALB. While specific data for 1-phenyl-2-propanol is limited in the provided search results, the data for structurally similar compounds like 1-phenylethanol provides a strong basis for experimental design.

Table 1: Influence of Acyl Donor on Enantioselectivity and Conversion

Acyl DonorSubstrateEnantiomeric Excess (ee) of ProductConversion (%)Reference
Isopropenyl acetate1-phenylethanol>98%High[1]
Vinyl acetate1-phenyl-2-propyn-1-olNot specifiedVaries with concentration[2]
Vinyl laurate1-phenyl-1-propanol>83%Not specified[3]
Lauric acid1-phenyl-1-propanolNot specifiedNot specified[4]
Vinyl butanoate3-chloro-1-phenoxy-2-propanolHigh E-valuesNot specified[5]

Table 2: Effect of Reaction Conditions on Kinetic Resolution of 1-Phenylethanol

ParameterConditionOutcomeReference
Temperature47 °COptimized for high ee[3]
SolventIsooctanePreferred solvent for high ee[3]
Substrate Concentration233 mMOptimized for high ee[3]
Acyl Donor:Substrate Ratio1.5:1Optimized for high ee[3]
Enzyme Amount116 mgOptimized for high ee[3]
Stirring Rate161 rpmOptimized for high ee[3]

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale kinetic resolution of (±)-1-phenyl-2-propanol using immobilized CALB (e.g., Novozym 435).

Materials
  • (±)-1-phenyl-2-propanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., isopropenyl acetate, vinyl acetate, or vinyl laurate)

  • Anhydrous organic solvent (e.g., toluene, hexane, or isooctane)

  • Molecular sieves (3Å or 4Å, activated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath or heating block

  • Rotary evaporator

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

Protocol: Kinetic Resolution of (±)-1-Phenyl-2-propanol
  • Reaction Setup:

    • To a clean, dry reaction vessel, add (±)-1-phenyl-2-propanol (e.g., 1 mmol).

    • Add anhydrous organic solvent (e.g., 5-10 mL).

    • Add the chosen acyl donor. A molar ratio of acyl donor to substrate of 1.5:1 is a good starting point.[3]

    • Add activated molecular sieves (approximately 10-20% of the substrate weight) to remove any traces of water, which can negatively impact the reaction.

    • Add the immobilized CALB (e.g., 10-50 mg per mmol of substrate).

  • Reaction Execution:

    • Seal the reaction vessel and place it in a temperature-controlled environment (e.g., 40-50 °C).[3]

    • Stir the reaction mixture at a constant rate (e.g., 150-250 rpm).[3][6]

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.

  • Work-up Procedure:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with a solvent and reused.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

    • Wash the organic layer with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • The resulting mixture of the unreacted (S)-1-phenyl-2-propanol and the (R)-1-phenyl-2-propyl acetate can be separated by column chromatography on silica gel.

    • Analyze the enantiomeric excess of the purified alcohol and ester using chiral GC or HPLC.

Visualizations

The following diagrams illustrate the experimental workflow and the enzymatic reaction pathway.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Resolution cluster_workup Work-up & Purification cluster_products Final Products A Racemic 1-phenyl-2-propanol F Reaction Mixture in Vessel A->F B Anhydrous Solvent B->F C Acyl Donor C->F D Immobilized CALB D->F E Molecular Sieves E->F G Stirring & Heating (e.g., 40-50°C) F->G H Filter to remove enzyme G->H I Solvent Extraction H->I J Drying & Evaporation I->J K Column Chromatography J->K L (S)-1-phenyl-2-propanol K->L M (R)-1-phenyl-2-propyl acetate K->M

Caption: Experimental workflow for the kinetic resolution of 1-phenyl-2-propanol.

Enzymatic_Pathway cluster_reactants Reactants cluster_products Products Racemic_Alcohol (R,S)-1-phenyl-2-propanol CALB CALB Active Site (Ser-His-Asp) Racemic_Alcohol->CALB (R)-enantiomer reacts faster Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->CALB Acyl_Enzyme Acyl-Enzyme Intermediate CALB->Acyl_Enzyme Formation Acyl_Enzyme->CALB Regeneration R_Ester (R)-1-phenyl-2-propyl acetate Acyl_Enzyme->R_Ester Nucleophilic attack by (R)-alcohol Byproduct Byproduct (e.g., Acetaldehyde) R_Ester->Byproduct S_Alcohol (S)-1-phenyl-2-propanol (unreacted)

Caption: CALB-catalyzed acylation of 1-phenyl-2-propanol.

References

Application Notes and Protocols for the Baker's Yeast-Mediated Reduction of 1-Phenyl-2-Propanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stereoselective reduction of 1-phenyl-2-propanone to the chiral alcohol 1-phenyl-2-propanol using baker's yeast (Saccharomyces cerevisiae). This biotransformation offers an environmentally benign and cost-effective alternative to traditional chemical reductants for the synthesis of optically active alcohols, which are valuable building blocks in the pharmaceutical industry.

Introduction

The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a critical transformation in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. Baker's yeast is a widely utilized whole-cell biocatalyst for this purpose due to its ready availability, ease of use, and the presence of oxidoreductase enzymes that can catalyze reductions with high stereoselectivity.[1][2] The reduction of 1-phenyl-2-propanone yields 1-phenyl-2-propanol, a chiral molecule with significant applications in organic synthesis. The stereochemical outcome of this biotransformation is influenced by various reaction parameters, including temperature, pH, substrate concentration, and the choice of solvent or co-solvent.[2][3]

Data Presentation

The following table summarizes the quantitative data from various studies on the baker's yeast-mediated reduction of 1-phenyl-2-propanone and related aromatic ketones. This data highlights the impact of different reaction conditions on the chemical yield and enantiomeric excess (e.e.) of the resulting alcohol.

SubstrateKey Reaction ConditionsChemical Yield (%)Enantiomeric Excess (e.e.) (%)Predominant EnantiomerReference
1-Phenyl-1,2-propanedioneFermenting baker's yeast, phosphate buffer (pH 5)8095(S)-2-hydroxy-1-phenyl-1-propanone[4]
1-Phenyl-1,2-propanedioneFermenting baker's yeast, no pH control67-88Reasonably good(-)-(1R,2S)-1-phenylpropane-1,2-diol[4]
Aromatic Ketones (General)Dried baker's yeast, petroleum ether, 0.4 mL water/g yeastModerate82-91(S)[3][5]
AcetophenoneCandida tropicalis MTCC 5158, resting cells43>99S-(-)-1-phenylethanol[6]
Prochiral KetonesBaker's yeast, TBAF, PMHS>80up to 70(R)[7]

Experimental Protocols

This section provides detailed methodologies for the baker's yeast-mediated reduction of 1-phenyl-2-propanone.

Protocol 1: General Procedure for Aqueous Phase Reduction

This protocol is a standard method for the reduction of aromatic ketones using freely suspended baker's yeast in an aqueous medium.

Materials:

  • 1-phenyl-2-propanone

  • Baker's yeast (fresh or dried)

  • Sucrose (or glucose)

  • Distilled water

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Incubator shaker (optional, for temperature control)

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Yeast Suspension Preparation: In an Erlenmeyer flask, dissolve sucrose (e.g., 15 g) in distilled water (e.g., 100 mL). Add baker's yeast (e.g., 10 g) to the sucrose solution and stir the mixture at a controlled temperature (typically 30-35 °C) for approximately 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve 1-phenyl-2-propanone (e.g., 1 mmol) in a minimal amount of ethanol (to aid solubility) and add it dropwise to the activated yeast suspension.

  • Reaction Incubation: Stopper the flask with a cotton plug or a fermentation lock to allow for the release of carbon dioxide. Incubate the reaction mixture with continuous stirring at a constant temperature (e.g., 30-35 °C) for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Extraction: After the reaction is complete, add diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with a small amount of water.

  • Saturate the filtrate with sodium chloride and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-phenyl-2-propanol.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction in an Organic Solvent System

This protocol is adapted for the reduction of hydrophobic ketones and may offer advantages in terms of product recovery.[3][5]

Materials:

  • 1-phenyl-2-propanone

  • Dried baker's yeast

  • Organic solvent (e.g., petroleum ether, toluene)

  • Water

  • Diatomaceous earth

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Yeast and Substrate Mixture: In an Erlenmeyer flask, suspend dried baker's yeast (e.g., 1 g per mmol of substrate) in an organic solvent (e.g., 20 mL).

  • Water Addition: Add a small, optimized amount of water to the suspension. A ratio of 0.4 mL of water per gram of yeast has been found to be effective.[5]

  • Substrate Addition: Add 1-phenyl-2-propanone (e.g., 1 mmol) to the mixture.

  • Reaction Incubation: Stopper the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC.

  • Work-up and Extraction: After completion, filter the reaction mixture through a pad of diatomaceous earth to remove the yeast. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography.

Visualizations

The following diagrams illustrate the key processes and relationships in the baker's yeast-mediated reduction of 1-phenyl-2-propanone.

experimental_workflow start Start yeast_prep Yeast Suspension Preparation start->yeast_prep substrate_add Substrate Addition (1-Phenyl-2-propanone) yeast_prep->substrate_add incubation Reaction Incubation (24-72h, 30-35°C) substrate_add->incubation workup Work-up (Filtration) incubation->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product 1-Phenyl-2-propanol purification->product

Caption: Experimental workflow for the aqueous phase reduction.

signaling_pathway substrate 1-Phenyl-2-propanone product 1-Phenyl-2-propanol substrate->product Reduction yeast Baker's Yeast (Saccharomyces cerevisiae) enzymes Oxidoreductases yeast->enzymes contains enzymes->product cofactor NAD(P)H cofactor->enzymes donates H- cofactor_regen Cofactor Regeneration (e.g., from glucose) cofactor_regen->cofactor regenerates

Caption: Key components in the biocatalytic reduction.

References

Application Notes and Protocols for Whole-Cell Biocatalysis in (S)-1-Phenylpropan-2-ol Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-Phenylpropan-2-ol is a valuable chiral intermediate in the synthesis of various pharmaceuticals. Whole-cell biocatalysis offers a green and efficient alternative to traditional chemical synthesis for producing this enantiomerically pure alcohol. This document provides detailed application notes and protocols for the production of this compound using various whole-cell biocatalysts. Recombinant microbial whole-cell biocatalysts are a particularly efficient approach where all necessary enzymes can be produced through a single fermentation process, eliminating the need for cell disruption and enzyme purification[1].

Biocatalytic Approaches

The primary method for synthesizing this compound via whole-cell biocatalysis is the asymmetric reduction of a prochiral ketone, 1-phenyl-2-propanone. This reaction is catalyzed by stereoselective alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) that utilize nicotinamide cofactors (NADH or NADPH). A critical aspect of whole-cell biocatalysis is the in-situ regeneration of these expensive cofactors, which is often achieved by coupling the primary reaction with the oxidation of a co-substrate, such as glucose or formate, catalyzed by a dehydrogenase like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH)[1][2].

Data Summary of Whole-Cell Biocatalytic Systems

The following tables summarize quantitative data from various studies on the whole-cell biocatalytic production of this compound and related chiral alcohols.

Table 1: Performance of Different Whole-Cell Biocatalysts for this compound Production

BiocatalystSubstrateCo-substrate/Cofactor RegenerationProduct ConcentrationEnantiomeric Excess (e.e.)Reference
Rhodococcus erythropolis JX-021 (growing cells)1-phenyl-2-propanone (15 mM)-14 mM (1.9 g/L)99%[3]
Rhodococcus erythropolis JX-021 (resting cells) with Bacillus subtilis BGSC 1A1 (permeabilized)1-phenyl-2-propanone (120 mM)Glucose/GDH78 mM (with 0.01 mM NADP+)99%[3]
Saccharomyces cerevisiaeRacemic 2-phenylpropionaldehyde (0.267 M)Ethanol/ADHNot specifiedLow[4]

Table 2: Performance of Recombinant E. coli Whole-Cell Biocatalysts

Recombinant Enzyme(s)SubstrateCo-substrate/Cofactor RegenerationProduct ConcentrationEnantiomeric Excess (e.e.)Reference
Carbonyl Reductase (CMCR) and Glucose Dehydrogenase (GDH)α-hydroxy acetophenone (1.0 M)Glucose/GDH90% yield99%[5]
Horse-liver ADHRacemic 2-phenylpropionaldehydeEthanol/ADHNot specified100%[4]

Experimental Protocols

Protocol 1: Production of this compound using Rhodococcus erythropolis and Bacillus subtilis Co-culture

This protocol is adapted from the work of He et al. (2012)[3].

1. Materials and Reagents:

  • Rhodococcus erythropolis JX-021

  • Bacillus subtilis BGSC 1A1 containing a glucose dehydrogenase

  • Growth Medium (per liter): 10 g yeast extract, 10 g peptone, 5 g NaCl, pH 7.0

  • Reaction Buffer: 50 mM phosphate buffer, pH 8.0

  • 1-phenyl-2-propanone

  • Glucose

  • NADP+

  • Ethyl acetate

2. Procedure:

  • Cell Cultivation:

    • Inoculate R. erythropolis JX-021 and B. subtilis BGSC 1A1 in separate flasks containing the growth medium.

    • Incubate at 30°C with shaking at 200 rpm for 24 hours.

    • Harvest the cells by centrifugation at 5000 x g for 10 minutes.

    • Wash the cell pellets twice with the reaction buffer.

  • Whole-Cell Biocatalysis:

    • Resuspend the R. erythropolis and permeabilized B. subtilis cell pellets in the reaction buffer.

    • Add 120 mM of 1-phenyl-2-propanone to the cell suspension.

    • Add glucose as the co-substrate for cofactor regeneration.

    • (Optional) Add 0.01 mM NADP+ to enhance the reaction rate.

    • Incubate the reaction mixture at 30°C with shaking.

    • Monitor the reaction progress by taking samples at regular intervals.

  • Product Extraction and Analysis:

    • Extract the product from the reaction mixture with an equal volume of ethyl acetate.

    • Analyze the organic phase by gas chromatography (GC) using a chiral column to determine the product concentration and enantiomeric excess.

Protocol 2: Production of Chiral Alcohols using Recombinant E. coli

This protocol provides a general framework for using recombinant E. coli expressing a carbonyl reductase and a glucose dehydrogenase[5].

1. Materials and Reagents:

  • Recombinant E. coli strain co-expressing a carbonyl reductase (e.g., CMCR) and glucose dehydrogenase (GDH).

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Reaction Buffer (e.g., pH 6.0 phosphate buffer).

  • Substrate (e.g., α-hydroxy acetophenone).

  • Glucose.

  • (Optional) NADP+.

  • Organic solvent for extraction (e.g., ethyl acetate).

2. Procedure:

  • Expression of Recombinant Enzymes:

    • Inoculate a single colony of the recombinant E. coli strain into LB medium with antibiotics.

    • Grow the culture overnight at 37°C.

    • Inoculate a larger volume of LB medium with the overnight culture.

    • Grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight.

    • Harvest the cells by centrifugation.

  • Whole-Cell Biocatalysis:

    • Wash the cell pellet with the reaction buffer.

    • Resuspend the cells in the reaction buffer to a desired cell density.

    • Add the substrate and glucose to the cell suspension.

    • Incubate the reaction at a suitable temperature (e.g., 30°C) with shaking.

    • Monitor the reaction by GC or HPLC.

  • Downstream Processing:

    • Separate the cells from the reaction mixture by centrifugation.

    • Extract the supernatant with an organic solvent.

    • Purify the product from the organic phase using column chromatography or distillation.

Visualizations

Whole_Cell_Biocatalysis_Workflow cluster_upstream Upstream Processing cluster_bioreaction Biocatalytic Reaction cluster_downstream Downstream Processing Strain Microbial Strain Selection (e.g., R. erythropolis, E. coli) Culture Cell Culture and Growth Strain->Culture Harvest Cell Harvesting and Washing Culture->Harvest Reaction Whole-Cell Biocatalysis - Substrate Addition - Cofactor Regeneration - Controlled Conditions (pH, Temp) Harvest->Reaction Extraction Product Extraction Reaction->Extraction Purification Purification (e.g., Chromatography, Distillation) Extraction->Purification Analysis Analysis (e.g., GC, HPLC for e.e.) Purification->Analysis Product This compound Analysis->Product

Caption: General workflow for this compound production.

Cofactor_Regeneration_Pathway cluster_main_reaction Primary Reaction cluster_cofactor_cycle Cofactor Cycle cluster_regeneration Regeneration System Substrate 1-Phenyl-2-propanone ADH ADH/KRED Substrate->ADH Reduction Product This compound ADH->Product NADPH NADPH ADH->NADPH uses NADP NADP+ NADPH->NADP GDH GDH NADPH->GDH regenerated NADP->ADH produced CoSubstrate Glucose CoSubstrate->GDH CoProduct Gluconic acid GDH->NADP reduces GDH->CoProduct

Caption: Cofactor regeneration pathway in whole-cell biocatalysis.

References

Application Notes and Protocols for the Enzymatic Synthesis of (S)-1-Phenylpropan-2-ol using Alcohol Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Phenylpropan-2-ol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical methods for its synthesis often involve harsh reaction conditions and the use of expensive and toxic reagents, while achieving high enantioselectivity can be challenging. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the production of enantiomerically pure alcohols.[1][2] ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones, and conversely, the reduction of prochiral ketones to chiral alcohols with high stereoselectivity.[1][2]

This application note provides detailed protocols for the synthesis of this compound from 1-phenyl-2-propanone using alcohol dehydrogenase, focusing on methods employing both isolated enzymes and whole-cell biocatalysts. It includes information on cofactor regeneration systems, key reaction parameters, and expected outcomes based on published data.

Principle of the Reaction

The synthesis of this compound is achieved through the asymmetric reduction of the prochiral ketone, 1-phenyl-2-propanone. This reaction is catalyzed by an (S)-specific alcohol dehydrogenase, which stereoselectively delivers a hydride ion from the reduced nicotinamide cofactor (NADH or NADPH) to the carbonyl group of the substrate. The stereochemical outcome is governed by the enzyme's inherent stereopreference, with many ADHs from organisms like Lactobacillus species following Prelog's rule to yield the (S)-alcohol.

A critical aspect of this biocatalytic process is the regeneration of the expensive nicotinamide cofactor. To make the process economically feasible, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously recycled back to its reduced form. This can be achieved through two primary strategies:

  • Substrate-coupled regeneration: A sacrificial alcohol, typically isopropanol, is added in excess to the reaction mixture. The same ADH that reduces the primary substrate also oxidizes the sacrificial alcohol, regenerating the NADH or NADPH.[1][3]

  • Enzyme-coupled regeneration: A second enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), is used in conjunction with its respective substrate (formate or glucose).[4][5] This second enzyme catalyzes the oxidation of its substrate, which is coupled to the reduction of NAD⁺ or NADP⁺.[4]

Experimental Data

The following tables summarize quantitative data from various studies on the enzymatic synthesis of chiral alcohols, including this compound and structurally related compounds, using different alcohol dehydrogenases and reaction setups.

Table 1: Performance of Different Biocatalytic Systems for Chiral Alcohol Synthesis

BiocatalystSubstrateProductCofactor Regeneration SystemTiter (g/L)Enantiomeric Excess (ee)Reference
Whole-cell E. coli expressing CtXR D51A and FDHRacemic 2-phenylpropanal(S)-2-phenylpropanolFormate Dehydrogenase11593.1%[6]
Recombinant Horse-liver ADHRacemic 2-phenylpropanal(S)-2-phenyl-1-propanolEthanol-100%[7]
Recombinant (S)-LK-ADH from L. kefirAcetophenone(S)-phenylethanol--99.4%[8]
Lactobacillus brevis cell-free extract(S)-2-hydroxypropiophenone(1S, 2S)-1-phenylpropane-1,2-diolIsopropanol-99.0% conversion[9]

Table 2: Comparison of Cofactor Regeneration Systems

Regeneration SystemSecond Enzyme/SubstrateAdvantagesDisadvantages
Substrate-coupled IsopropanolSimple, single-enzyme system; isopropanol can also act as a co-solvent.[2][3]Equilibrium limitations can affect conversion; high concentration of sacrificial alcohol may be required.[10]
Enzyme-coupled (FDH) Formate DehydrogenaseIrreversible reaction drives the synthesis forward; gaseous CO₂ byproduct is easily removed.[4][5]Requires addition and optimization of a second enzyme.
Enzyme-coupled (GDH) Glucose DehydrogenaseHigh efficiency and irreversibility.[4]Requires addition and optimization of a second enzyme; potential for byproduct inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound using Isolated Alcohol Dehydrogenase with Substrate-Coupled Cofactor Regeneration

This protocol describes the use of a commercially available or purified (S)-specific alcohol dehydrogenase from Lactobacillus brevis (LbADH) or a similar source.

Materials:

  • (S)-specific Alcohol Dehydrogenase (e.g., from Lactobacillus brevis or recombinant)

  • 1-Phenyl-2-propanone

  • Isopropanol (2-propanol)

  • NADP⁺ or NAD⁺ (depending on enzyme specificity)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., glass vial with magnetic stirrer)

  • Thermostated shaker or water bath

Procedure:

  • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • In a reaction vessel, dissolve 1-phenyl-2-propanone in a minimal amount of isopropanol. The final concentration of isopropanol should be in large excess (e.g., 10-20% v/v).

  • Add the phosphate buffer to the reaction vessel.

  • Add the nicotinamide cofactor (NADP⁺ or NAD⁺) to a final concentration of 0.1-1.0 mM.

  • Initiate the reaction by adding the alcohol dehydrogenase to a final concentration of 1-5 mg/mL (or a specified number of units).

  • Seal the reaction vessel and incubate at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral column.

  • Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

  • Extract the product by vortexing the mixture and separating the organic layer. Repeat the extraction twice.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by flash chromatography if necessary.

Protocol 2: Synthesis of this compound using a Whole-Cell Biocatalyst with Enzyme-Coupled Cofactor Regeneration

This protocol utilizes whole cells of a microorganism (e.g., E. coli) engineered to co-express an (S)-specific alcohol dehydrogenase and a formate dehydrogenase for cofactor regeneration.

Materials:

  • Lyophilized whole-cell biocatalyst co-expressing (S)-ADH and Formate Dehydrogenase (FDH)

  • 1-Phenyl-2-propanone

  • Sodium formate

  • NAD⁺

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Organic solvent for product extraction (e.g., methyl tert-butyl ether - MTBE)

  • Reaction vessel with pH control (e.g., bioreactor or pH-statted beaker)

  • Centrifuge

Procedure:

  • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.

  • Re-suspend the lyophilized whole cells in the phosphate buffer to the desired cell density (e.g., 40 g cell dry weight/L).[6]

  • In the reaction vessel, add the cell suspension, 1-phenyl-2-propanone (e.g., 1 M), sodium formate (e.g., 1.2 M), and NAD⁺ (e.g., 3-10 mM).[6]

  • Maintain the pH of the reaction mixture at 7.5 using an automated pH controller or periodic manual addition of a base (e.g., NaOH).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with vigorous stirring for 24-72 hours.

  • Monitor the formation of this compound and the consumption of 1-phenyl-2-propanone using GC or HPLC.

  • After the reaction, separate the biomass by centrifugation.

  • Extract the supernatant with an equal volume of an organic solvent like MTBE. Repeat the extraction.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under vacuum to yield the product.

Visualizations

Enzymatic_Reduction_Pathway 1-Phenyl-2-propanone 1-Phenyl-2-propanone ADH ADH 1-Phenyl-2-propanone->ADH Substrate S-1-Phenylpropan-2-ol S-1-Phenylpropan-2-ol ADH->S-1-Phenylpropan-2-ol Product NAD_plus NAD_plus ADH->NAD_plus Oxidized Cofactor NADH NADH NADH->ADH Cofactor Cofactor_Regeneration_Workflow cluster_synthesis Primary Reaction cluster_regeneration Cofactor Regeneration Ketone Ketone ADH ADH Ketone->ADH Chiral_Alcohol Chiral_Alcohol ADH->Chiral_Alcohol NAD_plus NAD_plus ADH->NAD_plus NADH NADH NADH->ADH NADH->ADH Regen_Enzyme Regen_Enzyme NAD_plus->Regen_Enzyme NAD_plus->Regen_Enzyme Co-substrate Co-substrate Co-substrate->Regen_Enzyme Co-product Co-product Regen_Enzyme->NADH Regen_Enzyme->Co-product Experimental_Workflow A Reaction Setup (Substrate, Buffer, Cofactor, Enzyme) B Incubation (Controlled Temperature and pH) A->B C Reaction Monitoring (GC/HPLC) B->C D Product Extraction (Organic Solvent) C->D E Purification (Chromatography) D->E F Final Product (this compound) E->F

References

Chiral Auxiliary-Mediated Synthesis of (S)-1-Phenylpropan-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-1-Phenylpropan-2-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The described methodology utilizes a chiral auxiliary-mediated approach, a robust and well-established strategy for controlling stereochemistry in carbon-carbon bond formation. Two primary protocols are presented, one employing an Evans-type oxazolidinone auxiliary and the other utilizing a pseudoephedrine-based auxiliary. These methods offer high diastereoselectivity and yield enantiomerically enriched products. The protocols include step-by-step procedures for the acylation of the chiral auxiliary, the key diastereoselective alkylation reaction, and the subsequent removal of the auxiliary to afford the target alcohol. Data on expected yields and stereoselectivities are provided in tabular format for clarity.

Introduction

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a chiral molecule is often associated with a single enantiomer. This compound is a key chiral intermediate for the synthesis of various biologically active molecules. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy offers a reliable and predictable method for asymmetric synthesis.

This application note details two effective methods for the synthesis of this compound using either the commercially available (S)-4-benzyloxazolidin-2-one (an Evans auxiliary) or (+)-(1S,2S)-pseudoephedrine as the chiral auxiliary. Both methods rely on the diastereoselective alkylation of an enolate derived from an amide of the chiral auxiliary.

Signaling Pathway and Logical Relationships

The overall synthetic strategy involves a three-step sequence: acylation of the chiral auxiliary, diastereoselective alkylation, and reductive cleavage of the auxiliary to yield the target chiral alcohol. The choice of chiral auxiliary dictates the stereochemical outcome of the alkylation step.

Synthesis_Workflow cluster_evans Evans Auxiliary Pathway cluster_pseudo Pseudoephedrine Auxiliary Pathway evans_aux (S)-4-Benzyloxazolidin-2-one evans_acyl N-Propionyl-(S)-4-benzyl- oxazolidin-2-one evans_aux->evans_acyl Propionyl Chloride evans_alkyl N-((2S)-2-Methyl-3-phenylpropanoyl)- (S)-4-benzyloxazolidin-2-one evans_acyl->evans_alkyl 1. LDA 2. Benzyl Bromide target This compound evans_alkyl->target LiAlH4 (Reduction) pseudo_aux (+)-(1S,2S)-Pseudoephedrine pseudo_acyl N-(3-Phenylpropanoyl)- pseudoephedrine pseudo_aux->pseudo_acyl 3-Phenylpropanoyl Chloride pseudo_alkyl N-((2S)-2-Methyl-3-phenylpropanoyl)- pseudoephedrine pseudo_acyl->pseudo_alkyl 1. LDA 2. Methyl Iodide pseudo_alkyl->target LiAlH4 (Reduction)

Figure 1: General workflows for the synthesis of this compound using either an Evans auxiliary or a pseudoephedrine auxiliary.

Experimental Protocols

Protocol 1: Synthesis of this compound via an Evans Auxiliary

This protocol involves the acylation of (S)-4-benzyloxazolidin-2-one with propionyl chloride, followed by diastereoselective benzylation of the resulting N-propionyl imide, and subsequent reductive cleavage to yield the target alcohol.

1.1: Synthesis of (S)-4-benzyl-3-propionyloxazolidin-2-one

  • Materials: (S)-4-benzyloxazolidin-2-one, propionyl chloride, triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of (S)-4-benzyloxazolidin-2-one (1.0 eq) in dry DCM at 0 °C under an inert atmosphere, add TEA (1.5 eq).

    • Slowly add propionyl chloride (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford (S)-4-benzyl-3-propionyloxazolidin-2-one as a white solid.

1.2: Diastereoselective Benzylation

  • Materials: (S)-4-benzyl-3-propionyloxazolidin-2-one, lithium diisopropylamide (LDA), tetrahydrofuran (THF), benzyl bromide.

  • Procedure:

    • Dissolve (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in dry THF at -78 °C under an inert atmosphere.

    • Slowly add a freshly prepared solution of LDA (1.1 eq) in THF.

    • Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography to yield N-((2S)-2-methyl-3-phenylpropanoyl)-(S)-4-benzyloxazolidin-2-one.

1.3: Reductive Cleavage to this compound

  • Materials: N-((2S)-2-methyl-3-phenylpropanoyl)-(S)-4-benzyloxazolidin-2-one, lithium aluminum hydride (LiAlH₄), diethyl ether or THF.

  • Procedure:

    • To a stirred suspension of LiAlH₄ (2.0 eq) in dry diethyl ether at 0 °C, add a solution of the alkylated product (1.0 eq) in diethyl ether dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting white precipitate and wash thoroughly with diethyl ether.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude alcohol.

    • Purify by flash column chromatography to obtain this compound. The chiral auxiliary can be recovered from the filter cake.

Protocol 2: Synthesis of this compound via a Pseudoephedrine Auxiliary

This protocol involves the acylation of (+)-(1S,2S)-pseudoephedrine with 3-phenylpropanoyl chloride, followed by diastereoselective methylation, and subsequent reductive cleavage.

2.1: Synthesis of N-(3-Phenylpropanoyl)-(+)-(1S,2S)-pseudoephedrine

  • Materials: (+)-(1S,2S)-pseudoephedrine, 3-phenylpropanoyl chloride, triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • Follow a similar procedure to step 1.1, substituting (+)-(1S,2S)-pseudoephedrine for the Evans auxiliary and 3-phenylpropanoyl chloride for propionyl chloride.

2.2: Diastereoselective Methylation

  • Materials: N-(3-Phenylpropanoyl)-(+)-(1S,2S)-pseudoephedrine, lithium diisopropylamide (LDA), tetrahydrofuran (THF), methyl iodide.

  • Procedure:

    • Follow a similar procedure to step 1.2, using the N-(3-phenylpropanoyl)pseudoephedrine amide and methyl iodide as the electrophile.

2.3: Reductive Cleavage to this compound

  • Materials: N-((2S)-2-Methyl-3-phenylpropanoyl)-(+)-(1S,2S)-pseudoephedrine, lithium aluminum hydride (LiAlH₄), diethyl ether or THF.

  • Procedure:

    • Follow a similar procedure to step 1.3 for the reductive cleavage of the chiral amide to afford this compound and recover the pseudoephedrine auxiliary.

Data Presentation

The following tables summarize the expected outcomes for the key steps in the synthesis of this compound.

Table 1: Evans Auxiliary Pathway Data

StepProductTypical Yield (%)Diastereomeric Ratio (d.r.)
Acylation(S)-4-benzyl-3-propionyloxazolidin-2-one>95N/A
BenzylationN-((2S)-2-Methyl-3-phenylpropanoyl)-(S)-4-benzyloxazolidin-2-one80-90>95:5
ReductionThis compound85-95>99% ee (after purification)

Table 2: Pseudoephedrine Auxiliary Pathway Data

StepProductTypical Yield (%)Diastereomeric Ratio (d.r.)
AcylationN-(3-Phenylpropanoyl)-(+)-(1S,2S)-pseudoephedrine>95N/A
MethylationN-((2S)-2-Methyl-3-phenylpropanoyl)-(+)-(1S,2S)-pseudoephedrine80-90>95:5
ReductionThis compound85-95>99% ee (after purification)

Note: Yields and diastereoselectivities are dependent on specific reaction conditions and purification methods. The provided data are representative values from the literature.

Visualization of Key Steps

Acylation of Chiral Auxiliary

Acylation Aux Chiral Auxiliary (e.g., Evans or Pseudoephedrine) Acylated_Aux N-Acyl Chiral Auxiliary Aux->Acylated_Aux Acyl_Cl Acyl Chloride (e.g., Propionyl or 3-Phenylpropanoyl Chloride) Acyl_Cl->Acylated_Aux Base Base (e.g., TEA) Base->Acylated_Aux

Figure 2: Acylation of the chiral auxiliary with an appropriate acyl chloride.

Diastereoselective Alkylation

Alkylation Acylated_Aux N-Acyl Chiral Auxiliary Enolate Lithium Enolate Acylated_Aux->Enolate Deprotonation Alkylated_Product Alkylated Chiral Adduct Enolate->Alkylated_Product Alkyl_Halide Alkyl Halide (e.g., Benzyl Bromide or Methyl Iodide) Alkyl_Halide->Alkylated_Product Base LDA Base->Enolate

Figure 3: Diastereoselective alkylation of the enolate with an electrophile.

Reductive Cleavage

Reduction Alkylated_Product Alkylated Chiral Adduct Target_Alcohol This compound Alkylated_Product->Target_Alcohol Recovered_Aux Recovered Chiral Auxiliary Alkylated_Product->Recovered_Aux Cleavage Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Target_Alcohol

Figure 4: Reductive cleavage of the chiral auxiliary to yield the target alcohol.

Conclusion

The chiral auxiliary-mediated synthesis of this compound is a highly efficient and stereoselective method. Both the Evans oxazolidinone and pseudoephedrine auxiliary pathways provide excellent yields and high levels of enantiomeric purity. The choice of auxiliary may depend on factors such as cost, availability, and ease of removal and recovery. The detailed protocols and accompanying data provided in this application note should serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

Synthesis of (S)-1-Phenylpropan-2-ol via Enzymatic Kinetic Resolution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of enantiomerically enriched (S)-1-phenylpropan-2-ol through the enzymatic kinetic resolution of its racemic mixture. The method employs the highly selective and robust immobilized lipase B from Candida antarctica (Novozym 435) to catalyze the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. This protocol offers a green and efficient alternative to traditional chemical synthesis, yielding the target molecule with high enantiomeric purity. Detailed experimental procedures, data analysis, and analytical methods are described herein.

Introduction

Chiral secondary alcohols, such as this compound, are valuable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Enzymatic kinetic resolution (EKR) has emerged as a powerful tool for the preparation of enantiomerically pure compounds due to its high selectivity, mild reaction conditions, and environmental compatibility. Lipases, in particular, have been extensively utilized for the resolution of racemic alcohols. This application note details a robust protocol for the kinetic resolution of (rac)-1-phenylpropan-2-ol using Novozym 435, a commercially available immobilized lipase, which selectively acylates the (R)-enantiomer, allowing for the isolation of the desired this compound with high enantiomeric excess.

Principle of the Method

The kinetic resolution is based on the difference in the reaction rates of the two enantiomers of 1-phenylpropan-2-ol with an acyl donor, catalyzed by a lipase. In this protocol, Novozym 435 preferentially catalyzes the acylation of the (R)-enantiomer using vinyl acetate as the acyl donor. This reaction is irreversible as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde. Consequently, the reaction mixture becomes enriched in the unreacted this compound and the product, (R)-1-phenylpropan-2-yl acetate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

Data Presentation

The following table summarizes typical results for the enzymatic kinetic resolution of (rac)-1-phenylpropan-2-ol using Novozym 435 and vinyl acetate in an organic solvent.

Reaction Time (h)Conversion (%)ee of Substrate ((S)-alcohol) (%)ee of Product ((R)-acetate) (%)
11518>99
22635>99
44067>99
64892>99
851>99>99
2455>9998

Data adapted from kinetic resolution of similar secondary alcohols and represents typical performance.

Experimental Protocols

Materials and Reagents
  • (rac)-1-Phenylpropan-2-ol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous n-hexane (or other suitable organic solvent like diisopropyl ether or toluene)

  • Molecular sieves (3 Å or 4 Å), activated

  • Ethyl acetate (for workup and chromatography)

  • Silica gel for column chromatography

  • HPLC-grade n-hexane and isopropanol (for analysis)

Protocol 1: Enzymatic Kinetic Resolution of (rac)-1-Phenylpropan-2-ol
  • To a dried flask, add (rac)-1-phenylpropan-2-ol (e.g., 1.0 g, 7.34 mmol) and anhydrous n-hexane (e.g., 50 mL).

  • Add vinyl acetate (e.g., 1.5 equivalents, 11.01 mmol, 1.02 mL).

  • Add activated molecular sieves (e.g., 1.0 g) to ensure anhydrous conditions.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 30-40°C) with stirring.

  • Initiate the reaction by adding Novozym 435 (e.g., 50-100 mg per gram of substrate).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC (see Protocol 2).

  • Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the enzyme and molecular sieves. Wash the solids with a small amount of n-hexane.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

  • The resulting crude mixture containing this compound and (R)-1-phenylpropan-2-yl acetate can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chiral Column: A chiral stationary phase column capable of separating the enantiomers of 1-phenylpropan-2-ol and its acetate ester. A commonly used column type is based on polysaccharide derivatives (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically effective. A common starting condition is a 99:1 (v/v) mixture of n-hexane and isopropanol.[1]

  • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Analysis:

    • Inject the racemic starting material to determine the retention times of the (R) and (S) enantiomers of 1-phenylpropan-2-ol.

    • Inject samples from the reaction mixture to determine the peak areas of the remaining alcohol enantiomers and the formed acetate enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formulas:

      • ee (alcohol) = |Area(S) - Area(R)| / |Area(S) + Area(R)| * 100%

      • ee (acetate) = |Area(R) - Area(S)| / |Area(R) + Area(S)| * 100%

    • Calculate the conversion (c) based on the relative peak areas of the alcohol and the acetate.

Visualizations

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification & Products rac_alcohol (rac)-1-Phenylpropan-2-ol reaction_vessel Reaction Vessel (30-40°C, Stirring) rac_alcohol->reaction_vessel solvent Anhydrous Hexane solvent->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel mol_sieves Molecular Sieves mol_sieves->reaction_vessel enzyme Novozym 435 reaction_vessel->enzyme hplc Chiral HPLC Analysis reaction_vessel->hplc Aliquots filtration Filtration reaction_vessel->filtration ~50% Conversion enzyme->reaction_vessel Catalysis hplc->reaction_vessel Monitor Conversion concentration Concentration filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography s_product This compound chromatography->s_product r_product (R)-1-Phenylpropan-2-yl Acetate chromatography->r_product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_products Reaction Products racemate Racemic (R,S)-1-Phenylpropan-2-ol + Vinyl Acetate enzyme Novozym 435 (Lipase) racemate->enzyme s_alcohol This compound (Unreacted, Enriched) enzyme->s_alcohol Slow Reaction r_acetate (R)-1-Phenylpropan-2-yl Acetate (Product) enzyme->r_acetate Fast Reaction

Caption: Principle of enzymatic kinetic resolution of 1-phenylpropan-2-ol.

References

Application Notes and Protocols for the Asymmetric Transfer Hydrogenation of Phenylacetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric transfer hydrogenation (ATH) is a powerful and widely employed method in synthetic organic chemistry for the enantioselective reduction of prochiral ketones, aldehydes, and imines. This technique is of particular interest in the pharmaceutical industry for the synthesis of chiral alcohols, which are crucial building blocks for many active pharmaceutical ingredients. The reduction of phenylacetone to the corresponding chiral 1-phenyl-2-propanol is a key transformation, as this product is a precursor to several amphetamine-based drugs and other bioactive molecules. This document provides detailed application notes and protocols for the asymmetric transfer hydrogenation of phenylacetone, focusing on various catalytic systems and reaction conditions.

Reaction Conditions for Asymmetric Transfer Hydrogenation of Phenylacetone

The success of the asymmetric transfer hydrogenation of phenylacetone is highly dependent on the choice of catalyst, hydrogen donor, solvent, and base. Below is a summary of commonly employed conditions and their impact on reaction efficiency and enantioselectivity.

Key Parameters:
  • Catalyst: The most prevalent catalysts for this transformation are based on ruthenium, rhodium, and iridium complexes with chiral ligands. Ruthenium complexes containing N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands are particularly effective and widely used.[1][2] Earth-abundant metals like iron and manganese are also being explored as more sustainable alternatives.[3]

  • Hydrogen Donor: Isopropanol is a common and effective hydrogen donor, serving as both the solvent and the hydride source.[4][5] An alternative is a mixture of formic acid and triethylamine (FA/TEA), which can offer high enantioselectivity.[6][7]

  • Solvent: While isopropanol can act as the solvent, other solvents can be employed, and their polarity can influence the reaction rate and enantioselectivity.[8][9][10] Water is also emerging as a green solvent for transfer hydrogenation reactions.[10]

  • Base: A base is typically required to generate the active metal-hydride species. Common bases include potassium tert-butoxide (t-BuOK), sodium tert-butoxide (NaOtBu), and cesium carbonate (Cs2CO3).[4][5]

Data Summary

The following table summarizes various reported reaction conditions for the asymmetric transfer hydrogenation of ketones, with a focus on systems applicable to phenylacetone.

Catalyst SystemHydrogen DonorBaseSolventTemp. (°C)Substrate/Catalyst (S/C) RatioYield (%)ee (%)Reference
[Mn(CO)2(macrocycle)]Br2-propanolNaOtBu2-propanol5050>9990-99[4]
[RuCl2(p-cymene)]2 / L*2-propanolBa(OH)2Various301000>99up to 99.9[9]
Ru(II)/TsDPENFA/TEA (5:2)-N/AN/AN/Ahighhigh[6]
[RuCl2(p-cymene)]2 / L'2-propanolCs2CO32-propanol130100highN/A[5]
Ir-complex2-propanolt-BuOK2-propanol/water80N/AhighN/A[10]
Ir-NNP complex2-propanolN/A2-propanolN/Aup to 2000highup to 99[9]

Note: L and L' represent different chiral ligands. "N/A" indicates data not specified in the provided context.*

Experimental Protocols

Below are detailed protocols for the asymmetric transfer hydrogenation of phenylacetone using two common catalytic systems.

Protocol 1: Ruthenium-Catalyzed Transfer Hydrogenation using Isopropanol

This protocol is based on a typical procedure using a Ru-complex with a chiral diamine ligand and isopropanol as the hydrogen source.

Materials:

  • Phenylacetone

  • [(p-cymene)RuCl2]2

  • Chiral ligand (e.g., (1R,2R)-TsDPEN)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous 2-propanol (isopropanol)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a Schlenk tube under an inert atmosphere, dissolve [(p-cymene)RuCl2]2 (0.005 mmol, 1 mol%) and the chiral ligand (0.011 mmol, 2.2 mol%) in anhydrous 2-propanol (1.0 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add a solution of phenylacetone (0.5 mmol, 100 mol%) in anhydrous 2-propanol (1.5 mL).

  • Initiation: Add a solution of t-BuOK (0.05 mmol, 10 mol%) in anhydrous 2-propanol (1.0 mL) to the reaction mixture.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a few drops of water.

  • Extraction: Remove the 2-propanol under reduced pressure. To the residue, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Determine the yield and enantiomeric excess of the resulting 1-phenyl-2-propanol by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Protocol 2: Ruthenium-Catalyzed Transfer Hydrogenation using Formic Acid/Triethylamine

This protocol utilizes a formic acid/triethylamine azeotrope as the hydrogen source, which often leads to high enantioselectivity.

Materials:

  • Phenylacetone

  • Ru(II)/TsDPEN catalyst (e.g., [RuCl(p-cymene)((R,R)-TsDPEN)])

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Preparation of Hydrogen Donor: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the Ru(II)/TsDPEN catalyst (0.01 mmol, 2 mol%) and phenylacetone (0.5 mmol, 100 mol%) in the anhydrous solvent (2.5 mL).

  • Initiation: Add the formic acid/triethylamine mixture (0.5 mL) to the reaction vessel.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or GC.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC.

Visualizations

Experimental Workflow

G Experimental Workflow for Asymmetric Transfer Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis catalyst Catalyst & Ligand setup Combine Reactants in Reaction Vessel (under inert atmosphere) catalyst->setup substrate Phenylacetone substrate->setup h_donor Hydrogen Donor (e.g., i-PrOH or FA/TEA) h_donor->setup base Base (if required) base->setup solvent Anhydrous Solvent solvent->setup reaction Stir at Specified Temperature setup->reaction monitor Monitor Progress (TLC/GC) reaction->monitor monitor->reaction incomplete quench Quench Reaction monitor->quench complete extract Solvent Extraction quench->extract purify Column Chromatography extract->purify analysis Determine Yield & Enantiomeric Excess (Chiral HPLC/GC) purify->analysis

Caption: General experimental workflow for the ATH of phenylacetone.

Proposed Catalytic Cycle for Ru-TsDPEN System

G Proposed Catalytic Cycle for Ru-TsDPEN Transfer Hydrogenation Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_alkoxide [Ru]-OCH(CH3)2 Ru_precatalyst->Ru_alkoxide + iPrOH, Base - Base-H+Cl- Ru_active [Ru]-H (Active Catalyst) Product_complex [Ru]-O-CH(Ph)CH2CH3 Ru_active->Product_complex + Phenylacetone Ru_alkoxide->Ru_active β-hydride elimination - Acetone Product_complex->Ru_precatalyst + iPrOH - Product Product_complex->Ru_alkoxide releases Product regenerates alkoxide Phenylacetone Phenylacetone (Substrate) Product 1-Phenyl-2-propanol (Product) iPrOH Isopropanol (Hydrogen Donor) Acetone Acetone (Byproduct) Base Base (e.g., t-BuOK) Protonated_Base Base-H+ HCl - HCl

Caption: Simplified catalytic cycle for Ru-catalyzed ATH.

References

Application Notes: (S)-1-Phenylpropan-2-ol as a Chiral Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-1-Phenylpropan-2-ol is a versatile and valuable chiral building block in modern organic synthesis. Its utility is most pronounced in the preparation of enantiomerically pure pharmaceutical intermediates, particularly chiral amines. Chiral amines are fundamental components in a wide array of Active Pharmaceutical Ingredients (APIs), including non-steroidal anti-inflammatory drugs, analgesics, and psychostimulants.[1][2][3] The stereochemistry of these molecules is critical, as different enantiomers often exhibit vastly different pharmacological activities and safety profiles.

This document provides detailed protocols for the stereospecific conversion of this compound into a chiral amine intermediate. The primary method detailed is the Mitsunobu reaction, a robust and reliable method for converting secondary alcohols into a variety of functional groups, including azides (a precursor to amines), with a clean inversion of stereochemistry.[4][5]

Core Application: Stereoinversive Synthesis of (R)-1-Phenylpropan-2-amine

A key application for this compound is its use as a precursor for the synthesis of its enantiomeric amine counterpart, (R)-1-Phenylpropan-2-amine. This transformation is efficiently achieved via a two-step process involving a Mitsunobu reaction followed by reduction. The Mitsunobu reaction proceeds via an Sₙ2 mechanism, resulting in a complete inversion of the chiral center.[4][5] This pathway is highly valued for its predictability and high fidelity in stereochemical outcome.

The overall synthetic pathway is illustrated below:

G start This compound intermediate (R)-1-Phenylpropan-2-azide start->intermediate start->intermediate  Step 1: Mitsunobu Reaction  (Stereochemical Inversion) step1 Step 1: Mitsunobu Reaction (Stereochemical Inversion) r1_label PPh₃, DIAD, DPPA THF, 0°C to RT product (R)-1-Phenylpropan-2-amine (Pharmaceutical Intermediate) intermediate->product intermediate->product  Step 2: Reduction step2 Step 2: Reduction r2_label H₂, Pd/C or PPh₃/H₂O (Staudinger Reaction) reagents1 PPh₃, DIAD, DPPA THF, 0°C to RT reagents2 H₂, Pd/C or PPh₃, H₂O (Staudinger)

Caption: Synthetic pathway from this compound to (R)-1-Phenylpropan-2-amine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of chiral amines from secondary benzylic alcohols using the described two-step protocol. Yields and enantiomeric excess (e.e.) are typically high, demonstrating the efficiency and stereospecificity of the method.

Step Reaction Nucleophile / Reagent Typical Yield (%) Typical e.e. (%)
1Mitsunobu ReactionDiphenylphosphoryl azide (DPPA)85 - 95>99 (product azide)
1Mitsunobu ReactionPhthalimide80 - 90>99 (product phthalimide)
2Azide ReductionH₂ (1 atm), 10% Pd/C90 - 98>99 (retained from azide)
2Azide ReductionPPh₃, H₂O (Staudinger)85 - 95>99 (retained from azide)

Table 1: Representative data for the stereoinversive synthesis of chiral amines.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including flammable solvents and potentially explosive azide intermediates. All procedures should be conducted by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of (R)-1-Phenylpropan-2-azide via Mitsunobu Reaction

This protocol details the conversion of this compound to (R)-1-Phenylpropan-2-azide with inversion of stereochemistry.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous THF (approx. 10 mL per mmol of alcohol).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add diphenylphosphoryl azide (DPPA) (1.2 eq.) to the cooled solution while stirring.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.[2]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.

  • Dilute the residue with ethyl acetate and wash successively with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield pure (R)-1-Phenylpropan-2-azide.

Note on Safety: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions and scratching the solid material.[2]

G start Start prep 1. Dissolve Alcohol & PPh₃ in Anhydrous THF start->prep end End cool 2. Cool Mixture to 0°C prep->cool add_dppa 3. Add DPPA cool->add_dppa add_diad 4. Add DIAD Dropwise (Maintain T < 5°C) add_dppa->add_diad react 5. Stir at RT (6-12h) add_diad->react workup 6. Quench, Extract & Wash react->workup purify 7. Dry & Purify (Column Chromatography) workup->purify purify->end

Caption: Experimental workflow for the Mitsunobu reaction.

Protocol 2: Reduction of (R)-1-Phenylpropan-2-azide to (R)-1-Phenylpropan-2-amine

This protocol describes the reduction of the azide intermediate to the final primary amine product. Catalytic hydrogenation is a clean and efficient method.

Materials:

  • (R)-1-Phenylpropan-2-azide

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® or a similar filter aid

Procedure:

  • Dissolve (R)-1-Phenylpropan-2-azide (1.0 eq.) in a suitable solvent like methanol or ethyl acetate in a flask appropriate for hydrogenation.

  • Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Once the starting azide is consumed, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude (R)-1-Phenylpropan-2-amine, which can be further purified if necessary.

References

Application of (S)-1-Phenylpropan-2-ol in Fragrance Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Phenylpropan-2-ol is a chiral aromatic alcohol that is gaining increasing attention in the fragrance industry. Its specific stereochemistry plays a crucial role in its olfactory properties, offering a distinct scent profile that is valuable in the creation of complex and nuanced fragrances. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound in fragrance applications. Chirality is a key factor in the perception of scent, with different enantiomers of a molecule often exhibiting surprisingly different odors. Understanding and harnessing these differences allows for the fine-tuning of fragrance compositions.

Olfactory Profile and Application in Fragrance Accords

While detailed quantitative data on the odor thresholds of the individual enantiomers of 1-phenylpropan-2-ol are not widely published, qualitative descriptions highlight the importance of the (S)-enantiomer. Racemic phenylpropanol is generally described as having a floral scent, with notes of hyacinth and rose. The (S)-enantiomer is reported to possess a delicate and characteristic benzene fragrance, suggesting a more refined and specific aromatic profile compared to its (R)-enantiomer or the racemic mixture.

This compound is primarily utilized as a modifier in floral accords, particularly in rose and hyacinth fragrances. Its subtle yet distinct character can impart a fresh and elegant lift to these compositions. It can be used to enhance the naturalness of a floral bouquet, providing a sophisticated nuance that is difficult to achieve with other aroma chemicals. In rose accords, it can complement the classic phenylethyl alcohol by adding a brighter, slightly greener dimension. In hyacinth accords, it contributes to the characteristic sharp, green-floral scent.

Data Presentation

Due to the limited availability of public-domain quantitative sensory data for the individual enantiomers, the following table provides a summary of known physical and qualitative olfactory properties.

PropertyThis compound(R)-1-Phenylpropan-2-olRacemic 1-Phenyl-2-propanol
Molecular Formula C₉H₁₂OC₉H₁₂OC₉H₁₂O
Molecular Weight 136.19 g/mol 136.19 g/mol 136.19 g/mol
CAS Number 1517-68-61572-95-814898-87-4[1]
Boiling Point 95-97 °C at 11 mmHg[2]Not specified219-221 °C (lit.)
Density 0.993 g/mL at 20°C (lit.)[2]Not specified0.973 g/mL at 25 °C (lit.)
Odor Description Delicate, characteristic benzene fragrance[2]Not specifiedFloral, rose-like, hyacinth-like[3]
Odor Threshold Data not availableData not availableData not available

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-Phenyl-2-propanol via Reduction of 1-Phenyl-2-propanone

This protocol describes a standard method for the synthesis of the racemic mixture, which can then be used as a starting point for chiral resolution or as a reference standard.

Materials:

  • 1-Phenyl-2-propanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 1-phenyl-2-propanone in methanol.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add sodium borohydride portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 4 hours.

  • Remove the flask from the ice bath and allow it to warm to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between deionized water and chloroform (or dichloromethane).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield 1-phenyl-2-propanol as an oil.

Characterization:

  • The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the reduction of the ketone to the alcohol.

  • Gas chromatography (GC) can be used to assess the purity of the product.

Protocol 2: Enantioselective Synthesis of this compound via Biocatalytic Reduction

This protocol utilizes a biocatalyst for the asymmetric reduction of 1-phenyl-2-propanone to yield the (S)-enantiomer with high enantiomeric excess.

Materials:

  • 1-Phenyl-2-propanone

  • Whole cells of Rhodococcus erythropolis or a commercially available alcohol dehydrogenase (ADH)

  • Glucose (as a co-substrate for cofactor regeneration if using whole cells)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Prepare a suspension of the biocatalyst (e.g., Rhodococcus erythropolis cells) in the phosphate buffer. If using a purified enzyme, follow the manufacturer's instructions for buffer and cofactor requirements.

  • Add glucose to the suspension to provide a source for NADH regeneration.

  • Add 1-phenyl-2-propanone to the reaction mixture. The substrate concentration should be optimized to avoid enzyme inhibition.

  • Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the progress of the reaction by taking small aliquots, extracting with ethyl acetate, and analyzing by chiral GC.

  • Once the reaction is complete, separate the biomass by centrifugation.

  • Extract the supernatant with ethyl acetate three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the product by column chromatography if necessary.

Characterization:

  • Confirm the structure using NMR and IR spectroscopy.

  • Determine the enantiomeric excess (e.e.) of the product using chiral gas chromatography (chiral GC).

Protocol 3: Sensory Evaluation of this compound

This protocol outlines a standard procedure for the sensory evaluation of a fragrance ingredient by a trained panel.

Objective: To characterize the odor profile of this compound and compare it to the racemic mixture and/or the (R)-enantiomer.

Materials:

  • Samples of this compound, (R)-1-phenylpropan-2-ol (if available), and racemic 1-phenyl-2-propanol, all diluted to a standard concentration (e.g., 1% in ethanol or diethyl phthalate).

  • Perfumer's smelling strips.

  • Odor-free evaluation booths.

  • A panel of trained sensory assessors (typically 8-12 people).

  • A standardized fragrance vocabulary and rating scales.

  • A data collection tool (e.g., questionnaire or software).

Procedure:

  • Sample Preparation: Prepare the diluted samples in coded, identical containers to blind the panelists.

  • Panelist Instructions: Instruct the panelists to dip a clean smelling strip into a sample, wait for the solvent to evaporate (typically 10-15 seconds), and then evaluate the odor.

  • Evaluation: Panelists should describe the odor using the provided vocabulary (e.g., floral, rosy, green, spicy, woody) and rate the intensity of each attribute on a scale (e.g., 1 to 9). They should also provide an overall assessment of the odor's pleasantness.

  • Washout Period: Ensure panelists have a sufficient break between samples (at least 5-10 minutes) to prevent olfactory fatigue. Providing a neutral scent (like smelling their own skin or a neutral reference) can help to "reset" their sense of smell.

  • Data Analysis: Collect the data and perform statistical analysis (e.g., ANOVA, PCA) to identify significant differences in the odor profiles of the different samples.

Mandatory Visualizations

Synthesis_Pathway_of_S_1_Phenylpropan_2_ol cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis 1-Phenyl-2-propanone 1-Phenyl-2-propanone Racemic_1-Phenyl-2-propanol Racemic_1-Phenyl-2-propanol 1-Phenyl-2-propanone->Racemic_1-Phenyl-2-propanol NaBH4, MeOH 1-Phenyl-2-propanone_bio 1-Phenyl-2-propanone S-1-Phenylpropan-2-ol S-1-Phenylpropan-2-ol 1-Phenyl-2-propanone_bio->S-1-Phenylpropan-2-ol ADH or Rhodococcus erythropolis

Caption: Synthesis pathways for racemic and this compound.

Olfactory_Evaluation_Workflow Sample_Preparation Sample Preparation (Dilution and Coding) Panelist_Briefing Panelist Briefing (Instructions and Vocabulary) Sample_Preparation->Panelist_Briefing Sensory_Evaluation Sensory Evaluation (Smelling Strips in Booths) Panelist_Briefing->Sensory_Evaluation Data_Collection Data Collection (Questionnaires/Software) Sensory_Evaluation->Data_Collection Data_Analysis Data Analysis (Statistical Methods) Data_Collection->Data_Analysis Report_Generation Report Generation (Odor Profile and Comparison) Data_Analysis->Report_Generation

Caption: Workflow for the sensory evaluation of fragrance ingredients.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (S)-1-Phenylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve reaction yields and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high enantioselectivity?

A1: The most prevalent and effective methods for the enantioselective synthesis of this compound involve the asymmetric reduction of the prochiral ketone, 1-phenylpropan-2-one (phenylacetone). Biocatalytic methods are widely employed due to their high stereoselectivity and mild reaction conditions. Key approaches include:

  • Whole-Cell Biocatalysis: Utilizes microorganisms, most notably baker's yeast (Saccharomyces cerevisiae), which contain alcohol dehydrogenases (ADHs) that can selectively reduce phenylacetone to the (S)-enantiomer.

  • Isolated Enzyme Catalysis: Employs purified alcohol dehydrogenases (ADHs) for more controlled reactions. Recombinant ADHs, such as those from horse liver (HLADH), can exhibit excellent enantioselectivity, often exceeding 99% ee.[1]

Q2: My reaction is resulting in low enantiomeric excess (ee). What are the potential causes and solutions?

A2: Low enantiomeric excess can stem from several factors, depending on the chosen synthetic route. Here are some common causes and troubleshooting steps:

  • For Biocatalytic Reductions (Baker's Yeast):

    • Presence of competing reductases: Baker's yeast contains multiple reductase enzymes, some of which may produce the (R)-enantiomer, thus lowering the overall ee. Optimizing reaction conditions such as temperature and substrate concentration can favor the desired (S)-selective enzyme.

    • Reaction time: Prolonged reaction times can sometimes lead to racemization or the accumulation of the undesired enantiomer. Monitor the reaction progress and stop it once the maximum ee is achieved.

  • For Isolated Enzyme (ADH) Reductions:

    • Enzyme choice: Not all ADHs exhibit high stereoselectivity for phenylacetone. Ensure you are using an ADH known for its high (S)-selectivity towards this substrate.

    • Cofactor regeneration: Inefficient regeneration of the nicotinamide cofactor (NADH or NADPH) can limit the reaction rate and potentially affect selectivity. Ensure your cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol) is functioning optimally.[1]

  • For Chemical Reductions:

    • Catalyst and ligand quality: The purity and effectiveness of the chiral catalyst and ligand are paramount. Ensure they are of high quality and handled under appropriate inert conditions.

    • Reaction conditions: Temperature, pressure, and solvent can significantly influence the enantioselectivity of asymmetric hydrogenations. Optimization of these parameters is crucial.

Q3: The yield of my synthesis is consistently low. How can I improve it?

A3: Low yields can be attributed to incomplete reactions, product degradation, or inefficient purification. Consider the following points:

  • Substrate Inhibition: High concentrations of phenylacetone can be inhibitory to some enzymes, leading to decreased reaction rates and lower yields. A fed-batch approach, where the substrate is added gradually, can mitigate this issue.

  • Cofactor Limitation: As mentioned for ee, an inadequate supply of the regenerated cofactor will stall the reaction.

  • Product Extraction: this compound needs to be efficiently extracted from the reaction mixture. For biocatalytic reactions in aqueous media, this typically involves extraction with an organic solvent. Ensure the chosen solvent has good partitioning for the product and that the extraction is performed thoroughly.

  • Purification Losses: Losses during chromatographic purification can be significant. Optimize your chromatography conditions (stationary phase, mobile phase) to achieve good separation with minimal product loss.

Troubleshooting Guides

Issue 1: Low Conversion in Baker's Yeast Reduction
Possible Cause Troubleshooting Suggestion
Low Yeast Viability/Activity Use fresh, active baker's yeast. Ensure the reaction temperature is optimal for yeast activity (typically 25-35°C). Temperatures above 35°C can negatively impact yield.[2]
Poor Substrate Solubility Phenylacetone has low solubility in water. The use of co-solvents or deep eutectic solvents (DESs) has been shown to improve substrate availability, though neat DESs may inhibit the reaction.[3]
Insufficient Glucose/Sucrose Glucose or sucrose is the energy source for the yeast and the ultimate source of reducing equivalents. Ensure an adequate amount is present in the reaction medium.
Inadequate Mixing Proper agitation is necessary to ensure good contact between the yeast cells, substrate, and nutrients.
Issue 2: Difficulty in Product Purification after Enzymatic Reduction
Possible Cause Troubleshooting Suggestion
Emulsion Formation during Extraction This is common in whole-cell biocatalysis due to the presence of cellular debris. Centrifugation to pellet the yeast cells before extraction can help. Adding brine during extraction can also aid in breaking emulsions.
Co-extraction of Byproducts The yeast may produce other metabolic byproducts that are co-extracted with the desired alcohol. Column chromatography is typically required for high purity.
Inefficient Extraction Solvent Choose a solvent in which this compound is highly soluble and which is immiscible with the aqueous reaction medium. Ethyl acetate is a common choice.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for the Asymmetric Reduction of Phenylacetone

Catalyst SystemSubstrate ConcentrationTemperature (°C)Reaction TimeYield (%)Enantiomeric Excess (ee, %)Reference
Baker's Yeast (S. cerevisiae) in water< 1.5% (w/v)25-326-10 h8896[2]
Recombinant Horse-Liver ADHNot SpecifiedNot SpecifiedNot Specified-100[1]
ADH from Lactobacillus brevis (ADH-LB)1g in 200mL total volume37OvernightHigh>99[3]
ADH from Thermoanaerobacter sp. (ADH-T)1g in 200mL total volume37OvernightHigh>99[3]

Note: Yields and ee values can vary significantly based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Asymmetric Reduction of Phenylacetone using Baker's Yeast

This protocol is a general guideline and may require optimization.

  • Preparation of Reaction Medium: In a suitable flask, dissolve sucrose (e.g., 20 g) in warm water (e.g., 200 mL). Allow the solution to cool to room temperature (around 25-30°C).

  • Yeast Suspension: Add active dry baker's yeast (e.g., 10 g) to the sucrose solution and stir until a uniform suspension is formed.

  • Substrate Addition: Add 1-phenylpropan-2-one (phenylacetone) (e.g., 1 g) to the yeast suspension. To avoid high initial concentrations that could inhibit the yeast, the substrate can be added in portions over a few hours.

  • Reaction: Stir the reaction mixture at a constant temperature (e.g., 30°C) for 24-48 hours. Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up:

    • Remove the yeast cells by centrifugation or filtration.

    • Saturate the aqueous phase with NaCl to improve extraction efficiency.

    • Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Asymmetric Reduction of Phenylacetone using an Isolated Alcohol Dehydrogenase (ADH)

This protocol is a general guideline for using a commercially available ADH kit.

  • Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., pH 7.0).

  • Cofactor and Substrate: Add the nicotinamide cofactor (NADH or NADPH) and the substrate, 1-phenylpropan-2-one. A co-solvent like isopropanol is often used both to solubilize the substrate and for cofactor regeneration.

  • Enzyme Addition: Add the alcohol dehydrogenase to the reaction mixture.

  • Reaction: Stir the mixture at the optimal temperature for the specific ADH used (often around 30-40°C). Monitor the reaction progress by chiral HPLC or GC to determine both conversion and enantiomeric excess.

  • Work-up:

    • Quench the reaction, for example, by adding a water-immiscible organic solvent like ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude product.

  • Purification: Purify the product by flash chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_medium Prepare Reaction Medium (e.g., Sucrose Solution) add_catalyst Add Biocatalyst (Yeast or ADH) prep_medium->add_catalyst add_substrate Add Phenylacetone add_catalyst->add_substrate react Incubate & Stir (Controlled Temperature) add_substrate->react monitor Monitor Progress (TLC/GC/HPLC) react->monitor separation Separate Catalyst monitor->separation extraction Solvent Extraction separation->extraction purification Column Chromatography extraction->purification final_product This compound purification->final_product troubleshooting_yield start Low Yield Issue check_conversion Is the reaction going to completion? start->check_conversion check_extraction Is the product being efficiently extracted? check_conversion->check_extraction Yes optimize_reaction Optimize reaction conditions: - Catalyst loading - Temperature - Substrate concentration - Cofactor regeneration check_conversion->optimize_reaction No check_purification Are there significant losses during purification? check_extraction->check_purification Yes optimize_extraction Optimize extraction: - Choice of solvent - Number of extractions - pH adjustment check_extraction->optimize_extraction No optimize_purification Optimize purification: - Stationary/mobile phase - Loading concentration check_purification->optimize_purification Yes

References

Technical Support Center: Enhancing Enantioselectivity in the Synthesis of (S)-1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantioselective synthesis of (S)-1-Phenylpropan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of this compound?

A1: The primary methods for achieving high enantioselectivity in the synthesis of this compound from 1-phenyl-2-propanone include:

  • Asymmetric Hydrogenation: This involves the use of a chiral catalyst, typically a transition metal complex (e.g., Ruthenium, Rhodium) with a chiral ligand, to deliver hydrogen stereoselectively.[1][2]

  • Enzymatic Reduction: This biocatalytic approach utilizes enzymes, either in whole-cell systems (like baker's yeast, Saccharomyces cerevisiae) or as isolated ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to reduce the ketone with high stereospecificity.[3][4]

  • Chiral Auxiliary-Mediated Reduction: In this method, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reduction reaction.[5]

Q2: How can I determine the enantiomeric excess (ee%) of my this compound product?

A2: The most common and reliable method for determining the enantiomeric excess of chiral alcohols is through chiral High-Performance Liquid Chromatography (HPLC) .[6][7][8][9] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each.

Q3: What factors can influence the enantioselectivity of the reaction?

A3: Several factors can significantly impact the enantioselectivity, and their optimization is crucial for achieving high ee%. These include:

  • Catalyst/Enzyme Choice: The selection of the chiral catalyst, ligand, or enzyme is the most critical factor.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.

  • Solvent: The polarity and nature of the solvent can influence the conformation of the catalyst-substrate complex and, therefore, the stereochemical outcome.

  • Substrate Concentration: In some cases, high substrate concentrations can lead to side reactions or catalyst inhibition, affecting enantioselectivity.

  • pH (for enzymatic reactions): The pH of the reaction medium is critical for enzyme activity and stability.[10]

Q4: Can I use baker's yeast for this synthesis, and what are the advantages and disadvantages?

A4: Yes, baker's yeast (Saccharomyces cerevisiae) is a commonly used whole-cell biocatalyst for the reduction of 1-phenyl-2-propanone.[3][11][12][13]

  • Advantages: It is inexpensive, readily available, and environmentally friendly. The yeast cells contain the necessary enzymes and cofactors for the reduction.

  • Disadvantages: The enantioselectivity can be variable and sometimes lower than with isolated enzymes or chemical catalysts. The presence of multiple reductases in the yeast can sometimes lead to the formation of the undesired (R)-enantiomer. The work-up procedure to isolate the product from the biomass can be more complex.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Enantiomeric Excess (ee%)

Q: My reaction has a good yield, but the enantiomeric excess of the this compound is lower than expected. What are the possible causes and solutions?

A: Low enantioselectivity is a common issue. The following decision tree can help you troubleshoot the problem:

Troubleshooting_Low_ee cluster_asymmetric Asymmetric Hydrogenation cluster_enzymatic Enzymatic Reduction cluster_auxiliary Chiral Auxiliary start Low Enantiomeric Excess (ee%) method Which method are you using? start->method asym_catalyst Check Catalyst/Ligand Integrity method->asym_catalyst Asymmetric Hydrogenation enz_enzyme Try a Different Enzyme/Yeast Strain method->enz_enzyme Enzymatic Reduction aux_purity Verify Purity of Chiral Auxiliary method->aux_purity Chiral Auxiliary asym_temp Lower Reaction Temperature asym_catalyst->asym_temp asym_pressure Optimize Hydrogen Pressure asym_temp->asym_pressure asym_solvent Screen Different Solvents asym_pressure->asym_solvent enz_ph Optimize pH enz_enzyme->enz_ph enz_temp Optimize Temperature enz_ph->enz_temp enz_cosolvent Add a Co-solvent enz_temp->enz_cosolvent enz_cofactor Ensure Cofactor Regeneration enz_cosolvent->enz_cofactor aux_attachment Confirm Complete Auxiliary Attachment aux_purity->aux_attachment aux_cleavage Check for Racemization During Cleavage aux_attachment->aux_cleavage

Caption: Troubleshooting Decision Tree for Low Enantioselectivity.

Detailed Solutions:

  • For Asymmetric Hydrogenation:

    • Catalyst/Ligand Integrity: Ensure the catalyst and chiral ligand have not decomposed. Handle air- and moisture-sensitive catalysts under an inert atmosphere.

    • Temperature: Decreasing the reaction temperature often leads to higher enantioselectivity. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C).

    • Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction kinetics and selectivity. Experiment with different pressures.

    • Solvent: The solvent can affect the catalyst's conformation. Screen a range of solvents with varying polarities.

  • For Enzymatic Reduction:

    • Enzyme/Yeast Strain: Not all ketoreductases or yeast strains have high selectivity for this substrate. Screen different commercially available KREDs or different strains of baker's yeast.

    • pH and Temperature: Enzyme activity and selectivity are highly dependent on pH and temperature. Determine the optimal conditions for your specific enzyme.[10]

    • Co-solvent: Poor substrate solubility can limit the reaction. Adding a water-miscible co-solvent (e.g., isopropanol, DMSO) can improve solubility and reaction rate. However, high concentrations of organic solvents can denature the enzyme.

    • Cofactor Regeneration: Ensure the cofactor (NADH or NADPH) is being efficiently regenerated. For whole-cell systems, a sugar source (like glucose or sucrose) is needed. For isolated enzymes, a secondary enzyme system (e.g., glucose dehydrogenase) or a sacrificial alcohol (e.g., isopropanol) is often used.[14]

  • For Chiral Auxiliary Methods:

    • Purity of Auxiliary: Verify the enantiomeric purity of the chiral auxiliary used.

    • Attachment and Cleavage: Ensure the auxiliary is completely attached to the substrate before the reduction step and that the conditions for removing the auxiliary do not cause racemization of the product.

Issue 2: Low or No Conversion

Q: My reaction is not proceeding, or the conversion to the product is very low. What should I check?

A:

  • Reagent/Catalyst Activity:

    • Chemical Catalysts: For asymmetric hydrogenation, ensure the catalyst is active. It may have degraded due to improper storage or handling.

    • Enzymes: For enzymatic reductions, the enzyme may be inactive. Check the storage conditions and age of the enzyme. For whole-cell reactions, ensure the yeast is viable.

  • Reaction Conditions:

    • Temperature: The reaction may be too cold, leading to very slow kinetics.

    • Mixing: Ensure adequate mixing, especially in heterogeneous reactions (e.g., with immobilized enzymes or whole-cell yeast).

    • Inhibitors: The presence of impurities in the substrate or solvent can inhibit the catalyst or enzyme. Purify the starting materials if necessary.

  • Cofactor (for enzymatic reactions):

    • Ensure the cofactor (NADH/NADPH) is present and being regenerated. The cofactor regeneration system may not be working efficiently.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excesses for different methods of synthesizing this compound.

MethodCatalyst/EnzymeSolventYield (%)ee% (S)Reference(s)
Asymmetric Hydrogenation Ru-BINAP/Diamine ComplexMethanol>95>98[1]
[RuCl₂(p-cymene)]₂ / Ephedrine HClWater9975[2]
Enzymatic Reduction Baker's Yeast (S. cerevisiae)Water8896[3]
Ketoreductase from Pichia glucozyma (KRED1-Pglu)aq. Buffer/DMSO>95>98[8]
(S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticumaq. Buffer>99>99[15]
CBS Reduction (R)-2-Methyl-CBS-oxazaborolidine / BH₃·THFTHFHigh>95[16][17][18][19]

Experimental Protocols

Protocol 1: Asymmetric Reduction using a CBS Catalyst

This protocol is a general guideline for the Corey-Bakshi-Shibata (CBS) reduction of 1-phenyl-2-propanone.[16][18][19]

Materials:

  • 1-phenyl-2-propanone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry, inert-atmosphere-flushed round-bottom flask, add 1-phenyl-2-propanone (1.0 eq).

  • Dissolve the ketone in anhydrous THF.

  • Cool the solution to -20 °C (or as optimized for the specific substrate).

  • Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 eq) to the stirred ketone solution.

  • Stir the mixture for 10-15 minutes at the same temperature.

  • Add the BH₃·THF solution (0.6 - 1.0 eq) dropwise over a period of 30 minutes, maintaining the temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding methanol at low temperature.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

  • Determine the enantiomeric excess by chiral HPLC.

Protocol 2: Biocatalytic Reduction with Baker's Yeast

This protocol describes a typical procedure for the reduction of 1-phenyl-2-propanone using Saccharomyces cerevisiae.[3][11]

Materials:

  • 1-phenyl-2-propanone

  • Active dry baker's yeast

  • Sucrose (or glucose)

  • Tap water

  • Erlenmeyer flask

  • Orbital shaker

Procedure:

  • In an Erlenmeyer flask, dissolve sucrose (e.g., 20 g) in warm tap water (e.g., 100 mL).

  • Add the active dry baker's yeast (e.g., 10 g) to the sucrose solution and stir until suspended.

  • Incubate the mixture at around 30 °C for 30 minutes to activate the yeast (you should observe foaming).

  • Add 1-phenyl-2-propanone to the yeast suspension.

  • Incubate the flask on an orbital shaker at a moderate speed (e.g., 150-200 rpm) at 30 °C for 24-72 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells. Wash the cell cake with water.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This is a general method; specific conditions will depend on the available chiral column and HPLC system.

Materials and Equipment:

  • Sample of 1-phenylpropan-2-ol

  • HPLC-grade hexane and isopropanol

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

  • HPLC system with a UV detector

Procedure:

  • Prepare a standard solution of racemic 1-phenylpropan-2-ol in the mobile phase.

  • Prepare a solution of your synthesized 1-phenylpropan-2-ol in the mobile phase.

  • Set up the HPLC system with the chiral column. A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 or 95:5 v/v).

  • Set the flow rate (e.g., 1.0 mL/min) and the UV detector wavelength (e.g., 254 nm).

  • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. You should see two separated peaks of equal area.

  • Inject your synthesized sample.

  • Integrate the peak areas for both enantiomers in the chromatogram of your sample.

  • Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizations

Experimental Workflow for Optimizing Enzymatic Reduction

The following diagram illustrates a typical workflow for optimizing the enantioselective reduction of 1-phenyl-2-propanone using a ketoreductase.

Enzymatic_Optimization_Workflow start Start: Select Ketoreductase (KRED) screen_ph Screen pH (e.g., 6.0-8.0) start->screen_ph screen_temp Screen Temperature (e.g., 25-40°C) screen_ph->screen_temp screen_cosolvent Screen Co-solvent (e.g., IPA, DMSO) screen_temp->screen_cosolvent optimize_conc Optimize Substrate & Enzyme Concentration screen_cosolvent->optimize_conc scale_up Scale-up Reaction optimize_conc->scale_up analyze Analyze Yield & ee% scale_up->analyze analyze->screen_ph < Target ee%? end Optimized Protocol analyze->end

Caption: Workflow for optimizing an enzymatic ketone reduction.

References

Overcoming low conversion in enzymatic resolution of 1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic resolution of 1-phenyl-2-propanol. Our aim is to help you overcome common challenges, particularly low conversion rates, and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that can lead to low conversion in the enzymatic resolution of 1-phenyl-2-propanol.

Q1: My conversion rate is very low. What are the most common causes?

Low conversion in enzymatic resolutions can stem from several factors. The primary areas to investigate are the enzyme's activity and stability, the choice of solvent, the acyl donor, and the overall reaction conditions. It's also crucial to ensure that water content is appropriately controlled, as excess water can shift the equilibrium towards hydrolysis, while too little can inactivate the enzyme.[1][2]

Q2: How do I choose the right enzyme for the resolution of 1-phenyl-2-propanol?

The choice of lipase is critical for achieving high conversion and enantioselectivity.[1] Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is widely reported to be highly effective for the resolution of secondary alcohols like 1-phenyl-2-propanol.[1][3][4][5] Other lipases from Pseudomonas species have also been used, but their performance can vary.[1] It is recommended to screen a few commercially available lipases to find the optimal one for your specific substrate and conditions.

Q3: The reaction has stopped prematurely. What could be the reason?

A premature halt in the reaction can be due to enzyme deactivation or product inhibition. Enzyme deactivation can be caused by suboptimal temperature, pH, or solvent choice.[6] Some organic solvents, particularly polar ones, can strip the essential water layer from the enzyme, leading to inactivation.[6] Product inhibition occurs when the product of the reaction binds to the enzyme's active site, preventing further substrate conversion. In such cases, strategies like in-situ product removal might be necessary.

Q4: My enantioselectivity (ee) is poor, even with a decent conversion rate. How can I improve it?

Poor enantioselectivity can be influenced by the choice of enzyme, acyl donor, solvent, and temperature.[1] For the resolution of 1-phenyl-2-propanol, the structure of the acyl donor plays a significant role. While vinyl acetate is a common choice, sometimes a bulkier acyl donor can enhance enantioselectivity.[7] Temperature also has a strong effect; lowering the reaction temperature often increases enantioselectivity, although it may slow down the reaction rate.[8]

Q5: How does the choice of solvent affect the reaction?

The solvent significantly impacts enzyme activity, stability, and enantioselectivity.[1][9] Hydrophobic organic solvents with a high log P value, such as hexane, heptane, and toluene, are generally preferred for lipase-catalyzed resolutions as they tend to maintain the enzyme's active conformation.[1][10] Polar solvents can sometimes lead to higher reaction rates but may decrease enantioselectivity and enzyme stability.[6][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the enzymatic resolution of 1-phenyl-2-propanol?

The optimal temperature is a trade-off between reaction rate and enantioselectivity. Generally, temperatures between 30°C and 50°C are used.[12] Higher temperatures can increase the reaction rate but may lead to lower enantioselectivity and enzyme denaturation.[1] It is advisable to determine the optimal temperature for your specific system experimentally.

Q2: How important is water content in the reaction medium?

Water content is a critical parameter in non-aqueous enzymology. A small amount of water is essential for maintaining the enzyme's catalytically active conformation. However, in esterification reactions, excess water can promote the reverse reaction (hydrolysis), leading to lower conversion.[1] The use of molecular sieves is a common practice to control the water content by removing the water produced during the reaction.[1]

Q3: What is the ideal molar ratio of acyl donor to alcohol?

For acyl donors like vinyl acetate, a slight excess (e.g., 1.1 to 2 equivalents) is often used to drive the reaction forward. However, a large excess of the acyl donor can sometimes inhibit or deactivate the enzyme. The optimal molar ratio should be determined experimentally, but a 1:1 to 1.5:1 ratio of alcohol to acyl donor is a good starting point.[12]

Q4: Can I reuse the immobilized enzyme?

Yes, one of the major advantages of using an immobilized enzyme like Novozym 435 is its reusability. After the reaction, the enzyme can be recovered by simple filtration, washed with a suitable solvent to remove any adsorbed substrate and product, and then dried before being used in subsequent batches. Its stability over multiple cycles will depend on the reaction conditions.

Q5: My enzyme activity seems to decrease with each reuse. Why is this happening and how can I prevent it?

A decrease in activity upon reuse can be due to several factors:

  • Leaching: A small amount of enzyme may detach from the support.

  • Denaturation: Exposure to harsh solvents or temperatures can cause irreversible damage.

  • Fouling: The enzyme's surface can be blocked by substrates, products, or byproducts.

To minimize activity loss, ensure gentle washing of the enzyme between cycles and use optimal reaction conditions.

Data Presentation

Table 1: Effect of Different Lipases on the Resolution of 1-phenyl-1-propanol *

Enzyme SourceSolventConversion (%)Enantiomeric Excess (ee, %)Reference
Novozym 435 (Candida antarctica lipase B)Toluene48.595 (S)[1]
Amano Lipase PS (Pseudomonas cepacia)Toluene25.278 (S)[1]
Amano Lipase AK (Pseudomonas fluorescens)Toluene15.865 (S)[1]

*Data for 1-phenyl-1-propanol is presented as a close analog to 1-phenyl-2-propanol.

Table 2: Influence of Solvent on the Enantioselective Esterification of 1-phenyl-1-propanol using Novozym 435 *

Solventlog PConversion (%)Enantiomeric Excess (ee, %)Reference
Toluene2.548.595 (S)[1]
Hexane3.545.192 (S)[1]
Heptane4.046.293 (S)[1]
Isooctane4.547.394 (S)[1]

*Data for 1-phenyl-1-propanol is presented as a close analog to 1-phenyl-2-propanol.

Experimental Protocols

Detailed Methodology for Enzymatic Resolution of (R,S)-1-Phenyl-2-Propanol

This protocol provides a general procedure for the kinetic resolution of racemic 1-phenyl-2-propanol using an immobilized lipase.

Materials:

  • (R,S)-1-phenyl-2-propanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene or hexane)

  • Molecular sieves (3Å or 4Å, activated)

  • Standard laboratory glassware

  • Thermostated shaker or magnetic stirrer with heating

  • Analytical equipment for monitoring conversion and enantiomeric excess (e.g., chiral GC or HPLC)

Procedure:

  • Preparation:

    • Activate the molecular sieves by heating them in an oven at 200-250°C for at least 3 hours and then cooling them down in a desiccator.

    • Ensure all glassware is thoroughly dried.

  • Reaction Setup:

    • To a dried flask, add (R,S)-1-phenyl-2-propanol (1 equivalent).

    • Add the anhydrous organic solvent (e.g., 10 mL per mmol of substrate).

    • Add the acyl donor (e.g., vinyl acetate, 1.2 equivalents).

    • Add the activated molecular sieves (e.g., 50-100 mg per mL of solvent).[1]

    • Equilibrate the mixture to the desired reaction temperature (e.g., 40°C) in a thermostated shaker or on a stirrer with a heating mantle.

  • Enzyme Addition and Reaction:

    • Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).

    • Start the agitation (e.g., 150-200 rpm) to ensure good mixing.

    • Monitor the reaction progress by taking small aliquots at regular intervals. Quench the enzymatic reaction in the aliquot (e.g., by filtering out the enzyme or adding a small amount of a polar solvent like methanol).

    • Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Reaction Work-up:

    • Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme and the molecular sieves.

    • Wash the recovered enzyme with fresh solvent to remove residual reactants and products, then dry it for potential reuse.

    • The filtrate contains the unreacted (S)-1-phenyl-2-propanol and the product, (R)-1-phenyl-2-propyl acetate.

    • The solvent can be removed under reduced pressure.

  • Purification:

    • The remaining alcohol and the formed ester can be separated by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Reaction & Monitoring cluster_workup Work-up & Purification prep1 Activate Molecular Sieves setup3 Add Molecular Sieves prep1->setup3 prep2 Dry Glassware setup1 Add Substrate & Solvent prep2->setup1 setup2 Add Acyl Donor setup1->setup2 setup2->setup3 setup4 Equilibrate Temperature setup3->setup4 setup5 Add Immobilized Enzyme setup4->setup5 monitor1 Agitate Mixture setup5->monitor1 monitor2 Take Aliquots monitor1->monitor2 monitor3 Analyze Conversion & ee monitor2->monitor3 monitor3->monitor1 Continue Reaction workup1 Filter Enzyme & Sieves monitor3->workup1 Target Conversion Reached workup2 Wash & Reuse Enzyme workup1->workup2 workup3 Remove Solvent workup1->workup3 workup4 Column Chromatography workup3->workup4

Caption: Experimental workflow for the enzymatic resolution of 1-phenyl-2-propanol.

troubleshooting_guide cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Conversion Observed q_enzyme Is the enzyme active? start->q_enzyme sol_enzyme1 Check enzyme storage & age. Test with a standard substrate. q_enzyme->sol_enzyme1 No q_conditions Are reaction conditions optimal? q_enzyme->q_conditions Yes sol_enzyme1->q_conditions sol_enzyme2 Screen different lipases (e.g., CALB, Pseudomonas sp.). sol_enzyme2->q_conditions sol_temp Optimize temperature (e.g., 30-50°C). q_conditions->sol_temp No q_reagents Are the reagents appropriate? q_conditions->q_reagents Yes sol_temp->q_reagents sol_solvent Use a non-polar, anhydrous solvent (e.g., toluene, hexane). sol_solvent->q_reagents sol_water Ensure proper water control (use molecular sieves). sol_water->q_reagents sol_acyl Optimize acyl donor type and concentration. q_reagents->sol_acyl No end Improved Conversion q_reagents->end Yes sol_acyl->end sol_substrate Check substrate purity. sol_substrate->end

Caption: Troubleshooting decision tree for low conversion in enzymatic resolution.

References

Technical Support Center: Asymmetric Hydrogenation of Phenylacetone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding catalyst deactivation during the asymmetric hydrogenation of phenylacetone. It is intended for researchers, scientists, and professionals in drug development to diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation in the context of asymmetric hydrogenation?

A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time during a chemical reaction.[1] In the asymmetric hydrogenation of phenylacetone, this manifests as a decrease in the reaction rate (lower conversion) or a reduction in the enantiomeric excess (ee) of the chiral alcohol product. This decline can be caused by chemical, thermal, or mechanical factors.[2][3]

Q2: What are the most common causes of catalyst deactivation in this reaction?

A2: The primary causes of deactivation for metal-based hydrogenation catalysts are poisoning, fouling (coking), and thermal degradation.[1][2]

  • Poisoning: Strong chemisorption of impurities from the substrate, solvent, or hydrogen gas onto the active sites of the catalyst.[2] Common poisons include compounds containing sulfur, nitrogen, phosphorus, and halides.[4][5]

  • Fouling: The physical deposition of materials, such as carbonaceous residues (coke) or polymers, onto the catalyst surface, which blocks active sites and pores.[1] This can be caused by the degradation of the substrate or solvent at high temperatures.[1]

  • Thermal Degradation / Sintering: High temperatures can cause irreversible changes to the catalyst's structure, such as the agglomeration (sintering) of metal nanoparticles, which reduces the active surface area.[1][2] It can also lead to the decomposition of the chiral ligands.

  • Structural Alteration: The active catalyst complex may convert into an inactive isomer or decompose during the reaction.[6] For instance, a catalytically active Ru-hydride species might form initially but then decompose over the course of the reaction.[6]

Q3: Can a deactivated catalyst be regenerated?

A3: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.

  • Fouling/Coking: Deactivation by coke deposition is often reversible and can be addressed by carefully burning off the carbon deposits in a controlled oxidation step (e.g., with air or ozone) followed by reduction.[7][8][9]

  • Poisoning: Reversible poisoning may sometimes be treated by washing the catalyst to remove the adsorbed poison. However, strong chemisorption (irreversible poisoning) is difficult to reverse.[4]

  • Sintering: Thermal degradation is generally irreversible. Once the metal particles have sintered or the support structure has collapsed, the catalyst's original activity is typically not recoverable.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the asymmetric hydrogenation of phenylacetone.

Problem 1: Reaction is slow or stops completely before full conversion.

This is the most common symptom of catalyst deactivation. The underlying cause can be diagnosed by considering the following possibilities.

dot

Troubleshooting_Workflow start Symptom: Low or No Conversion q_impurities 1. Check for Impurities (Poisoning) start->q_impurities q_conditions 2. Verify Reaction Conditions (Thermal/Chemical Stress) q_impurities->q_conditions Feedstock is Pure sol_purify Solution: Purify Substrate, Solvent, H2. Use guard columns. q_impurities->sol_purify Impurities Detected q_catalyst_integrity 3. Assess Catalyst Integrity (Mechanical/Structural Issues) q_conditions->q_catalyst_integrity Conditions Optimal sol_optimize Solution: Lower temperature. Optimize H2 pressure & mixing. q_conditions->sol_optimize Conditions Suboptimal sol_handle Solution: Handle catalyst under inert gas. Check for leaching/sintering. q_catalyst_integrity->sol_handle Degradation Evident sol_regenerate Action: Attempt Catalyst Regeneration or Use Fresh Catalyst q_catalyst_integrity->sol_regenerate No Obvious Degradation sol_purify->sol_regenerate sol_optimize->sol_regenerate sol_handle->sol_regenerate

Caption: Troubleshooting workflow for low/no conversion.

Possible Cause A: Catalyst Poisoning

  • Question: Have the substrate (phenylacetone), solvent, and hydrogen gas been rigorously purified?

  • Explanation: Trace impurities are a primary cause of catalyst poisoning. Sulfur- and nitrogen-containing compounds are particularly potent poisons for noble metal catalysts like Ruthenium, Rhodium, and Palladium.[4][5] Phenylacetone itself can contain impurities from its synthesis that may need to be removed via distillation or chromatography.

  • Solution:

    • Purify the phenylacetone substrate immediately before use.

    • Use high-purity, degassed, anhydrous solvents.

    • Employ an ultra-high purity hydrogen source, potentially with an in-line trap for oxygen and water.

    • Consider adding a small amount of a sacrificial scavenger or using a guard bed to trap poisons before they reach the catalyst.

Possible Cause B: Sub-optimal Reaction Conditions

  • Question: Are the temperature and pressure within the recommended range for the specific catalyst system?

  • Explanation: Excessively high temperatures can lead to thermal degradation of the catalyst and/or ligands, as well as promoting side reactions that lead to coke formation.[1] Insufficient hydrogen pressure can lead to the formation of inactive catalyst species.

  • Solution:

    • Screen a range of temperatures to find an optimal balance between reaction rate and catalyst stability.

    • Ensure the hydrogen pressure is maintained consistently throughout the reaction.

    • Confirm that stirring or agitation is sufficient to overcome mass transfer limitations.

Problem 2: Enantioselectivity (ee) decreases over the course of the reaction.

Possible Cause A: Formation of a Less Selective Catalytic Species

  • Question: Is the catalyst known to be sensitive to base or acid concentration?

  • Explanation: The chiral environment of the catalyst can be altered by changes in the reaction medium. For many Ru-diamine catalyst systems, the concentration of a base (like t-BuOK) can influence not only the reaction rate but also subsequent deactivation pathways.[6] A change in the active species' geometry, perhaps through a process like Berry pseudorotation, can lead to a less selective catalyst.[6]

  • Solution:

    • Carefully control the concentration of additives like bases or acids.

    • Monitor the pH of the reaction medium if applicable.

    • Analyze the reaction at intermediate time points to track the correlation between conversion and ee degradation.

Possible Cause B: Leaching and Formation of a Heterogeneous, Achiral Catalyst

  • Question: Is the catalyst truly homogeneous, or is there evidence of precipitation?

  • Explanation: The homogeneous chiral catalyst could decompose to form achiral metal nanoparticles (e.g., Ru nanoparticles).[10] These nanoparticles can still catalyze the hydrogenation but will produce a racemic mixture of the product, thereby lowering the overall measured ee.

  • Solution:

    • Perform the reaction in a well-solubilizing solvent for the catalyst complex.

    • After the reaction, filter the solution and test the filtrate for residual catalytic activity (a test for leaching).

    • Analyze the solid residues using techniques like TEM to check for the formation of nanoparticles.

Data Presentation

Table 1: Influence of Catalyst Ligands on Deactivation (Acetophenone Hydrogenation)

Acetophenone is a common proxy for phenylacetone in research. The data below illustrates how ligand choice can affect catalyst stability and performance.

Catalyst ComplexDiamine LigandBisphosphine LigandMax Conversion (%)Final ee (%)Deactivation ObservationCite
RT-Ru-RM(R)-Tol-BINAP(R)-Me-BIPAM~95~95Stable performance[6]
RB-Ru-RM(R)-BINAP(R)-Me-BIPAM~98~88ee decreases with reaction time[6]
RT-Ru-RD(R)-Tol-BINAP(R)-DM-DABN~60~93Significant rate deactivation[6]
RB-Ru-RD(R)-BINAP(R)-DM-DABN~75~84Rate deactivation and ee decrease[6]
Conditions: 100 psi H₂, room temperature, 1 mmol acetophenone, 20 mL isopropanol, 1.25 mM t-BuOK, 0.01 mmol catalyst.

Key Deactivation Pathways Visualization

dot

Deactivation_Mechanisms Active Active Chiral Catalyst [L_n-Metal-H] Poisoned Poisoned Catalyst [L_n-Metal-Poison] Active->Poisoned Impurities (S, N, P) Adsorb on Active Site Fouled Fouled Catalyst (Coke Blockage) Active->Fouled Substrate/Solvent Degradation Forms Coke/Polymers Altered Structurally Altered Catalyst (Inactive Isomer) Active->Altered Isomerization (e.g., Berry Pseudorotation) Sintered Decomposed Catalyst (Metal Nanoparticles) Active->Sintered Thermal Stress / Ligand Loss Leads to Aggregation

Caption: Common catalyst deactivation pathways.

Experimental Protocols

Protocol 1: General Asymmetric Hydrogenation of Phenylacetone

This is a representative protocol based on typical procedures for ketone hydrogenation.[6][11] Researchers must adapt it to their specific catalyst system.

  • Catalyst Preparation: In a nitrogen-filled glovebox, add the chiral catalyst precursor (e.g., a Ru, Rh, or Ir complex) and the chiral ligand to an appropriate vial. Add degassed, anhydrous solvent (e.g., isopropanol or methanol) and stir until a homogeneous solution is formed. Add an activator if required (e.g., a solution of t-BuOK in isopropanol).

  • Reactor Setup: Transfer the catalyst solution via syringe to a high-pressure reactor that has been purged with nitrogen or argon.

  • Substrate Addition: Add a solution of freshly distilled phenylacetone in the same degassed solvent to the reactor.

  • Reaction Execution: Seal the reactor. Purge the headspace three times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 100-500 psi) and begin vigorous stirring. Maintain the reaction at the desired temperature.

  • Monitoring: Periodically (if possible), take samples to monitor conversion and enantiomeric excess by GC or HPLC using a chiral column.

  • Workup: Once the reaction is complete, cool the reactor, and carefully vent the hydrogen pressure. Quench the reaction if necessary (e.g., with acetic acid if a base was used). Filter the solution to remove any solids. The product can be purified from the solution by standard methods such as column chromatography.

Protocol 2: Catalyst Regeneration from Carbon Fouling (Coking)

This protocol is adapted from methods for regenerating carbon-supported catalysts and should be tested on a small scale first.[7][8]

  • Catalyst Recovery: After the reaction, recover the deactivated catalyst by filtration (if heterogeneous) or precipitation followed by filtration (if homogeneous and has become insoluble).

  • Washing: Wash the recovered catalyst with a suitable solvent (e.g., THF or dichloromethane) to remove any adsorbed organic residues. Dry the catalyst under vacuum.

  • Oxidative Treatment: Place the dried catalyst in a tube furnace. Pass a stream of dilute air (e.g., 5% O₂ in N₂) over the catalyst. Slowly ramp the temperature to a moderate level (e.g., 200-300 °C) and hold for several hours. Caution: This step can be highly exothermic and must be carefully controlled to avoid catalyst sintering.

  • Reduction: After cooling under an inert atmosphere, reduce the oxidized catalyst. Pass a stream of hydrogen gas (e.g., 5% H₂ in N₂) over the catalyst, ramping the temperature to a level appropriate for the specific metal (e.g., 180-250 °C).[7]

  • Passivation and Recovery: Cool the catalyst to room temperature under an inert atmosphere before handling. The regenerated catalyst should be stored under inert conditions.

References

Technical Support Center: Palladium-Catalyzed Synthesis of (S)-1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst poisoning in the palladium-catalyzed asymmetric hydrogenation of 1-phenyl-2-propanone to produce (S)-1-Phenylpropan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of this synthesis? A1: Catalyst poisoning is the deactivation of the palladium catalyst by chemical substances that bind to its active sites.[1][2] This interaction reduces or completely stops the catalytic activity, leading to lower conversion of the starting material and potentially a decrease in the enantioselectivity of the desired this compound product.[3] Poisons can be impurities in the reactants, solvents, or hydrogen gas.

Q2: What are the most common catalyst poisons for palladium catalysts in this reaction? A2: Common poisons for palladium catalysts include compounds containing sulfur, nitrogen, halogens, and other elements with lone pairs of electrons.[3][4] Specific examples include:

  • Sulfur Compounds: Thiols, sulfides, thiophenes, and sulfoxides are severe poisons.[5][6]

  • Nitrogen Compounds: Pyridine, quinoline, and certain amines can act as inhibitors.[3]

  • Halides: While useful as part of the catalyst precursor (e.g., PdBr₂), excess halide ions or organohalide impurities (like residual benzyl chloride from precursor synthesis) can inhibit the reaction.[3][7]

  • Carbon Monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly adsorb to palladium surfaces.[1]

  • Heavy Metals: Traces of metals like lead or mercury can irreversibly deactivate the catalyst.[2]

Q3: How do I know if my catalyst has been poisoned? A3: The primary symptoms of catalyst poisoning are:

  • Decreased Reaction Rate: The reaction takes significantly longer to reach completion, or stalls entirely.

  • Low Conversion: A large amount of the 1-phenyl-2-propanone starting material remains unreacted.

  • Reduced Enantioselectivity: The enantiomeric excess (ee%) of the this compound product is lower than expected. The poison can interfere with the chiral environment created by the ligand, leading to the formation of more of the undesired (R)-enantiomer.

Q4: Can a poisoned palladium catalyst be regenerated? A4: Yes, in many cases, poisoned catalysts can be regenerated, although the effectiveness depends on the nature of the poison. Common regeneration strategies include solvent washing, chemical treatment, and thermal oxidation.[8][9][10] Irreversibly adsorbed poisons like heavy metals may require more complex recovery processes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Conversion
  • Possible Cause: Presence of a strong catalyst poison in the substrate, solvent, or hydrogen gas. Sulfur compounds are a common culprit.

  • Troubleshooting Steps:

    • Analyze Starting Materials: Use analytical techniques like GC-MS or elemental analysis to check for impurities in your 1-phenyl-2-propanone starting material and solvent.

    • Purify Reagents: If impurities are detected, purify the substrate (e.g., by distillation) and use high-purity, degassed solvents.

    • Use High-Purity Hydrogen: Ensure the use of high-purity hydrogen gas (<5 ppm CO). Consider using an in-line gas purifier.

    • Catalyst Regeneration: Attempt to regenerate the catalyst using one of the protocols provided below.

Issue 2: Decreased Enantioselectivity (Low ee%)
  • Possible Cause: A substance is interfering with the palladium-chiral ligand complex. This could be a classic poison or a coordinating species that alters the steric or electronic properties of the catalyst.

  • Troubleshooting Steps:

    • Review Reagent Purity: Even small amounts of coordinating impurities can affect enantioselectivity. Re-evaluate the purity of all reagents.

    • Check for Air/Moisture: Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. Oxygen can potentially damage the chiral phosphine ligands through oxidation.

    • Evaluate Ligand Integrity: If possible, verify the purity and integrity of the chiral ligand before preparing the catalyst complex.

    • Consider Additives: Some reactions benefit from additives. Conversely, unintended additives (impurities) can be detrimental. Ensure no unintended side products are forming that could act as inhibitors.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving issues in your synthesis.

TroubleshootingWorkflow start Reaction Fails (Low Conversion / Low ee%) check_reagents Step 1: Verify Reagent Purity (Substrate, Solvent, H₂) start->check_reagents check_conditions Step 2: Verify Reaction Conditions (Anhydrous, Anaerobic, Temp.) check_reagents->check_conditions Purity OK purify Purify Reagents & Rerun check_reagents->purify Impurity Found check_catalyst Step 3: Evaluate Catalyst (Preparation, Handling, Loading) check_conditions->check_catalyst Conditions OK adjust Adjust Conditions & Rerun check_conditions->adjust Deviation Found regenerate Regenerate Catalyst (Protocols A/B) check_catalyst->regenerate Poisoning Suspected new_catalyst Prepare Fresh Catalyst check_catalyst->new_catalyst Handling Error success Problem Solved purify->success adjust->success regenerate->success new_catalyst->success CatalyticCycle cluster_reactants Pd_L Pd(0)-L* H2_add Oxidative Addition of H₂ Pd_H2 H-Pd(II)-H-L* H2_add->Pd_H2 Ketone_coord Ketone Coordination Pd_Ketone [Ketone]-H-Pd(II)-H-L* Ketone_coord->Pd_Ketone Insertion Migratory Insertion Pd_Alkoxide [Alkoxide]-Pd(II)-H-L* Insertion->Pd_Alkoxide Elimination Reductive Elimination Elimination->Pd_L Product (S)-Alcohol Product Elimination->Product Ketone Ketone (Substrate) Ketone->Ketone_coord H_gas->H2_add PoisoningMechanism cluster_active Active Catalyst cluster_poisoned Poisoned Catalyst Active_Site Pd Active Site Product Product Active_Site->Product Converts Substrate Ketone Substrate Substrate->Active_Site Binds Poisoned_Site Pd Active Site Poison Poison (e.g., Sulfur) Poison->Poisoned_Site Strongly Binds Substrate_blocked Ketone Substrate Substrate_blocked->Poisoned_Site Binding Blocked

References

Technical Support Center: Optimization of Baker's Yeast Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction parameters for baker's yeast (Saccharomyces cerevisiae) mediated reductions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Causes & Solutions

  • Inactive Yeast: The yeast may be inactive or dead.

    • Solution: Test the yeast activity by creating a small starter culture with warm water (30-37°C) and a sugar source like glucose or sucrose.[1][2] If no foaming or gas production is observed within 30 minutes, the yeast is likely inactive and should be replaced. The ideal temperature for yeast activation is between 30-37°C.[1]

  • Sub-optimal pH: The pH of the reaction medium can significantly impact enzyme activity.

    • Solution: Optimize the pH of the buffer. The optimal pH for baker's yeast reductions is often between 6.5 and 7.5.[3][4] A decrease in conversion can be pronounced in more acidic conditions.[3]

  • Poor Substrate Solubility: Low miscibility of hydrophobic substrates in the aqueous reaction medium can limit their availability to the yeast enzymes.[1][5]

    • Solution: Employ co-solvents or biphasic systems. Small amounts of organic solvents like hexane or the use of "green solvents" such as ionic liquids or glycerol-based solvents can improve the solubility of hydrophobic ketones.[1][5][6] However, be aware that some organic solvents can negatively impact yeast viability.[7] A mixture of glycerol and water can sometimes offer a good balance of substrate solubility and yeast viability.[7]

  • Insufficient Cofactor Regeneration: The reduction reaction relies on cofactors like NADH and NADPH, which need to be continuously regenerated.[8]

    • Solution: Ensure an adequate energy source is present. Glucose or sucrose are commonly used as hydrogen sources to facilitate cofactor regeneration.[1][9] In some cases, using a cosubstrate can aid in cofactor recycling.[10]

  • Substrate or Product Inhibition/Degradation: High concentrations of the substrate or the formed product can inhibit the yeast enzymes. Additionally, side reactions like hydrolysis of ester substrates can reduce the yield.[11]

    • Solution: Control the substrate concentration. A linear increase in conversion is often observed with an increase in yeast concentration up to a certain point.[12] Conversely, increasing the substrate concentration can lead to a decrease in conversion.[12] Fed-batch strategies, where the substrate is added incrementally, can help to maintain a low, non-inhibitory concentration. To combat hydrolysis, optimizing the reaction time and conditions to favor the reduction over hydrolysis is crucial.[11]

Issue 2: Low Enantioselectivity

Possible Causes & Solutions

  • Presence of Competing Enzymes: Baker's yeast contains multiple oxidoreductases with different stereoselectivities. The final enantiomeric excess (ee) of the product depends on the relative activity of these competing enzymes.[8]

    • Solution: Modify reaction conditions to favor the desired enzyme. Factors like the choice of organic solvent, temperature, and the presence of additives can influence which enzyme is more active. For example, yeast reduction of α-keto esters in water typically yields the (R)-hydroxy ester, while the reaction in benzene can produce the opposite enantiomer.[6] Adding specific enzyme inhibitors, like methyl vinyl ketone, has been shown to increase the enantioselectivity in some reactions.[13]

  • Sub-optimal Reaction Medium: The solvent system can significantly influence the stereochemical outcome of the reduction.

    • Solution: Screen different solvent systems. The use of organic solvents, even in small amounts, can alter the enantioselectivity.[14][15] Immobilizing the yeast can also affect the enantioselectivity of the reaction.[16]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for baker's yeast reductions?

A1: The optimal temperature for baker's yeast reductions is typically between 30°C and 37°C.[1] However, the ideal temperature can vary depending on the specific substrate and reaction conditions. It is advisable to perform initial small-scale experiments to determine the optimal temperature for your specific reaction.

Q2: How can I improve the reusability of the yeast?

A2: Immobilization is an effective technique to improve the reusability of baker's yeast.[17] Encapsulating the yeast in matrices like calcium alginate allows for easy separation of the biocatalyst from the reaction mixture and can enhance its stability for repeated use.[1][18] Immobilized yeast has been shown to maintain a significant portion of its initial activity over multiple cycles.[18]

Q3: Can I use dried baker's yeast instead of fresh yeast?

A3: Yes, dried baker's yeast can be used for reduction reactions. However, it's important to ensure it is properly rehydrated and activated before use. The performance of dried yeast can be comparable to fresh yeast, and it offers the advantage of longer shelf life and more consistent quality.[19] A small amount of water is required for the reaction to proceed when using dried yeast in organic solvents.[15]

Q4: What are some common co-solvents used, and how do they affect the reaction?

A4: Common co-solvents include hexane, petroleum ether, and more environmentally friendly "green solvents" like ionic liquids and glycerol.[1][5] Co-solvents are used to improve the solubility of hydrophobic substrates.[1] The choice of co-solvent can impact both the reaction yield and the enantioselectivity.[6] It is important to note that some organic solvents can decrease yeast viability.[7]

Q5: How does the yeast concentration affect the reaction?

A5: The yeast concentration can significantly influence the reaction rate. Generally, increasing the yeast concentration leads to a higher conversion rate, up to a certain point where other factors like substrate availability become limiting.[12]

Data Presentation

Table 1: Effect of Solvent on Baker's Yeast Reduction of Prochiral Ketones

Solvent SystemSubstrateConversion (%)Enantiomeric Excess (ee %)Reference
WaterEthyl AcetoacetateHigh>90[1]
HexaneEthyl 2-oxoheptanoate--[6]
Petroleum EtherVarious KetonesModerate82-91[15]
Ionic Liquid ([bmim]PF6)/WaterVarious KetonesModerateModerate[1]
Glycerol/Water (50:50)Ethyl 3-oxohexanoateHighHigh[7]

Note: "-" indicates that specific quantitative data was not provided in the cited source.

Experimental Protocols

Protocol 1: General Procedure for Baker's Yeast Reduction of a Ketone in an Aqueous Medium

  • Yeast Activation: Suspend a specified amount of baker's yeast (e.g., 10 g) in a buffered solution (e.g., 100 mL of phosphate buffer, pH 7.0) at 30-35°C.

  • Energy Source Addition: Add a sugar source, typically glucose or sucrose (e.g., 10 g), to the yeast suspension and stir for 30 minutes to initiate fermentation.[9]

  • Substrate Addition: Add the ketone substrate (e.g., 1 mmol) to the fermenting yeast mixture. If the substrate is a solid, it can be dissolved in a minimal amount of a water-miscible organic solvent like ethanol before addition.

  • Reaction: Stir the reaction mixture at a constant temperature (e.g., 30°C) for the desired reaction time (typically 24-72 hours). Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Work-up: After the reaction is complete, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.

  • Extraction: Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Yeast Baker's Yeast Activation Yeast Activation (30-35°C) Yeast->Activation Buffer Buffer (pH 7.0) Buffer->Activation Sugar Glucose/Sucrose Fermentation Fermentation Sugar->Fermentation Activation->Fermentation Reduction Asymmetric Reduction (24-72h) Fermentation->Reduction Substrate Ketone Substrate Substrate->Reduction Filtration Filtration Reduction->Filtration Extraction Extraction Filtration->Extraction Purification Purification Extraction->Purification Product Chiral Alcohol Purification->Product Troubleshooting_Logic Start Low/No Yield CheckYeast Check Yeast Activity Start->CheckYeast OptimizepH Optimize pH Start->OptimizepH ImproveSolubility Improve Substrate Solubility Start->ImproveSolubility CheckCofactor Ensure Cofactor Regeneration Start->CheckCofactor YeastInactive Inactive Yeast? (No Foaming) CheckYeast->YeastInactive pHSuboptimal Sub-optimal pH? OptimizepH->pHSuboptimal SolubilityPoor Poor Solubility? ImproveSolubility->SolubilityPoor CofactorIssue Insufficient Cofactor Regeneration? CheckCofactor->CofactorIssue ReplaceYeast Replace Yeast YeastInactive->ReplaceYeast Yes AdjustpH Adjust Buffer pH (6.5-7.5) pHSuboptimal->AdjustpH Yes AddCosolvent Add Co-solvent/ Use Biphasic System SolubilityPoor->AddCosolvent Yes AddSugar Ensure Sufficient Sugar Source CofactorIssue->AddSugar Yes

References

Effect of substrate-to-catalyst ratio on enantiomeric excess

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their asymmetric catalysis experiments, with a specific focus on the impact of the substrate-to-catalyst ratio on enantiomeric excess.

Troubleshooting Guides

Q1: Why is my enantiomeric excess (% ee) low despite using a high catalyst loading?

A1: While counterintuitive, a high catalyst loading can sometimes lead to a decrease in enantiomeric excess. This phenomenon can be attributed to several factors:

  • Formation of Catalyst Aggregates: At higher concentrations, some catalysts may form aggregates or less active species that exhibit lower enantioselectivity.

  • Background Reactions: A higher catalyst concentration can accelerate the desired reaction, but it may also promote a non-selective background reaction, leading to the formation of a racemic product and thus a lower overall % ee.

  • Inhibition by Catalyst or Byproducts: In some cases, the catalyst itself or reaction byproducts can inhibit the desired catalytic cycle, and this effect can be more pronounced at higher concentrations.

Troubleshooting Steps:

  • Perform a Catalyst Loading Screen: Systematically decrease the catalyst loading (i.e., increase the substrate-to-catalyst ratio) to identify the optimal concentration.

  • Analyze Reaction Kinetics: Monitor the reaction progress at different catalyst loadings to understand if a background reaction is competing with the desired enantioselective transformation.

  • Dilution Studies: Perform the reaction at a higher dilution to disfavor the formation of catalyst aggregates.

Q2: My enantiomeric excess is inconsistent between batches. What could be the cause?

A2: Inconsistent enantiomeric excess across different batches can be a frustrating issue. The root cause often lies in the sensitivity of asymmetric reactions to minor variations in experimental conditions.

  • Purity of Reagents and Solvents: Trace impurities in the substrate, catalyst, or solvent can have a significant impact on the catalytic activity and enantioselectivity.

  • Water and Oxygen Content: Many asymmetric catalytic systems are sensitive to moisture and atmospheric oxygen. Variations in the exclusion of water and air can lead to inconsistent results.

  • Precise Measurement of Catalyst: Inaccurate weighing of the catalyst, especially at low loadings, can lead to significant variations in the actual substrate-to-catalyst ratio.

Troubleshooting Steps:

  • Ensure Reagent and Solvent Purity: Use freshly purified reagents and high-purity, dry solvents.

  • Standardize Inert Atmosphere Techniques: Employ consistent and rigorous techniques (e.g., Schlenk line or glovebox) to exclude moisture and oxygen.

  • Use Stock Solutions: For low catalyst loadings, preparing a stock solution of the catalyst can help ensure more accurate and reproducible dosing.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for the substrate-to-catalyst (S/C) ratio in asymmetric catalysis?

A1: The optimal S/C ratio is highly dependent on the specific reaction, catalyst, and substrate. However, a common starting point for optimization is in the range of 100:1 to 1000:1. For highly active catalysts, S/C ratios of 10,000:1 or even higher can be achieved.

Q2: How does the substrate-to-catalyst ratio affect the reaction time?

A2: Generally, a lower substrate-to-catalyst ratio (i.e., higher catalyst loading) will result in a faster reaction rate. However, as discussed in the troubleshooting section, this does not always correlate with higher enantiomeric excess.

Q3: Can the substrate concentration influence the enantiomeric excess?

A3: Yes, the substrate concentration can have a significant effect on the enantiomeric excess. In some enzymatic reactions, for instance, a higher substrate concentration can lead to a decrease in the observed enantiomeric excess over the course of the reaction.

Q4: Is it always better to aim for the lowest possible catalyst loading?

A4: While minimizing catalyst loading is desirable for economic and environmental reasons, the primary goal is typically to achieve the highest possible enantiomeric excess and yield. The optimal catalyst loading is a balance between these factors. In some cases, a slightly higher catalyst loading may be necessary to achieve the desired selectivity and reaction rate.

Quantitative Data

The following tables summarize the effect of the substrate-to-catalyst ratio on enantiomeric excess for various asymmetric reactions.

Table 1: Asymmetric Hydrogenation of 5-methylenhydantoin

EntrySubstrate/Catalyst RatioAdditive/Catalyst RatioConversion (%)ee (%)
1100/12>9995
2200/12>9995
3300/12>9994
4400/12>9993
5500/12>9992

Data adapted from a study on the asymmetric hydrogenation of 5-methylenhydantoin. The specific catalyst and reaction conditions can be found in the source literature.

Table 2: Organocatalytic Multicomponent Reaction

EntryCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
11249095
22249290
35249585
410249678

This table illustrates an instance where a higher catalyst loading has an adverse effect on enantioselectivity.

Experimental Protocols

Protocol: Screening for Optimal Substrate-to-Catalyst Ratio in Asymmetric Hydrogenation

This protocol outlines a general procedure for determining the optimal substrate-to-catalyst ratio for an asymmetric hydrogenation reaction.

1. Materials and Setup:

  • Substrate

  • Chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand)

  • High-purity, degassed solvent

  • Hydrogen gas (high purity)

  • A multi-well reactor or a series of pressure-rated reaction vessels

  • Standard laboratory glassware for preparing stock solutions

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., GC or HPLC with a chiral stationary phase)

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the substrate in the chosen solvent at a known concentration.

  • Prepare a stock solution of the chiral catalyst in the same solvent. The concentration should be chosen to allow for accurate dispensing of the desired catalyst loadings.

3. Reaction Setup:

  • In a glovebox or under an inert atmosphere, add the appropriate volume of the substrate stock solution to each reaction vessel.

  • Add the varying amounts of the catalyst stock solution to each vessel to achieve the desired substrate-to-catalyst ratios (e.g., 100:1, 200:1, 500:1, 1000:1, 2000:1).

  • Seal the reaction vessels.

4. Hydrogenation Reaction:

  • Pressurize the reaction vessels with hydrogen gas to the desired pressure.

  • Stir the reactions at the desired temperature for a predetermined time.

5. Work-up and Analysis:

  • Carefully vent the hydrogen pressure.

  • Quench the reaction if necessary.

  • Take an aliquot from each reaction mixture for analysis.

  • Determine the conversion by GC or NMR.

  • Determine the enantiomeric excess by chiral GC or HPLC.

6. Data Analysis:

  • Plot the enantiomeric excess and conversion as a function of the substrate-to-catalyst ratio to identify the optimal conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_analysis Analysis cluster_optimization Optimization prep_substrate Prepare Substrate Stock Solution add_substrate Add Substrate to Reaction Vessels prep_substrate->add_substrate prep_catalyst Prepare Catalyst Stock Solution add_catalyst Add Varying Amounts of Catalyst Solution (Vary S/C Ratio) prep_catalyst->add_catalyst add_substrate->add_catalyst seal_reactors Seal Reactors add_catalyst->seal_reactors pressurize Pressurize with H2 seal_reactors->pressurize react Stir at Set Temperature & Time pressurize->react workup Work-up & Quench react->workup analyze_conversion Analyze Conversion (GC/NMR) workup->analyze_conversion analyze_ee Analyze % ee (Chiral GC/HPLC) workup->analyze_ee plot_data Plot % ee & Conversion vs. S/C Ratio analyze_conversion->plot_data analyze_ee->plot_data optimal_conditions Identify Optimal S/C Ratio plot_data->optimal_conditions

Caption: Workflow for optimizing the substrate-to-catalyst ratio.

troubleshooting_low_ee cluster_catalyst Catalyst-Related Issues cluster_conditions Reaction Condition Issues low_ee Low Enantiomeric Excess (% ee) catalyst_aggregation Catalyst Aggregation at High Concentration low_ee->catalyst_aggregation background_reaction Non-Selective Background Reaction low_ee->background_reaction catalyst_inhibition Catalyst or Product Inhibition low_ee->catalyst_inhibition reagent_purity Impure Reagents or Solvents low_ee->reagent_purity water_oxygen Presence of Water or Oxygen low_ee->water_oxygen inaccurate_loading Inaccurate Catalyst Loading low_ee->inaccurate_loading

Caption: Potential causes for low enantiomeric excess.

Troubleshooting guide for low enantiomeric excess in chiral synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides answers to frequently asked questions and troubleshooting strategies for researchers, scientists, and drug development professionals experiencing low enantiomeric excess (ee) in chiral synthesis.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing Low Enantiomeric Excess

Q1: My asymmetric reaction resulted in a low enantiomeric excess. What is the first thing I should check?

The very first step is to rigorously validate your analytical method. It is not uncommon for chromatographic artifacts or an unoptimized separation method to give the appearance of low enantioselectivity. Before spending time optimizing the reaction, confirm that you can accurately measure the ee.

  • Action: Prepare a true racemic sample of your product.

  • Test: Analyze the racemic sample using your chiral chromatography method (HPLC, GC, or SFC).

  • Expected Result: You should see two perfectly baseline-separated peaks of equal area (a 50:50 ratio).

  • Troubleshooting: If you do not see two well-resolved peaks, your analytical method needs optimization before you can trust the ee values from your reaction.[1][2]

Q2: How can impurities in the starting material or substrate affect the enantiomeric excess?

Impurities in the substrate can have a significant negative impact on enantioselectivity. Some impurities can act as inhibitors or competing substrates for the chiral catalyst, leading to a decrease in the desired stereochemical control.

  • Catalyst Poisoning: Certain functional groups can bind irreversibly to the catalyst, deactivating it.

  • Background Reaction: Impurities might promote a non-selective background reaction, producing a racemic version of the product and thus lowering the overall measured ee.

  • Substrate Mimicry: Some impurities may be structurally similar enough to bind to the catalyst's active site without reacting, effectively reducing the catalyst's availability for the intended substrate.

Q3: My catalyst is from a reputable supplier, but my ee is still low. Could the catalyst be the problem?

Yes, even high-quality catalysts can be a source of poor enantioselectivity if not handled or stored correctly.

  • Catalyst Purity and Activity: The purity of the chiral ligand and the metal precursor is critical. Even small amounts of impurities can interfere with the formation of the active catalytic species.[3] The activity of a catalyst can decrease over time due to decomposition or contamination.

  • Moisture and Air Sensitivity: Many asymmetric catalysts and their precursors are sensitive to air and moisture. Improper handling can lead to decomposition and loss of catalytic activity and selectivity.

  • Catalyst Loading: Using an incorrect catalyst loading can affect performance. Too little catalyst may result in a slow reaction where the uncatalyzed background reaction becomes significant, while too much can sometimes lead to aggregation or side reactions.

Q4: How significantly do reaction parameters like temperature and solvent choice influence enantioselectivity?

Temperature and solvent are two of the most critical parameters controlling enantioselectivity.

  • Temperature: In most cases, lower reaction temperatures lead to higher enantiomeric excess.[4] This is because the difference in the activation energies (ΔΔG‡) for the formation of the two enantiomers becomes more significant relative to the available thermal energy (kT). A more ordered transition state, which is required for high selectivity, is favored at lower temperatures.

  • Solvent: The solvent can dramatically influence the outcome of an asymmetric reaction by affecting the conformation and solvation of the catalyst-substrate complex.[5] A change in solvent can alter the key non-covalent interactions responsible for stereochemical induction, sometimes reversing the major enantiomer formed.[5][6]

Q5: The reaction time seems to affect my ee. Why would this happen?

Reaction time can influence the final enantiomeric excess if the product is susceptible to racemization under the reaction conditions or if a slower, non-selective background reaction is occurring. An increase in reaction time was found to decrease the ee in one study from 89.6% at 48 hours to 82.2% after 60 hours.[7]

  • Product Racemization: If the chiral product is not stable under the reaction conditions (e.g., in the presence of an acid, base, or the catalyst itself), it may slowly convert back to a racemic mixture over time.

  • Competing Reactions: A highly selective catalytic reaction might be fast, but if a slower, non-catalyzed or poorly selective reaction is also occurring, its contribution to the final product mixture will increase with longer reaction times, thereby eroding the ee.

Section 2: Troubleshooting Workflow

If you are facing issues with low enantiomeric excess, the following workflow can help you systematically diagnose and solve the problem.

G cluster_start cluster_analytical Step 1: Analytical Method Validation cluster_reaction Step 2: Reaction Parameter Optimization cluster_reagents Step 3: Reagent Purity Check start Observation: Low Enantiomeric Excess A1 Analyze Racemic Standard with Chiral Chromatography start->A1 A2 Are Peaks Baseline Separated with 50:50 Area? A1->A2 A3 Optimize Analytical Method: - Screen Columns - Vary Mobile Phase - Adjust Temperature/Flow A2->A3 No A4 Analytical Method is Valid A2->A4 Yes A3->A1 Re-test B1 Investigate Reaction Conditions A4->B1 C1 Assess Reagent Quality A4->C1 B2 Temperature (Try Lower Temp) B1->B2 B3 Solvent (Screen a Range of Solvents) B1->B3 B4 Time (Run a Time Course Study) B1->B4 B5 Concentration (Check for Aggregation Effects) B1->B5 B1->C1 C2 Catalyst/Ligand: - Check Purity & Age - Ensure Anhydrous/Inert Handling C3 Substrate: - Re-purify (Recrystallize/Distill) - Check for Isomeric Impurities

Caption: Troubleshooting decision tree for low enantiomeric excess.

Section 3: Data Presentation - Impact of Reaction Conditions

The choice of solvent and the copper salt precursor can dramatically alter the enantiomeric excess in an asymmetric conjugate addition reaction. The data below illustrates how modifying these parameters can lead to significant improvements in selectivity.[6][8]

EntryCopper SourceSolventee (%)
1Cu(OTf)₂Toluene75
2Cu(OTf)₂CH₂Cl₂70
3Cu(OTf)₂THF85
4Cu(OAc)₂Et₂O94
5Cu(2-ethylhex)₂Et₂O98

Table 1: Effect of copper source and solvent on the enantiomeric excess of a conjugate addition reaction. Optimal results were achieved with a copper carboxylate in diethyl ether.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a robust chiral HPLC method for determining the enantiomeric excess of a reaction product. The goal is to achieve baseline resolution (Rₛ > 1.5) between the two enantiomer peaks.

1. Column Selection:

  • There is no universal chiral stationary phase (CSP), so screening is often necessary.[9] Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are a common starting point due to their broad applicability.[10][11]

  • Consult column selection guides from manufacturers and search for published separations of structurally similar compounds.

2. Sample Preparation:

  • Prepare a ~1 mg/mL solution of your racemic product standard.

  • The sample solvent should be the same as, or weaker than, the mobile phase to avoid peak distortion.[12] For normal phase, this is often the mobile phase itself. For reversed-phase, a mixture of water and organic solvent is typical.

3. Initial Screening (Normal Phase):

  • Mobile Phase: Start with a simple mobile phase, typically a mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol). A common starting ratio is 90:10 (v/v) Hexane:IPA.[10]

  • Additives: For basic analytes, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape. For acidic analytes, add 0.1% trifluoroacetic acid (TFA).[10]

  • Flow Rate: Use a standard flow rate, such as 1.0 mL/min for a 4.6 mm ID column.

  • Detection: Use a UV detector at a wavelength where your compound has strong absorbance. If absorbance is low, 210 nm can be tried, but ensure your mobile phase solvents do not absorb at this wavelength.[12]

4. Optimization:

  • If no separation is observed: Switch to a different column with a different chiral stationary phase.

  • If partial separation is observed:

    • Adjust Mobile Phase Composition: Systematically vary the ratio of alcohol in the mobile phase. Decreasing the percentage of the polar alcohol component will generally increase retention time and may improve resolution.

    • Change Alcohol Modifier: Sometimes switching from isopropanol to ethanol (or vice-versa) can significantly impact selectivity.

    • Lower the Flow Rate: Reducing the flow rate (e.g., to 0.5 mL/min) can increase column efficiency and improve resolution.

    • Adjust Temperature: Varying the column temperature can also affect the separation.

5. Mode Switching:

  • If normal phase screening is unsuccessful, switch to reversed-phase or polar organic mode, as these can offer complementary selectivity.[11]

    • Reversed-Phase: Mobile phases typically consist of water/acetonitrile or water/methanol with appropriate buffers or additives (e.g., ammonium acetate for LC-MS compatibility).

6. Method Validation:

  • Once baseline separation is achieved with the racemic standard, inject your chiral reaction sample under the same optimized conditions to determine the enantiomeric excess. Calculate ee using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100%

References

Technical Support Center: Purification of (S)-1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (S)-1-Phenylpropan-2-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing poor or no separation of enantiomers on my chiral HPLC column?

Answer: Poor enantiomeric separation can stem from several factors. Firstly, ensure you have selected an appropriate chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating chiral alcohols like 1-phenylpropan-2-ol.[1][2] If the column is appropriate, the mobile phase composition is the next critical parameter to optimize. The choice of the organic modifier (e.g., isopropanol, ethanol) and its concentration in the non-polar solvent (e.g., hexane) significantly impacts selectivity. Additionally, the use of additives, such as acids or bases in small concentrations, can sometimes improve separation but can also have a "memory effect" on the column, impacting future separations.[3] Finally, ensure the column is not overloaded and that the flow rate is optimized; sometimes a lower flow rate can improve resolution.

Question: My diastereomeric recrystallization is not yielding a product with high enantiomeric excess. What could be the problem?

Answer: The success of diastereomeric recrystallization hinges on the difference in solubility between the two diastereomers. If you are not achieving high enantiomeric excess (e.e.), consider the following:

  • Choice of Resolving Agent: The resolving agent must form diastereomeric salts with significantly different solubilities. For alcohols, derivatization to a phthalate half-ester followed by resolution with a chiral base like brucine or (R)-1-phenylethylamine is a common strategy.[4][5] Alternatively, direct esterification with a chiral acid can be explored.

  • Solvent System: The choice of solvent is crucial. You may need to screen various solvents or solvent mixtures to find one that maximizes the solubility difference between the diastereomers.

  • Number of Recrystallizations: Often, a single crystallization is insufficient. Multiple recrystallizations may be necessary to enrich the desired diastereomer to a high level of purity.[5] Monitor the optical rotation of the product after each recrystallization; the process is complete when the rotation no longer changes.[5]

  • Cooling Rate: A slow cooling rate generally promotes the formation of purer crystals. Rapid cooling can lead to the co-precipitation of both diastereomers.

Question: I am seeing unexpected peaks in my GC-MS analysis of the purified this compound. What are the likely impurities?

Answer: Impurities in the final product can originate from the starting materials or be byproducts of the synthesis. If this compound was synthesized by the reduction of 1-phenylpropan-2-one (P2P), common impurities that could carry over include:

  • Unreacted 1-phenylpropan-2-one.

  • Byproducts from the synthesis of P2P, such as benzyl cyanide, phenylacetic acid, and benzoic acid.[6]

  • Over-reduction or side-reaction products from the reduction step.

  • Degradation products of P2P, such as benzaldehyde and 1-phenyl-1,2-propanedione, especially if the precursor was stored for a long time.

It is crucial to have a robust analytical method, such as GC-MS, to identify and quantify these impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Question: What are the primary methods for purifying this compound?

Answer: The two primary strategies for obtaining enantiomerically pure this compound are preparative chiral chromatography and diastereomeric recrystallization.[7] Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can directly separate the enantiomers from a racemic mixture.[] Diastereomeric recrystallization is a classical method that involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.[9]

Question: How do I choose between preparative chiral HPLC and diastereomeric recrystallization?

Answer: The choice depends on several factors, including the scale of the purification, available equipment, and cost considerations.

  • Preparative Chiral HPLC/SFC: This method is often faster for smaller quantities and provides a direct separation. However, it requires specialized and expensive equipment and columns. It is highly scalable, and services for large-scale separations are available.[7][10]

  • Diastereomeric Recrystallization: This technique is often more cost-effective for larger scale purifications as it utilizes standard laboratory equipment. However, it can be more time-consuming and may require significant optimization of the resolving agent and solvent system. The yield is also inherently limited to a maximum of 50% for the desired enantiomer from the racemate in a single resolution step without a racemization and recycling process.

Question: How can I determine the enantiomeric excess (e.e.) of my purified this compound?

Answer: The most common method for determining the enantiomeric excess is through analytical chiral HPLC or chiral gas chromatography (GC). By integrating the peak areas of the two enantiomers, the e.e. can be calculated. It is also possible to use Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent or a chiral derivatizing agent to distinguish between the enantiomers.

Question: What are some common chiral stationary phases (CSPs) for the separation of phenylpropanol enantiomers?

Answer: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown success in separating a broad range of chiral compounds, including alcohols.[1][2] Columns with selectors like tris(3,5-dimethylphenyl)carbamate derivatives of cellulose or amylose are often a good starting point for method development.

Data Presentation

The following tables summarize typical quantitative data for the purification of this compound.

Table 1: Comparison of Purification Strategies

ParameterPreparative Chiral HPLCDiastereomeric Recrystallization
Typical Purity (e.e.) >99%95-99% (after multiple recrystallizations)
Typical Recovery >90%30-45% (for the desired enantiomer)
Scale mg to multi-kgg to multi-kg
Time Hours to daysDays to weeks
Cost High initial investmentLower initial investment

Table 2: Example Analytical Chiral HPLC Method for Enantiomeric Excess Determination

ParameterValue
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Typical Retention Time (S)-enantiomer ~ 8 minutes
Typical Retention Time (R)-enantiomer ~ 10 minutes

Experimental Protocols

This section provides detailed methodologies for the key purification strategies.

Protocol 1: Preparative Chiral HPLC Purification

This protocol outlines a general procedure for the preparative separation of this compound from a racemic mixture.

1. System Preparation: a. The HPLC system should be equipped with a preparative scale pump, injector, and fraction collector. b. Install a suitable preparative chiral column (e.g., a 20 mm x 250 mm column packed with a polysaccharide-based CSP). c. Equilibrate the column with the mobile phase (e.g., n-Hexane/Isopropanol, 95:5 v/v) at a flow rate appropriate for the column dimensions until a stable baseline is achieved.

2. Sample Preparation: a. Dissolve the racemic 1-phenylpropan-2-ol in the mobile phase to a concentration that avoids column overload (typically 10-50 mg/mL, depending on the column capacity). b. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

3. Chromatographic Separation: a. Inject the prepared sample onto the column. b. Monitor the separation using a UV detector at an appropriate wavelength (e.g., 254 nm). c. Collect the fractions corresponding to the two enantiomer peaks. The (S)-enantiomer is typically the first to elute on many common polysaccharide-based CSPs, but this should be confirmed with a standard.

4. Product Recovery: a. Combine the fractions containing the pure (S)-enantiomer. b. Remove the solvent under reduced pressure using a rotary evaporator. c. The resulting oil is the purified this compound.

5. Purity Analysis: a. Determine the enantiomeric excess of the purified product using an analytical chiral HPLC method (see Table 2). b. Confirm the chemical purity by GC-MS or other suitable analytical techniques.

Protocol 2: Diastereomeric Recrystallization

This protocol describes a general procedure for the resolution of racemic 1-phenylpropan-2-ol via diastereomeric salt formation.

1. Formation of Diastereomeric Esters: a. In a round-bottom flask, dissolve racemic 1-phenylpropan-2-ol (1 equivalent) and a chiral resolving agent such as (R)-(-)-Mandelic acid (1 equivalent) in a suitable solvent (e.g., toluene). b. Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). c. Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the esterification. d. Monitor the reaction by TLC until the starting alcohol is consumed. e. After completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

2. Recrystallization: a. Dissolve the crude diastereomeric ester mixture in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate). b. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. c. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. d. The collected crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other. e. Repeat the recrystallization process with the collected crystals until a constant optical rotation is achieved, indicating that the diastereomer is pure.

3. Liberation of the (S)-enantiomer: a. Suspend the purified diastereomeric ester in an aqueous solution of a base (e.g., 10% sodium hydroxide). b. Heat the mixture to hydrolyze the ester. c. After the hydrolysis is complete, cool the mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). d. The organic layer contains the resolved this compound, and the aqueous layer contains the sodium salt of the resolving agent. e. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified this compound.

4. Purity Analysis: a. Determine the enantiomeric excess of the final product by analytical chiral HPLC. b. Assess the chemical purity using GC-MS.

Visualizations

The following diagrams illustrate the workflows for the described purification strategies.

experimental_workflow_hplc cluster_prep Preparation cluster_hplc Chiral HPLC Separation cluster_recovery Product Recovery racemate Racemic 1-Phenylpropan-2-ol dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter Solution dissolve->filter inject Inject onto Preparative Column filter->inject separate Elute with Mobile Phase inject->separate collect Collect Fractions separate->collect pool Pool (S)-Enantiomer Fractions collect->pool evaporate Evaporate Solvent pool->evaporate pure_S Purified this compound evaporate->pure_S

Caption: Workflow for Preparative Chiral HPLC Purification.

experimental_workflow_recrystallization cluster_esterification Diastereomer Formation cluster_recrystallization Separation cluster_hydrolysis Liberation of Enantiomer racemate Racemic 1-Phenylpropan-2-ol esterify Esterification racemate->esterify reagent Chiral Resolving Agent reagent->esterify diastereomers Diastereomeric Ester Mixture esterify->diastereomers recrystallize Recrystallize from Solvent diastereomers->recrystallize filter Filter Crystals recrystallize->filter pure_diastereomer Purified Diastereomer filter->pure_diastereomer hydrolyze Hydrolyze Ester pure_diastereomer->hydrolyze extract Extract with Solvent hydrolyze->extract pure_S Purified this compound extract->pure_S

Caption: Workflow for Diastereomeric Recrystallization.

References

Impact of solvent on the stereoselectivity of (S)-1-Phenylpropan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-Phenylpropan-2-ol. The focus is on the impact of solvent on stereoselectivity, a critical parameter in chiral synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using asymmetric reduction methods like the Corey-Bakshi-Shibata (CBS) reduction of 1-phenyl-2-propanone (phenylacetone).

Issue Potential Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (ee%) Inappropriate Solvent Choice: Polar solvents can negatively impact stereoselectivity in many asymmetric reductions.Switch to a non-polar aprotic solvent. Toluene is often a good starting point as it has been shown to provide higher enantioselectivity compared to more polar solvents like THF, dichloromethane (DCM), or chloroform in similar reductions.[1]
Presence of Water: Trace amounts of water can lead to non-selective reduction by the borane reagent, significantly lowering the ee%.[2][3]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Reaction Temperature: Temperature plays a crucial role in stereoselectivity. Generally, lower temperatures favor higher ee%.[2]Perform the reaction at low temperatures (e.g., -78 °C to -40 °C). The optimal temperature may need to be determined empirically.
Racemic Background Reaction: The uncatalyzed reduction of the ketone by the borane reagent can occur, leading to a racemic product.Ensure slow addition of the borane reagent to the mixture of the ketone and the chiral catalyst. This minimizes the concentration of free borane available for the non-selective background reaction.
Low Yield Degradation of Reagents: The borane reagent (e.g., BH₃·THF) can degrade over time. The oxazaborolidine catalyst can also be sensitive to air and moisture.[1]Use freshly opened or properly stored reagents. It is advisable to titrate the borane solution before use.
Sub-optimal Solvent: The choice of solvent can affect reaction rates and yields.While non-polar solvents are good for selectivity, solvents like THF are often used. Toluene has been reported to give higher yields in some cases.[1] A solvent screen may be necessary to optimize for both yield and stereoselectivity.
Inconsistent Results Variability in Reagent Quality: Commercially available borane solutions can contain varying amounts of borohydride species, which can lead to non-selective reduction.[2]Use high-purity reagents from a reliable source. Consider preparing the borane solution fresh if inconsistencies persist.
Aging of Catalyst: Isolated CBS catalysts can age during storage, leading to lower reproducibility.[1]Consider generating the oxazaborolidine catalyst in situ from the corresponding chiral amino alcohol and borane.[1]
Reversed Stereoselectivity (Formation of (R)-enantiomer) Use of a Biocatalytic System with Specific Media: In biocatalytic reductions, the reaction medium can dramatically alter the stereochemical outcome.This is a known phenomenon in certain biocatalytic systems. For example, the reduction of phenylacetone with baker's yeast in aqueous deep eutectic solvents (DES) can favor the formation of the (R)-enantiomer, whereas the same reaction in water yields the (S)-enantiomer.[4]

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for achieving high stereoselectivity in the synthesis of this compound?

A1: For asymmetric reductions like the CBS reduction, non-polar aprotic solvents are generally preferred. Toluene has been shown to provide higher enantiomeric excess (ee%) compared to ethereal solvents like THF or halogenated solvents like dichloromethane (DCM) and chloroform in similar ketone reductions.[1] Polar solvents can sometimes interfere with the organization of the transition state, leading to lower stereoselectivity.

Q2: How does solvent polarity affect the enantiomeric excess (ee%)?

A2: In the context of the CBS reduction, the chiral catalyst and the ketone form a complex that directs the hydride delivery from the borane reagent to one face of the carbonyl group. Polar solvents can compete with the ketone for coordination to the Lewis acidic center of the catalyst or disrupt the hydrogen bonding that helps organize the transition state, thereby reducing the facial selectivity of the hydride attack and lowering the ee%. For instance, in a study on a related substrate, switching from toluene to more polar solvents like DCM and chloroform led to a noticeable drop in enantioselectivity.[1]

Q3: Can I use a protic solvent like methanol?

A3: No, protic solvents such as methanol or ethanol are incompatible with borane-based reducing agents. They will react violently with the hydride reagent, quenching it before it can reduce the ketone. All solvents and reagents must be anhydrous.[2][3]

Q4: I am using a biocatalytic method with baker's yeast and obtained the wrong enantiomer ((R)-1-Phenylpropan-2-ol). What happened?

A4: The reaction medium can have a profound effect on the stereochemical outcome of biocatalytic reductions. While baker's yeast reduction of 1-phenyl-2-propanone in water typically yields this compound with high ee%, conducting the reaction in certain aqueous deep eutectic solvents (DES) has been shown to reverse the stereoselectivity to produce the (R)-enantiomer.[4] Ensure you are using the correct, published reaction medium for the desired stereoisomer.

Q5: Besides the solvent, what are other critical parameters for high stereoselectivity?

A5: Aside from the solvent, maintaining a low reaction temperature is critical, as higher temperatures can decrease selectivity.[2] The purity of the reagents, especially the borane solution, is also vital, as impurities can catalyze non-selective reductions.[2] Finally, the structure of the chiral catalyst itself plays a significant role.

Quantitative Data on Solvent Impact

The following table summarizes the effect of solvent on the enantioselectivity of asymmetric ketone reductions, providing data from reactions on similar substrates to guide solvent choice for the synthesis of this compound.

Solvent Dielectric Constant (approx.) Observed Enantiomeric Excess (ee%) Comments Reference
Toluene2.4HighOften provides high yields and enantioselectivity.[1]
Tetrahydrofuran (THF)7.6Moderate to HighA common solvent for CBS reductions, but may offer lower selectivity than toluene.[1]
Chloroform (CHCl₃)4.866%Lower enantioselectivity observed compared to less polar solvents.[1]
Dichloromethane (DCM)9.156%Lower enantioselectivity observed compared to less polar solvents.[1]

Data is for the asymmetric reduction of benzalacetone using an in situ generated oxazaborolidine catalyst and provides a strong indication of solvent trends for the reduction of similar ketones like phenylacetone.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound via CBS Reduction

This protocol is a representative example for the Corey-Bakshi-Shibata (CBS) reduction of 1-phenyl-2-propanone.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • 1-Phenyl-2-propanone (phenylacetone)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add anhydrous toluene (or THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 equivalents) to the flask.

  • Cool the flask to the desired temperature (e.g., -40 °C to -78 °C) using a suitable cooling bath.

  • Slowly add the borane reagent (e.g., 1.0 equivalent of BH₃·SMe₂) to the catalyst solution and stir for 15 minutes.

  • In a separate flask, dissolve 1-phenyl-2-propanone (1.0 equivalent) in the anhydrous solvent.

  • Add the solution of 1-phenyl-2-propanone dropwise to the cooled catalyst-borane mixture over a period of 30-60 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the low temperature.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow for CBS Reduction

experimental_workflow Workflow for CBS Reduction of 1-Phenyl-2-propanone cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Glassware setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction cool_catalyst Cool (R)-CBS Catalyst in Solvent setup_reaction->cool_catalyst Select Solvent (e.g., Toluene) add_borane Add Borane Reagent cool_catalyst->add_borane add_ketone Add 1-Phenyl-2-propanone Solution add_borane->add_ketone monitor_reaction Monitor Reaction (TLC) add_ketone->monitor_reaction quench Quench with Methanol monitor_reaction->quench Reaction Complete extract Acidic Workup & Extraction quench->extract purify Purify (Chromatography) extract->purify analyze Analyze ee% (Chiral HPLC/GC) purify->analyze cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_workup cluster_workup cluster_analysis cluster_analysis

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Factors Affecting Stereoselectivity

stereoselectivity_factors Key Factors Influencing Stereoselectivity outcome High Enantiomeric Excess (ee%) solvent Solvent Choice solvent_details Non-polar, Aprotic (e.g., Toluene) solvent->solvent_details temperature Reaction Temperature temp_details Low Temperature (-78°C to -40°C) temperature->temp_details reagents Reagent Purity reagent_details Anhydrous Conditions, High Purity Borane reagents->reagent_details catalyst Chiral Catalyst catalyst->outcome solvent_details->outcome temp_details->outcome reagent_details->outcome

Caption: Logical relationship of factors affecting stereoselectivity.

References

Validation & Comparative

A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral compounds is a critical analytical challenge in the pharmaceutical industry. The therapeutic efficacy and potential toxicity of a drug can be highly dependent on its stereochemistry. (S)-1-Phenylpropan-2-ol is a key chiral intermediate in the synthesis of various pharmaceuticals. Therefore, robust and efficient analytical methods for its chiral purity assessment are paramount. This guide provides a comparative overview of different High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of this compound, supported by experimental data to aid in the selection of an appropriate analytical strategy.

Performance Comparison of Chiral Stationary Phases

The success of a chiral HPLC separation is primarily dependent on the choice of the chiral stationary phase (CSP). A variety of CSPs are commercially available, with polysaccharide-based columns being the most widely used due to their broad applicability. In this guide, we compare the performance of both novel and commercially established chiral stationary phases for the enantioseparation of 1-phenylpropan-2-ol.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (R)-enantiomer (min)Retention Time (S)-enantiomer (min)Selectivity Factor (α)Resolution (Rs)
CCOF 5 Hexane/Isopropanol (99:1, v/v)0.2~16.5~17.51.06>1.5
CCOF 6 Hexane/Isopropanol (99:1, v/v)0.2~20.0~21.51.08>1.5
Lux Cellulose-1 Hexane/Ethanol (90:10, v/v)1.07.28.51.182.10
Chiralcel OD-H Hexane/Isopropanol (90:10, v/v)0.511.513.21.151.95
Chiralpak AD-H Methanol (100%)1.05.86.91.192.20

Note: Retention times for CCOF 5 and CCOF 6 are estimated from chromatograms. Selectivity (α) is calculated as k2/k1 and Resolution (Rs) is calculated as 2(tR2 - tR1)/(w1 + w2), where data was available.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are the experimental protocols for the chiral HPLC analyses presented in this guide.

Method 1: Analysis on CCOF 5 and CCOF 6 Columns

  • Column: CCOF 5 or CCOF 6 packed column

  • Mobile Phase: n-Hexane/Isopropanol (99:1, v/v)[1]

  • Flow Rate: 0.2 mL/min[1]

  • Injection Volume: Not specified

  • Temperature: Ambient

  • Detection: UV (wavelength not specified)

  • Sample Preparation: Racemic 1-phenyl-2-propanol dissolved in a suitable solvent.

Method 2: Analysis on Lux Cellulose-1

  • Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Temperature: 25°C

  • Detection: UV at 220 nm

  • Sample Preparation: this compound and its enantiomer dissolved in the mobile phase.

Method 3: Analysis on Chiralcel OD-H

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Temperature: Ambient

  • Detection: UV at 254 nm

  • Sample Preparation: Racemic 1-phenyl-2-propanol dissolved in the mobile phase.

Method 4: Analysis on Chiralpak AD-H

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 100% Methanol

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Temperature: 30°C

  • Detection: UV at 230 nm

  • Sample Preparation: Racemic 1-phenyl-2-propanol dissolved in methanol.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for chiral HPLC analysis. This process is fundamental for achieving accurate and reproducible results in the enantioselective separation of compounds like this compound.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Sample Preparation (Dissolution in Mobile Phase) Injector Injector SamplePrep->Injector 2. Sample Loading MobilePhasePrep Mobile Phase Preparation (Solvent Mixing & Degassing) Pump HPLC Pump MobilePhasePrep->Pump 1. Eluent Supply Column Chiral Column Injector->Column 3. Injection & Separation Detector UV Detector Column->Detector 4. Detection Chromatogram Chromatogram Acquisition Detector->Chromatogram 5. Signal Output Pump->Injector 3. Injection & Separation Integration Peak Integration & Analysis Chromatogram->Integration 6. Data Processing Report Report Generation Integration->Report 7. Results

Figure 1. A generalized workflow for the chiral HPLC analysis of this compound.

Conclusion

This guide provides a comparative analysis of several HPLC methods for the chiral separation of this compound. The data indicates that both novel (CCOF 5 and CCOF 6) and established commercial polysaccharide-based columns (Lux Cellulose-1, Chiralcel OD-H, and Chiralpak AD-H) can achieve baseline separation of the enantiomers. The choice of the optimal method will depend on specific laboratory requirements, including desired analysis time, solvent consumption, and available instrumentation. The provided experimental protocols and workflow diagram serve as a practical resource for researchers and scientists in developing and implementing robust chiral separation methods.

References

A Comparative Guide to Determining the Enantiomeric Excess of (S)-1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of chiral drug development and asymmetric synthesis. For the chiral alcohol (S)-1-Phenylpropan-2-ol, a valuable building block in the synthesis of various pharmaceuticals, several analytical techniques can be employed to quantify its enantiomeric purity. This guide provides a comparative overview of three common methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed experimental protocols, quantitative performance data, and a logical workflow to assist researchers in selecting the most suitable method for their needs.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of this compound depends on factors such as available instrumentation, required sensitivity, sample throughput, and the need for derivatization. The following table summarizes the key performance indicators for each technique based on available experimental data.

MethodChiral Stationary Phase / ReagentMobile Phase / Carrier GasAnalysis TimeResolution (Rs)Key AdvantagesKey Disadvantages
Chiral HPLC Chiralcel OD-Hn-Hexane/Isopropanol (90:10, v/v)~15 min> 2.0High resolution, good reproducibility, widely applicable.Higher cost of chiral columns, solvent consumption.
Chiral GC Cyclodextrin-based (e.g., Beta-DEX™)Helium~20 min> 1.5High efficiency, suitable for volatile compounds.May require derivatization for polar analytes, high temperatures can cause degradation.
NMR Spectroscopy (R)-(-)-Mandelic AcidCDCl₃~10 minBaseline separation of diastereomeric signalsRapid analysis, no separation required, provides structural information.Lower sensitivity, requires higher sample concentration, chiral resolving agent may cause signal overlap.

Experimental Protocols

Below are detailed methodologies for the determination of the enantiomeric excess of this compound using chiral HPLC, chiral GC, and NMR spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

Chromatographic Conditions:

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Chiral Gas Chromatography (GC)

Chiral GC separates enantiomers based on their different interactions with a chiral stationary phase in a capillary column. For alcohols like 1-phenylpropan-2-ol, derivatization may be necessary to improve volatility and peak shape.

Instrumentation:

  • Gas Chromatograph

  • Flame Ionization Detector (FID)

Derivatization (optional, but recommended for improved peak shape):

  • To 1 mg of the sample, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 60 °C for 30 minutes.

  • Inject the derivatized sample into the GC.

Chromatographic Conditions:

  • Column: Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Flow Rate: 1.5 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 180 °C

    • Hold at 180 °C for 5 minutes

  • Injection: 1 µL, split ratio 50:1

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This method utilizes a chiral resolving agent to form diastereomeric complexes with the enantiomers of the analyte. These diastereomers have distinct NMR signals that can be integrated to determine the enantiomeric ratio.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 10 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Add 1.1 equivalents of a chiral resolving agent, such as (R)-(-)-Mandelic acid.

  • Gently shake the tube to ensure complete mixing.

  • Acquire the ¹H NMR spectrum.

NMR Parameters:

  • Solvent: CDCl₃

  • Temperature: 25 °C

  • Number of Scans: 16 or more for good signal-to-noise ratio

  • Relaxation Delay: 5 seconds

Data Analysis: Identify a well-resolved signal corresponding to a proton in each of the diastereomeric complexes (e.g., the methine proton of the alcohol). Integrate the signals for each diastereomer. The enantiomeric excess is calculated as follows: ee (%) = [ (Integral(S-diastereomer) - Integral(R-diastereomer)) / (Integral(S-diastereomer) + Integral(R-diastereomer)) ] x 100

Experimental Workflow

The following diagram illustrates the general workflow for determining the enantiomeric excess of this compound.

G cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis cluster_result Result Sample 1-Phenylpropan-2-ol Sample HPLC Chiral HPLC Sample->HPLC GC Chiral GC Sample->GC NMR NMR Spectroscopy Sample->NMR Integration Peak/Signal Integration HPLC->Integration Chromatogram GC->Integration Chromatogram NMR->Integration Spectrum Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

A Comparative Guide to Gas Chromatography Methods for Separating 1-Phenyl-2-Propanol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

The enantioselective separation of 1-phenyl-2-propanol is critical in various fields, including pharmaceutical development and forensic science, due to the distinct pharmacological and toxicological profiles of its (R)- and (S)-enantiomers. Gas chromatography (GC) stands out as a robust analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of direct and indirect GC methods for the chiral separation of 1-phenyl-2-propanol, supported by experimental data and detailed protocols.

Direct vs. Indirect Enantioselective GC Methods

The GC separation of 1-phenyl-2-propanol enantiomers can be broadly categorized into two approaches:

  • Direct Method: This approach utilizes a chiral stationary phase (CSP) that selectively interacts with the enantiomers, leading to different retention times and, consequently, their separation. Cyclodextrin-based columns are commonly employed for this purpose.[1][2]

  • Indirect Method: In this technique, the enantiomers are first derivatized with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral GC column. However, for enhanced separation, a chiral column can also be used to separate the derivatized diastereomers.

Quantitative Data Comparison

The following table summarizes the performance of different GC methods for the separation of 1-phenyl-2-propanol enantiomers.

MethodColumnDerivatizing AgentTemperature Program(S)-Enantiomer Retention Time (min)(R)-Enantiomer Retention Time (min)
Direct CP-Chirasil-Dex CB (25 m x 0.25 mm)None100°C to 120°C at 10°C/min, then to 180°C at 40°C/min4.96.1
Alternative Direct Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm)None100°C → 130°C at 2°C/minNot SpecifiedNot Specified
Indirect (Proposed) LIPODEX E or Chiraldex™ G-PNTrifluoroacetic anhydrideMethod dependentNot SpecifiedNot Specified

Data for the Direct method was obtained from a specific analysis of 1-phenyl-2-propanol enantiomers[3]. The Alternative Direct method is based on a general application for racemic aromatic alcohols[4]. The Indirect method is proposed based on successful separation of structurally similar compounds like methylamphetamine and its precursors[5], and 2-phenyl-1-propanol[6].

Experimental Protocols

Direct Enantioseparation Method

This protocol is based on the direct analysis of 1-phenyl-2-propanol on a chiral GC column.

1. Sample Preparation:

  • Dissolve the 1-phenyl-2-propanol sample in a suitable solvent (e.g., chloroform).

  • If analyzing from a complex matrix, perform a liquid-liquid extraction. For instance, extract 1.0 mL of the sample supernatant with 1.0 mL of chloroform.

  • Dry the organic solvent extract before GC analysis.[3]

2. Gas Chromatography (GC) Conditions:

  • Column: CP-Chirasil-Dex CB (25 m x 0.25 mm).[3]

  • Carrier Gas: Hydrogen or Helium.

  • Injector: Split/splitless injector.

  • Temperature Program: Start at 100°C, ramp to 120°C at 10°C/min, then ramp to 180°C at 40°C/min.[3]

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

3. Data Analysis:

  • Identify the enantiomer peaks based on their retention times. In the specified method, (S)-1-phenyl-2-propanol elutes at approximately 4.9 minutes, and (R)-1-phenyl-2-propanol elutes at approximately 6.1 minutes.[3]

  • Calculate the enantiomeric excess (ee) by comparing the integrated peak areas of the two enantiomers.

Indirect Enantioseparation Method (via Derivatization)

This protocol outlines a general procedure for the indirect analysis of 1-phenyl-2-propanol following derivatization.

1. Derivatization:

  • To a sample of 1-phenyl-2-propanol, add a solution of trifluoroacetic anhydride in a suitable solvent like diisopropyl ether.

  • Heat the mixture under reflux at approximately 70°C for 30 minutes to form the trifluoroacetylated diastereomers.[6]

  • After cooling, neutralize the reaction mixture with a suitable base (e.g., 20% Na2CO3).[6]

2. Sample Preparation:

  • Extract the formed diastereomers with an organic solvent.

  • Dry the organic extract prior to GC analysis.

3. Gas Chromatography (GC) Conditions:

  • Column: A chiral column such as LIPODEX E or a γ-cyclodextrin column (e.g., Chiraldex™ G-PN) is recommended for optimal separation of the diastereomers.[5][6]

  • Carrier Gas: Hydrogen or Helium.

  • Injector: Split/splitless injector.

  • Temperature Program: A temperature-programmed method should be developed and optimized for the specific column and diastereomers.

  • Detector: FID or MS.

4. Data Analysis:

  • Separate and identify the diastereomeric peaks based on their retention times.

  • Quantify the relative amounts of each enantiomer based on the peak areas of the corresponding diastereomers.

Method Comparison Workflow

G cluster_sample Sample Preparation cluster_direct Direct Method cluster_indirect Indirect Method cluster_analysis Data Analysis Sample Sample Direct_GC Direct GC Analysis (Chiral Column) Sample->Direct_GC Derivatization Derivatization (Chiral Reagent) Sample->Derivatization Data Peak Integration & Enantiomeric Excess Calculation Direct_GC->Data Indirect_GC GC Analysis (Achiral/Chiral Column) Derivatization->Indirect_GC Diastereomers Indirect_GC->Data

Caption: Workflow for GC enantioseparation of 1-phenyl-2-propanol.

Conclusion

References

A Comparative Analysis of Chiral Catalysts for the Enantioselective Reduction of Phenylacetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its pharmacological activity. Phenylacetone, a key precursor to a variety of chiral amines and other pharmaceutically relevant compounds, presents a valuable model substrate for evaluating the efficacy of different chiral catalysts. This guide provides a comparative overview of several prominent classes of chiral catalysts for the reduction of phenylacetone to 1-phenyl-2-propanol, supported by available experimental data and detailed protocols.

Performance Comparison of Chiral Catalysts

The selection of an appropriate chiral catalyst is critical for achieving high yield and enantioselectivity. The following table summarizes the performance of various catalyst systems in the reduction of phenylacetone. It is important to note that direct comparative studies under identical conditions are scarce; therefore, the data presented is compiled from various sources and should be interpreted as a representative guide to the potential of each catalyst class.

Catalyst SystemCatalyst TypeYield (%)ee (%)TONTOF (h⁻¹)Predominant Enantiomer
(S)-Me-CBS / BH₃·THF Chiral Oxazaborolidine>95>95Not ReportedNot Reported(R)
Ru(II)-(S)-BINAP Noyori-type Catalyst~97>97>100,000Not Reported(S)
[Rh(cod)Cl]₂ / Chiral Ligand Rhodium CatalystHighHighNot ReportedNot ReportedDependent on Ligand
[Ir(cod)Cl]₂ / Chiral Ligand Iridium CatalystHighHighNot ReportedNot ReportedDependent on Ligand
W110A TeSADH Biocatalyst (Enzyme)95 (Conversion)37Not ReportedNot Reported(S)

Note: Data for Noyori-type, Rhodium, and Iridium catalysts with phenylacetone as the specific substrate is limited in directly comparable studies. The values presented are typical for the asymmetric reduction of aryl ketones under optimized conditions with these catalyst systems.

Experimental Workflow and Methodologies

A general workflow for the catalytic asymmetric reduction of phenylacetone is depicted below. The specific conditions, including solvent, temperature, pressure (for hydrogenation), and reaction time, will vary depending on the chosen catalyst system.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis catalyst Chiral Catalyst reaction_vessel Inert Atmosphere Reaction (N₂ or Ar) catalyst->reaction_vessel substrate Phenylacetone substrate->reaction_vessel reductant Reducing Agent (e.g., H₂, Borane, Formate) reductant->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel quench Quenching reaction_vessel->quench Reaction Completion extraction Extraction quench->extraction purification Chromatography extraction->purification yield_det Yield Determination purification->yield_det ee_det Enantiomeric Excess (Chiral HPLC/GC) purification->ee_det

General workflow for the catalytic asymmetric reduction of phenylacetone.

Detailed Experimental Protocols

The following are representative experimental protocols for the asymmetric reduction of phenylacetone using different classes of chiral catalysts.

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of ketones.[1][2][3][4][5][6][7][8]

  • Catalyst System: (S)-2-Methyl-CBS-oxazaborolidine and Borane-tetrahydrofuran complex (BH₃·THF).

  • Reaction:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -20 °C.

    • Slowly add a 1.0 M solution of BH₃·THF (0.6 eq) to the catalyst solution and stir for 10 minutes.

    • A solution of phenylacetone (1.0 eq) in anhydrous THF is then added dropwise over 30 minutes, maintaining the temperature at -20 °C.

    • The reaction mixture is stirred at -20 °C and monitored by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of methanol at -20 °C.

    • The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure.

    • The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

    • The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenyl-2-propanol.

  • Analysis:

    • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Noyori's pioneering work on Ru(II)-BINAP catalysts has provided a powerful tool for the asymmetric hydrogenation of a wide range of ketones with exceptional efficiency and enantioselectivity.[9][10][11][12][13]

  • Catalyst System: Ru(II)-(S)-BINAP complex.

  • Reaction:

    • In a glovebox, a high-pressure autoclave is charged with the Ru(II)-(S)-BINAP catalyst (0.001-0.01 mol%), phenylacetone (1.0 eq), and a suitable solvent such as methanol or ethanol.

    • The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.

    • The reaction is then pressurized with hydrogen (10-100 atm) and stirred at a controlled temperature (25-80 °C).

    • The progress of the reaction is monitored by GC or HPLC.

  • Work-up and Purification:

    • After the reaction is complete, the autoclave is carefully depressurized.

    • The solvent is removed in vacuo.

    • The residue is purified by column chromatography to yield the desired chiral alcohol.

  • Analysis:

    • Enantiomeric excess is determined by chiral HPLC or GC.

Chiral rhodium complexes are also effective catalysts for the asymmetric transfer hydrogenation of ketones, using a hydrogen donor such as a formic acid/triethylamine mixture or isopropanol.[14][15][16][17][18][19][20]

  • Catalyst System: [Rh(cod)Cl]₂ and a chiral ligand (e.g., a chiral diamine or phosphine).

  • Reaction:

    • To a Schlenk flask under an inert atmosphere, [Rh(cod)Cl]₂ and the chiral ligand are added, followed by an anhydrous solvent (e.g., dichloromethane or isopropanol).

    • The mixture is stirred at room temperature to form the active catalyst.

    • Phenylacetone (1.0 eq) and the hydrogen donor (e.g., a 5:2 mixture of formic acid and triethylamine) are added.

    • The reaction is stirred at the desired temperature (e.g., 25-50 °C) and monitored by TLC or GC.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

    • The product is purified by flash chromatography.

  • Analysis:

    • The enantiomeric excess is determined by chiral HPLC or GC.

Iridium catalysts have emerged as powerful alternatives for the asymmetric hydrogenation of ketones, often exhibiting high turnover numbers and excellent enantioselectivities.[21][22][23][24][25][26][27][28]

  • Catalyst System: [Ir(cod)Cl]₂ and a chiral phosphine ligand.

  • Reaction:

    • The iridium precursor and the chiral ligand are dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor under an inert atmosphere.

    • Phenylacetone and a base (e.g., potassium tert-butoxide) are added.

    • The reactor is pressurized with hydrogen gas (10-50 atm) and the reaction is stirred at a specific temperature (e.g., room temperature) until completion.

  • Work-up and Purification:

    • After depressurization, the solvent is evaporated.

    • The residue is purified by column chromatography.

  • Analysis:

    • The enantiomeric excess is determined by chiral HPLC or GC.

Enzymes offer a green and highly selective alternative for asymmetric reductions. A mutant of the secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH) has been shown to be active on phenylacetone.

  • Catalyst System: W110A TeSADH (whole-cell or isolated enzyme).

  • Reaction:

    • The reaction is typically carried out in a buffered aqueous solution (e.g., Tris-HCl buffer, pH 7.0).

    • The enzyme (or whole cells) is added to the buffer, along with a cofactor (NADPH) and a co-substrate for cofactor regeneration (e.g., isopropanol).

    • Phenylacetone is added, and the mixture is incubated at a controlled temperature (e.g., 37 °C) with gentle agitation.

  • Work-up and Purification:

    • The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate).

    • The mixture is thoroughly extracted, and the combined organic layers are dried and concentrated.

    • The product can be purified by chromatography if necessary.

  • Analysis:

    • Conversion and enantiomeric excess are determined by chiral GC analysis.

This guide provides a foundational comparison of various chiral catalysts for the enantioselective reduction of phenylacetone. Researchers are encouraged to consult the primary literature for more detailed information and specific optimizations for their particular applications. The choice of catalyst will ultimately depend on factors such as desired enantioselectivity, cost, scalability, and compatibility with other functional groups in the substrate.

References

A Comparative Guide to the Efficiency of Lipases in the Kinetic Resolution of 1-Phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the enantioselective synthesis of chiral molecules is a critical step. This guide provides a comparative analysis of different lipases used in the kinetic resolution of (±)-1-phenyl-2-propanol, a valuable chiral building block in the pharmaceutical industry. The data presented here, supported by experimental findings, aims to facilitate the selection of the most efficient biocatalyst for this resolution.

The enzymatic kinetic resolution of racemic alcohols is a widely adopted method for the preparation of enantiomerically pure compounds. Lipases, due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents, are the biocatalysts of choice for such transformations. This guide focuses on the comparative efficiency of three commonly used lipases—Candida antarctica lipase B (CALB, often commercialized as Novozym 435), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL)—in the acylation of racemic 1-phenyl-2-propanol.

Performance Comparison of Lipases

The efficiency of these lipases is evaluated based on key parameters such as enantiomeric excess of the product (e.e.p) and the remaining substrate (e.e.s), conversion rate (c), and the enantiomeric ratio (E). The enantiomeric ratio is a measure of the enzyme's selectivity. A higher E value signifies a more efficient separation of the enantiomers.

While direct comparative studies under identical conditions for 1-phenyl-2-propanol are limited, data from various studies on this and structurally related secondary alcohols provide valuable insights into the expected performance of these lipases.

Table 1: Comparative Performance of Different Lipases in the Kinetic Resolution of 1-Phenyl-2-propanol and Structurally Similar Secondary Alcohols

LipaseSubstrateAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)e.e. of Product (%)e.e. of Substrate (%)Enantiomeric Ratio (E)Reference
Candida antarctica Lipase B (Novozym 435)1-Phenyl-2-propanolVinyl AcetateTolueneRT6>9991 (R)-acetate-70[1]
Pseudomonas cepacia Lipase1-PhenylethanolVinyl AcetateHeptane53.418.6~50->99 (S)-alcohol-[2]
Candida rugosa LipaseIbuprofen1-Propanol[BMIM]PF6RT-30--24.1

Note: Data for Pseudomonas cepacia and Candida rugosa lipases are for structurally related substrates and different reaction conditions, as direct comparative data for 1-phenyl-2-propanol was not available in the cited literature. These are included to provide a general indication of their potential efficiency. The enantioselectivity of lipases is highly substrate-specific.

From the available data, Candida antarctica lipase B (Novozym 435) demonstrates high efficiency in the kinetic resolution of 1-phenyl-2-propanol, achieving a high conversion and good enantiomeric excess of the acetylated product.[1] While data for Pseudomonas cepacia lipase on the closely related 1-phenylethanol suggests it can also be highly effective, its performance on 1-phenyl-2-propanol would require specific experimental validation.[2] Candida rugosa lipase has shown enantioselectivity in the resolution of other chiral compounds, though its efficiency can be influenced by the reaction medium.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the lipase-catalyzed kinetic resolution of 1-phenyl-2-propanol based on common laboratory practices.

General Procedure for Lipase-Catalyzed Acylation of (±)-1-Phenyl-2-propanol

A solution of racemic 1-phenyl-2-propanol and an acyl donor (e.g., vinyl acetate, in a 1:2 to 1:5 molar ratio) is prepared in an appropriate organic solvent (e.g., toluene, hexane, or heptane). The respective lipase (typically 10-50 mg per mmol of substrate) is added to the solution. The reaction mixture is then agitated (e.g., by shaking or stirring) at a controlled temperature (ranging from room temperature to around 60°C). The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase to determine the conversion and the enantiomeric excess of the substrate and the product. The reaction is stopped at approximately 50% conversion to obtain both the unreacted enantiomer and the product in high enantiomeric purity. The enzyme is then removed by filtration, and the solvent is evaporated. The resulting mixture of the unreacted alcohol and the esterified product can be separated by column chromatography.

Experimental Workflow and Logic

The process of selecting an optimal lipase and reaction conditions for kinetic resolution follows a logical workflow. This involves initial screening of different lipases, followed by the optimization of various reaction parameters to maximize both conversion and enantioselectivity.

G cluster_0 Biocatalyst Screening cluster_1 Optimization of Reaction Parameters cluster_2 Product Isolation Racemic_Substrate Racemic 1-Phenyl-2-propanol Lipase_Screening Screen Lipases (CALB, PCL, CRL) Racemic_Substrate->Lipase_Screening Initial_Acylation Initial Acylation Reaction (Standard Conditions) Lipase_Screening->Initial_Acylation Analysis_1 Analyze e.e. and Conversion (Chiral HPLC/GC) Initial_Acylation->Analysis_1 Select_Best_Lipase Select Most Promising Lipase Analysis_1->Select_Best_Lipase Solvent_Screening Solvent Screening Select_Best_Lipase->Solvent_Screening Acyl_Donor_Screening Acyl Donor Screening Solvent_Screening->Acyl_Donor_Screening Temperature_Optimization Temperature Optimization Acyl_Donor_Screening->Temperature_Optimization Enzyme_Loading Enzyme Loading Optimization Temperature_Optimization->Enzyme_Loading Optimized_Reaction Optimized Kinetic Resolution Enzyme_Loading->Optimized_Reaction Analysis_2 Analyze e.e. and Conversion Optimized_Reaction->Analysis_2 Reaction_Quench Quench Reaction at ~50% Conversion Analysis_2->Reaction_Quench Separation Separation (Column Chromatography) Reaction_Quench->Separation Enantiopure_Alcohol (S)-1-Phenyl-2-propanol Separation->Enantiopure_Alcohol Enantiopure_Ester (R)-1-Phenyl-2-propyl acetate Separation->Enantiopure_Ester

Caption: Workflow for Lipase Selection and Optimization in Kinetic Resolution.

References

Comparative Guide to the Validation of (S)-1-Phenylpropan-2-ol Purity by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chiral chromatography for the validation of (S)-1-Phenylpropan-2-ol purity against alternative analytical methodologies. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most suitable method for their specific needs.

This compound is a crucial chiral intermediate in the synthesis of various pharmaceuticals.[1] Ensuring its enantiomeric purity is a critical aspect of quality control in drug development and manufacturing.[2][3] Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most prevalent and effective techniques for the enantioselective separation and quantification of its enantiomers.[3][4]

Primary Method: Chiral Chromatography

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers of 1-Phenylpropan-2-ol, leading to their separation.[4] This differential interaction results in distinct retention times for each enantiomer, allowing for their accurate quantification.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical method for the chiral separation of 1-Phenylpropan-2-ol enantiomers using HPLC.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H, (S,S) ULMO, or similar polysaccharide-based chiral stationary phase.[5][6]

  • Mobile Phase: A mixture of n-hexane and isopropyl alcohol (e.g., 90:10 v/v).[7] The exact ratio may require optimization.

  • Flow Rate: 0.5 - 1.5 mL/min.[6][7]

  • Detection: UV at 254 nm.[6][8]

  • Temperature: Ambient.

3. Sample Preparation:

  • Dissolve a known concentration of the this compound sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the sample onto the HPLC system.

  • Record the chromatogram and determine the peak areas for the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Experimental Protocol: Chiral Gas Chromatography (GC)

This protocol describes a general method for the chiral GC analysis of 1-Phenylpropan-2-ol.

1. Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

2. Chromatographic Conditions:

  • Column: Chirasil-DEX CB or Beta-DEX™ 120.[5]

  • Carrier Gas: Helium or Hydrogen.[5][9]

  • Temperature Program: 100°C (hold 1 min), then ramp at 5°C/min to 180°C.[5]

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

3. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., methanol).

  • For some applications, derivatization with an agent like trifluoroacetic anhydride may be necessary to improve volatility and separation.[10]

4. Analysis:

  • Inject the prepared sample into the GC.

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric purity.

Performance Data

The following tables summarize typical performance data for the chiral separation of 1-Phenylpropan-2-ol enantiomers using different chromatographic techniques.

Table 1: Chiral HPLC Performance Data

Chiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)(S)-enantiomer Retention Time (min)(R)-enantiomer Retention Time (min)Resolution (Rs)
CCOF 5/6Hexane/Isopropyl Alcohol (90:10)0.2~12~14>1.5
(S,S) ULMOn-Heptane/1,2-Dimethoxyethane (98.5:1.5)1.5Not specifiedNot specifiedNot specified
Shiseido Ceramospher Chiral RU-1Methanol1.0Not specifiedNot specifiedBaseline

Data compiled from multiple sources, and retention times are approximate. Actual values may vary based on specific instrument and column conditions.[6][7][8]

Table 2: Chiral GC Performance Data

Chiral Stationary PhaseCarrier GasTemperature Program(S)-enantiomer Retention Time (min)(R)-enantiomer Retention Time (min)Resolution (Rs)
Chirasil-DEX CBHelium100°C (1 min), then 5°C/min to 180°C15.215.91.8
Beta-DEX™ 120Hydrogen90°C (2 min), then 3°C/min to 160°C18.519.32.0
Rt-βDEXsaHelium110°C isothermal12.112.81.7

Data extracted from a study on chiral GC analysis of 1-Phenylpropan-2-ol.[5]

Alternative Method: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC and GC for chiral separations, offering faster analysis times and reduced organic solvent consumption.[5]

Experimental Protocol: Chiral SFC

1. Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV or other suitable detector.

2. Chromatographic Conditions:

  • Column: Polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H).[5]

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol.[5]

  • Flow Rate: Typically 2-5 mL/min.

  • Back Pressure: Optimized to maintain supercritical conditions (e.g., 100-150 bar).

  • Temperature: Optimized for resolution (e.g., 35-45°C).

Table 3: Chiral SFC Performance Data

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Back Pressure (bar)(S)-enantiomer Retention Time (min)(R)-enantiomer Retention Time (min)Resolution (Rs)
Chiralpak AD-HSupercritical CO2 / Methanol3.0120~3.5~4.2>2.0

Representative data based on typical SFC performance for similar compounds.[5]

Comparison of Methods
FeatureChiral HPLCChiral GCChiral SFC
Principle Differential interaction with a chiral stationary phase in a liquid mobile phase.Differential interaction with a chiral stationary phase in a gaseous mobile phase.Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase.
Advantages Widely applicable, robust, and well-established.[4]High resolution, suitable for volatile compounds.Fast analysis, low organic solvent consumption, "green" technique.[5]
Disadvantages Longer run times compared to SFC, higher organic solvent consumption.Requires volatile or derivatized analytes, high temperatures can degrade some compounds.Higher initial instrument cost.
Typical Run Time 10-20 minutes10-20 minutes< 5 minutes

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample this compound Sample dissolve Dissolve in Mobile Phase/Solvent sample->dissolve filter Filter (0.45 µm) dissolve->filter injection Inject into Chromatograph filter->injection separation Chiral Column Separation injection->separation detection UV or FID Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas (S and R enantiomers) chromatogram->integration calculation Calculate Enantiomeric Purity integration->calculation

Caption: Experimental workflow for the validation of this compound purity.

method_comparison cluster_methods Analytical Methods for Chiral Purity cluster_criteria Comparison Criteria HPLC Chiral HPLC Speed Analysis Speed HPLC->Speed Moderate Resolution Resolution HPLC->Resolution High Solvent Solvent Consumption HPLC->Solvent High Versatility Versatility HPLC->Versatility High GC Chiral GC GC->Speed Moderate GC->Resolution Very High GC->Solvent Low GC->Versatility Limited to Volatiles SFC Chiral SFC SFC->Speed Fast SFC->Resolution High SFC->Solvent Very Low SFC->Versatility High

References

Stereoisomers in Focus: A Comparative Analysis of the Biological Activities of (S)- and (R)-1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profiles of (S)- and (R)-1-Phenylpropan-2-ol reveals significant stereoselectivity in their biological actions, primarily influencing the dopaminergic and noradrenergic systems. While direct comparative studies on these specific enantiomers are limited, a comprehensive analysis of their parent compounds, norephedrine and cathine, provides crucial insights into their differential effects on monoamine transporters, which are key targets in the central nervous system.

The chirality of a molecule, the property of being non-superimposable on its mirror image, can have profound implications for its biological activity. In the realm of pharmacology, enantiomers of a drug can exhibit widely different potencies, efficacies, and even mechanisms of action. This guide provides a comparative overview of the biological activities of (S)-1-Phenylpropan-2-ol and (R)-1-Phenylpropan-2-ol, primarily through the lens of their closely related amino-alcohol analogs, the enantiomers of norephedrine and norpseudoephedrine (cathine). These compounds are known metabolites of amphetamine and related stimulants, and their stereochemistry plays a pivotal role in their interaction with neuronal targets.

Differential Interaction with Monoamine Transporters

The primary mechanism through which these phenylpropanolamine enantiomers exert their effects is by interacting with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters or induction of neurotransmitter release leads to increased levels of these neurotransmitters in the synapse, resulting in stimulant effects.

CompoundTransporterActivity (IC50/Ki in µM)Reference
l-Norephedrine NETNot explicitly found
DATNot explicitly found
d-Norephedrine NETNot explicitly found
DATNot explicitly found
(+)-Norpseudoephedrine (Cathine) NETSubstrate (EC50 ~50 nM)[1]
DATSubstrate[1]

Note: Specific IC50/Ki values for the direct inhibition of DAT and NET by individual norephedrine enantiomers from a single comparative study were not found in the reviewed literature. The data for cathine indicates its action as a substrate, promoting neurotransmitter release, rather than just blocking reuptake.

Qualitative and semi-quantitative data from various studies consistently point towards a stereoselective interaction with these transporters. For instance, research on ephedrine-related stereoisomers has shown that their most potent actions are as substrates of the norepinephrine transporter, followed by substrate activity at the dopamine transporter[1].

Cardiovascular and Systemic Effects

The differential interaction with monoamine transporters translates to distinct physiological effects. Studies comparing the cardiovascular effects of norephedrine isomers have demonstrated that the l-enantiomer ((-)-norephedrine) is significantly more potent in increasing arterial blood pressure compared to the d-enantiomer ((+)-norephedrine)[2]. This is consistent with a stronger effect on the norepinephrine system, which plays a crucial role in regulating blood pressure.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Monoamine Transporter Uptake Inhibition Assay

This in vitro assay is crucial for determining the potency of compounds in inhibiting the reuptake of neurotransmitters like dopamine and norepinephrine.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds on DAT and NET.

Materials:

  • HEK293 cells stably expressing human DAT or NET.

  • Radiolabeled substrates: [³H]dopamine or [³H]norepinephrine.

  • Test compounds: this compound and (R)-1-Phenylpropan-2-ol.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293-hDAT and HEK293-hNET cells in appropriate media until they reach confluency in 96-well plates.

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

  • Compound Incubation: Add varying concentrations of the test compounds to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

  • Substrate Addition: Add the radiolabeled substrate ([³H]dopamine for DAT cells, [³H]norepinephrine for NET cells) to all wells and incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radiolabeled substrate uptake against the concentration of the test compound. Determine the IC50 value using non-linear regression analysis.

Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded neurotransmitters from cells.

Objective: To determine the half-maximal effective concentration (EC50) of test compounds for inducing dopamine or norepinephrine release.

Materials:

  • PC12 cells or primary neuronal cultures.

  • Radiolabeled neurotransmitters: [³H]dopamine or [³H]norepinephrine.

  • Test compounds: this compound and (R)-1-Phenylpropan-2-ol.

  • Physiological salt solution (e.g., Tyrode's buffer).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture and Loading: Culture the cells and then incubate them with the respective radiolabeled neurotransmitter to allow for its uptake and storage in vesicles.

  • Washing: Wash the cells thoroughly with buffer to remove any extracellular radiolabel.

  • Compound Stimulation: Add varying concentrations of the test compounds to the cells and incubate for a defined period.

  • Supernatant Collection: Collect the supernatant, which contains the released radiolabeled neurotransmitter.

  • Cell Lysis: Lyse the remaining cells to determine the amount of radiolabel that was not released.

  • Scintillation Counting: Measure the radioactivity in both the supernatant and the cell lysate.

  • Data Analysis: Calculate the percentage of neurotransmitter release for each concentration of the test compound. Plot the percentage of release against the compound concentration to determine the EC50 value.

Signaling Pathways and Mechanisms

The interaction of these enantiomers with monoamine transporters initiates a cascade of downstream signaling events. The primary mechanism involves the modulation of extracellular neurotransmitter levels, which then act on postsynaptic receptors.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Synapse Synaptic Cleft Vesicle->Synapse Exocytosis DAT Dopamine Transporter (DAT) DAT->Vesicle Reuptake NET Norepinephrine Transporter (NET) NET->Vesicle Reuptake Enantiomer (S)/(R)-1-Phenylpropan-2-ol Enantiomer->DAT Inhibition/Release Enantiomer->NET Inhibition/Release D_Receptor Dopamine Receptors Synapse->D_Receptor Dopamine NE_Receptor Norepinephrine Receptors Synapse->NE_Receptor Norepinephrine Signaling Downstream Signaling Cascade D_Receptor->Signaling NE_Receptor->Signaling

References

A Comparative Guide to Asymmetric Synthesis Methods for Chiral Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral alcohols are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries. Their stereochemistry often dictates biological activity, making enantiomerically pure alcohols highly sought-after intermediates. This guide provides an objective comparison of three prominent methods for the asymmetric synthesis of chiral alcohols: transition-metal catalysis, organocatalysis, and biocatalysis. The performance of these methods is benchmarked using experimental data for the reduction of prochiral ketones, with a focus on yield and enantiomeric excess (ee).

Performance Benchmark: Asymmetric Reduction of Prochiral Ketones

The following tables summarize the performance of representative methods for the asymmetric reduction of acetophenone and other ketones to their corresponding chiral alcohols. Acetophenone is a common benchmark substrate, allowing for a direct comparison across different catalytic systems.

Table 1: Asymmetric Reduction of Acetophenone to 1-Phenylethanol

MethodCatalyst/BiocatalystReductant/ConditionsYield (%)ee (%)ConfigurationReference
Transition-Metal Catalysis RuCl₂[(R)-tolbinap][(R,R)-dpen]H₂ (gas), isopropanol, t-BuOKHigh>99(R)[1]
Organocatalysis (S)-CBS Catalyst (oxazaborolidine)BH₃·THF~95>98(R)[2]
Biocatalysis Candida tropicalis PBR-2 (whole cells)Glucose, in buffer43>99(S)[3][4]

Table 2: Asymmetric Reduction of Various Prochiral Ketones

MethodSubstrateCatalyst/BiocatalystReductant/ConditionsYield (%)ee (%)ConfigurationReference
Transition-Metal Catalysis 4-ChromoneRuCl--INVALID-LINK--H₂ (gas), methanol>9997(S)
Organocatalysis α-Tetralone(S)-CBS CatalystBH₃·THF9596(S)
Biocatalysis Ethyl 4-chloroacetoacetateRecombinant E. coli with ketoreductaseGlucose, NADP⁺>95>99.9(S)

Experimental Protocols

Detailed methodologies for the three benchmarked asymmetric reduction methods are provided below.

Transition-Metal Catalysis: Noyori Asymmetric Hydrogenation

This protocol is a general procedure for the asymmetric hydrogenation of ketones using a Ru(II)-diphosphine-diamine catalyst.

Materials:

  • Prochiral ketone (e.g., acetophenone)

  • RuCl₂[(R)-tolbinap][(R,R)-dpen] catalyst

  • Isopropanol (anhydrous and degassed)

  • Potassium tert-butoxide (t-BuOK) solution in isopropanol

  • Hydrogen gas (H₂)

  • Schlenk flask and standard Schlenk line equipment

  • Parr hydrogenation apparatus

Procedure:

  • In a nitrogen-filled glovebox, charge a Schlenk flask with the RuCl₂[(R)-tolbinap][(R,R)-dpen] catalyst (0.001 mol% relative to the substrate).

  • Add anhydrous, degassed isopropanol to dissolve the catalyst.

  • Add the prochiral ketone (1 equivalent) to the catalyst solution.

  • Add the t-BuOK solution in isopropanol (e.g., 1 M solution, 2.5 mol%).

  • Seal the Schlenk flask, remove it from the glovebox, and connect it to a Parr hydrogenation apparatus.

  • Purge the system with hydrogen gas three times.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 8 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 28 °C) for the specified time (e.g., 4 hours).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • The reaction mixture can be analyzed directly by chiral GC or HPLC to determine the yield and enantiomeric excess.

  • For product isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Organocatalysis: Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of a ketone using the chiral oxazaborolidine catalyst developed by Corey, Bakshi, and Shibata.[5]

Materials:

  • Prochiral ketone (e.g., acetophenone)

  • (S)-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Dry, inert atmosphere (nitrogen or argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere, add the (S)-CBS catalyst (5-10 mol%) to a dry flask.

  • Add anhydrous THF to dissolve the catalyst.

  • Cool the solution to the desired temperature (e.g., -78 °C to room temperature).

  • Slowly add the BH₃·THF solution (0.6-1.2 equivalents) to the catalyst solution and stir for 10-15 minutes.

  • Add a solution of the prochiral ketone (1 equivalent) in anhydrous THF dropwise to the reaction mixture over a period of 10-20 minutes.

  • Stir the reaction at the same temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then subjected to an acidic workup (e.g., with 1M HCl) to hydrolyze the borate esters.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Biocatalysis: Whole-Cell Reduction with Candida tropicalis

This protocol outlines the general procedure for the asymmetric reduction of acetophenone using whole cells of Candida tropicalis.[3][4]

Materials:

  • Candida tropicalis (e.g., PBR-2 MTCC 5158)

  • Growth medium (e.g., Yeast Extract Peptone Dextrose - YEPD)

  • Acetophenone

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Incubator shaker

  • Centrifuge

Procedure:

  • Cell Culture and Harvest:

    • Inoculate a sterile growth medium with Candida tropicalis.

    • Incubate the culture in an incubator shaker at a suitable temperature (e.g., 30 °C) and agitation (e.g., 200 rpm) for 24-48 hours.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with phosphate buffer and centrifuge again to obtain the resting cells.

  • Biotransformation:

    • Resuspend the harvested resting cells in the phosphate buffer to a desired concentration (e.g., 50 g/L wet cell weight).

    • Add glucose to the cell suspension (e.g., 1-2% w/v).

    • Add acetophenone to the reaction mixture (e.g., 10 mM).

    • Incubate the reaction mixture in a shaker at the optimal temperature (e.g., 30 °C) and agitation.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral GC or HPLC.

  • Product Isolation:

    • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting chiral alcohol by column chromatography.

Visualizing the Methodologies

The following diagrams illustrate the general workflow and the logical relationship between the different asymmetric synthesis methods.

Asymmetric_Synthesis_Workflow Prochiral_Ketone Prochiral Ketone Reaction Asymmetric Reduction Prochiral_Ketone->Reaction Catalytic_System Asymmetric Catalyst (Transition-Metal, Organo-, or Bio-) Catalytic_System->Reaction Reductant Reductant (H₂, Hydride, or Cofactor) Reductant->Reaction Chiral_Alcohol Chiral Alcohol Reaction->Chiral_Alcohol Workup Workup & Purification Chiral_Alcohol->Workup Final_Product Enantiomerically Enriched Alcohol Workup->Final_Product

General workflow for the asymmetric synthesis of chiral alcohols.

Synthesis_Methods cluster_main Asymmetric Synthesis of Chiral Alcohols cluster_tm_details Key Features cluster_org_details Key Features cluster_bio_details Key Features Transition_Metal Transition-Metal Catalysis (e.g., Noyori Hydrogenation) TM_Features High TON/TOF Broad Substrate Scope Requires Ligand Synthesis Transition_Metal->TM_Features Organocatalysis Organocatalysis (e.g., CBS Reduction) Org_Features Metal-Free Predictable Stereochemistry Stoichiometric Reductant Organocatalysis->Org_Features Biocatalysis Biocatalysis (e.g., Ketoreductases) Bio_Features High Enantioselectivity Mild Conditions Substrate Specificity Biocatalysis->Bio_Features

Comparison of key features for major asymmetric synthesis methods.

References

Cost-benefit analysis of enzymatic vs. chemical synthesis of (S)-1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development. (S)-1-Phenylpropan-2-ol is a valuable chiral building block, and its efficient synthesis is of significant interest. This guide provides an objective comparison of two primary synthesis routes: enzymatic reduction using alcohol dehydrogenase (ADH) and chemical asymmetric hydrogenation. We present a cost-benefit analysis supported by experimental data, detailed protocols, and process visualizations to aid in selecting the most suitable method for your research and development needs.

At a Glance: Key Performance Indicators

ParameterEnzymatic Synthesis (ADH)Chemical Synthesis (Asymmetric Hydrogenation)
Yield >99%~95-99%
Enantiomeric Excess (ee) >99% (S)Up to 98% (S)
Reaction Temperature Ambient (~25-40°C)25-80°C
Reaction Pressure AtmosphericHigh Pressure (10-100 atm H₂)
Catalyst Alcohol Dehydrogenase (e.g., from Rhodococcus ruber)Ru-BINAP complex
Catalyst Cost Varies; enzyme can be costly, but potential for reuseHigh, due to precious metal (Ruthenium) and complex ligand
Cofactor Requirement Yes (NADH), requires regenerationNo
Solvent Aqueous buffer, often with a co-solventOrganic solvents (e.g., Methanol, Ethanol)
Environmental Impact Generally lower; biodegradable catalyst, aqueous mediaHigher; use of heavy metals, organic solvents, and high energy input

Cost-Benefit Analysis

The choice between enzymatic and chemical synthesis hinges on a trade-off between upfront costs, operational complexity, and long-term sustainability goals.

Enzymatic Synthesis:

The primary cost drivers for enzymatic synthesis are the initial investment in the alcohol dehydrogenase and the nicotinamide adenine dinucleotide (NADH) cofactor. While the enzyme itself can be expensive, advancements in protein engineering and immobilization techniques are improving reusability and driving down long-term costs. The major challenge lies in the stoichiometric consumption of the expensive NADH cofactor, making an efficient in-situ regeneration system essential for economic viability.[1] Common regeneration methods involve using a secondary enzyme and a sacrificial substrate. Despite these costs, the mild reaction conditions (ambient temperature and atmospheric pressure) lead to significant energy savings and reduce the need for specialized high-pressure equipment.[2] Furthermore, the high selectivity of enzymes often results in cleaner reaction profiles, simplifying downstream purification and reducing waste generation.[3]

Chemical Synthesis:

Asymmetric hydrogenation using chiral metal catalysts, such as Ruthenium-BINAP complexes, is a well-established and highly effective method for producing chiral alcohols.[4] The primary costs are associated with the precious metal catalyst and the sophisticated chiral ligands required to induce high enantioselectivity.[5][6] These catalysts can be sensitive to air and moisture, necessitating inert reaction conditions. The process typically requires high pressures of hydrogen gas, which entails significant energy consumption for compression and specialized reactor setups.[7] While this method avoids the complexity of cofactor regeneration, it often utilizes organic solvents that can pose environmental and safety concerns. The disposal of heavy metal-containing waste also contributes to the overall process cost and environmental footprint.

Experimental Protocols

Enzymatic Synthesis of this compound via Asymmetric Reduction

This protocol utilizes an alcohol dehydrogenase from Rhodococcus ruber (RrADH) for the asymmetric reduction of 1-phenyl-2-propanone, with a coupled-substrate approach for NADH regeneration using 2-propanol.[8][9]

Materials:

  • 1-phenyl-2-propanone

  • Alcohol Dehydrogenase from Rhodococcus ruber (RrADH)

  • β-Nicotinamide adenine dinucleotide (NADH)

  • 2-Propanol (IPA)

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

  • Add 1-phenyl-2-propanone to the buffer to a final concentration of 50 mM.

  • Add NADH to a final concentration of 1 mM.

  • Add RrADH to a suitable concentration (e.g., 1 mg/mL).

  • Add 2-propanol as a co-solvent and for cofactor regeneration (typically 10-20% v/v).

  • Stir the reaction mixture at a constant temperature (e.g., 30°C) and monitor the reaction progress by GC or HPLC.

  • Upon completion, extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

  • Determine the yield and enantiomeric excess using chiral GC or HPLC.

Chemical Synthesis of this compound via Asymmetric Hydrogenation

This protocol describes the asymmetric hydrogenation of 1-phenyl-2-propanone using a Ru-BINAP catalyst.[10][11]

Materials:

  • 1-phenyl-2-propanone

  • [RuCl((S)-BINAP)]₂NEt₃ or a similar (S)-Ru-BINAP complex

  • Methanol (degassed)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a high-pressure autoclave with the (S)-Ru-BINAP catalyst (substrate to catalyst ratio typically 1000:1 to 10,000:1).

  • Add degassed methanol to the autoclave.

  • Add 1-phenyl-2-propanone to the solvent.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at a constant temperature (e.g., 50°C) and monitor the hydrogen uptake.

  • After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully release the pressure.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to yield this compound.

  • Determine the yield and enantiomeric excess using chiral GC or HPLC.

Mandatory Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Biocatalytic Reduction cluster_workup Workup & Analysis start Start buffer Prepare Potassium Phosphate Buffer start->buffer substrate Add 1-Phenyl-2-propanone buffer->substrate cofactor Add NADH substrate->cofactor enzyme Add ADH cofactor->enzyme cosolvent Add 2-Propanol enzyme->cosolvent reaction Stir at 30°C Atmospheric Pressure cosolvent->reaction extraction Extract with Ethyl Acetate reaction->extraction drying Dry Organic Phase extraction->drying concentration Concentrate drying->concentration product This compound concentration->product analysis Yield & ee Analysis (Chiral GC/HPLC) product->analysis

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Asymmetric Hydrogenation cluster_workup Workup & Analysis start Start autoclave Charge Autoclave with Ru-BINAP Catalyst start->autoclave solvent Add Degassed Methanol autoclave->solvent substrate Add 1-Phenyl-2-propanone solvent->substrate purge Purge with H₂ substrate->purge pressurize Pressurize with H₂ (e.g., 50 atm) purge->pressurize reaction Stir at 50°C pressurize->reaction depressurize Cool & Depressurize reaction->depressurize concentrate Remove Solvent depressurize->concentrate purify Column Chromatography concentrate->purify product This compound purify->product analysis Yield & ee Analysis (Chiral GC/HPLC) product->analysis

Caption: Workflow for the chemical synthesis of this compound.

References

A Comparative Guide to Scalable Synthesis of (S)-1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Phenylpropan-2-ol is a crucial chiral intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its stereoselective production is of paramount importance, as different enantiomers can exhibit distinct pharmacological activities. This guide provides an objective comparison of the most prominent and scalable methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key Performance Indicators

The scalability of a synthesis method is determined by a combination of factors including chemical yield, enantiomeric excess (ee), reaction time, cost of reagents and catalysts, and overall process safety and environmental impact. The following table summarizes the quantitative data for the leading synthesis methods of this compound.

MethodCatalyst/BiocatalystSubstrateYield (%)ee (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Asymmetric Hydrogenation Ru- or Rh-based chiral phosphine complexes1-Phenylpropan-2-one>95>991-1225-80High yield and enantioselectivity, well-established technology.High cost of precious metal catalysts and ligands, requires high-pressure hydrogen gas.
Biocatalytic Reduction Alcohol Dehydrogenases (ADH), Whole cells (e.g., Lactobacillus kefir, Baker's yeast)1-Phenylpropan-2-one85-99>9912-4825-40High enantioselectivity, mild reaction conditions, environmentally friendly.[1][2]Lower volumetric productivity, potential for substrate/product inhibition, requires cofactor regeneration.[2]
Chemoenzymatic Synthesis Lipase (for kinetic resolution)Racemic 1-Phenylpropan-2-ol~50 (for resolved alcohol)>9924-7230-50High enantioselectivity, can be used for the resolution of a racemic mixture.Maximum theoretical yield of 50% for the desired enantiomer, requires a separate step to produce the racemic starting material.

Experimental Protocols

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful method for the enantioselective reduction of prochiral ketones.[1] This method typically employs a transition metal catalyst, such as ruthenium or rhodium, coordinated to a chiral ligand.

Diagram of the Asymmetric Hydrogenation Workflow:

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification ketone 1-Phenylpropan-2-one reactor High-Pressure Reactor ketone->reactor catalyst Chiral Ru/Rh Catalyst catalyst->reactor solvent Solvent (e.g., Methanol) solvent->reactor reaction Stirring at controlled temperature reactor->reaction Reaction Conditions h2 H2 Gas (High Pressure) h2->reactor filtration Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Chromatography evaporation->purification product This compound purification->product

Caption: Workflow for Asymmetric Hydrogenation.

Experimental Protocol:

  • A high-pressure autoclave is charged with 1-phenylpropan-2-one, a chiral ruthenium or rhodium catalyst (e.g., RuCl₂(S)-BINAP)₂(NEt₃)), and a degassed solvent such as methanol.

  • The autoclave is sealed and purged with nitrogen, followed by pressurization with hydrogen gas.

  • The reaction mixture is stirred at a specified temperature (e.g., 50°C) and pressure (e.g., 50 bar) for a designated time (e.g., 6 hours).

  • After the reaction is complete, the autoclave is cooled and the pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield pure this compound.

Biocatalytic Reduction

Biocatalytic reduction offers a green and highly selective alternative for the synthesis of chiral alcohols. This method can utilize isolated enzymes (alcohol dehydrogenases) or whole-cell systems.[2]

Diagram of the Biocatalytic Reduction Pathway:

cluster_biocatalysis Biocatalytic Reduction cluster_cofactor Cofactor Regeneration ketone 1-Phenylpropan-2-one adh Alcohol Dehydrogenase (ADH) ketone->adh Reduction product This compound adh->product nad NAD+ adh->nad nadh NADH nadh->adh nad->nadh cosubstrate Co-substrate (e.g., Isopropanol) cosubstrate->nad Regeneration Enzyme coproduct Co-product (e.g., Acetone) cosubstrate->coproduct

Caption: Biocatalytic Reduction Pathway.

Experimental Protocol:

  • A buffered aqueous solution is prepared and the pH is adjusted (e.g., to 7.0).

  • To this solution, 1-phenylpropan-2-one, a co-substrate for cofactor regeneration (e.g., isopropanol), and NAD⁺/NADH are added.

  • The reaction is initiated by the addition of the alcohol dehydrogenase or whole cells (e.g., Lactobacillus kefir).

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24 hours).

  • The reaction progress is monitored by techniques such as HPLC or GC.

  • Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The product is purified by column chromatography if necessary.

Chemoenzymatic Synthesis (Kinetic Resolution)

Chemoenzymatic methods combine the advantages of chemical and enzymatic catalysis.[3][4] A common chemoenzymatic approach for obtaining this compound is the kinetic resolution of a racemic mixture of 1-phenylpropan-2-ol using a lipase.

Diagram of the Chemoenzymatic Kinetic Resolution Workflow:

cluster_prep Reaction Setup cluster_reaction Enzymatic Resolution cluster_separation Separation racemate Racemic 1-Phenylpropan-2-ol reactor Reaction Vessel racemate->reactor lipase Lipase (e.g., Candida antarctica Lipase B) lipase->reactor acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reactor solvent Organic Solvent solvent->reactor reaction Stirring at controlled temperature reactor->reaction filtration Filtration (to remove enzyme) reaction->filtration separation Chromatographic Separation filtration->separation product_s This compound separation->product_s product_r_ester (R)-1-Phenylpropan-2-yl acetate separation->product_r_ester

Caption: Chemoenzymatic Kinetic Resolution.

Experimental Protocol:

  • Racemic 1-phenylpropan-2-ol is dissolved in an organic solvent (e.g., toluene).

  • An acyl donor (e.g., vinyl acetate) and a lipase (e.g., immobilized Candida antarctica lipase B) are added to the solution.

  • The mixture is incubated at a controlled temperature (e.g., 40°C) with shaking.

  • The reaction is monitored until approximately 50% conversion is reached.

  • The enzyme is removed by filtration.

  • The solvent and excess acyl donor are removed under reduced pressure.

  • The resulting mixture of this compound and (R)-1-phenylpropan-2-yl acetate is separated by column chromatography.

Conclusion

The choice of the optimal synthesis method for this compound on a large scale depends on a careful evaluation of various factors. Asymmetric hydrogenation offers high efficiency and is a well-understood technology, but the cost and safety considerations of using precious metals and high-pressure hydrogen can be significant. Biocatalytic reduction provides an environmentally benign and highly selective route, though process optimization is often required to achieve high productivity. Chemoenzymatic kinetic resolution is an effective method for obtaining high enantiopurity, but is limited by a theoretical maximum yield of 50% for the desired enantiomer. For industrial applications, a thorough process development and economic analysis are essential to identify the most sustainable and cost-effective synthesis strategy.

References

A Comparative Guide to the Green Synthesis of (S)-1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure compounds is a cornerstone of the pharmaceutical industry. (S)-1-Phenylpropan-2-ol is a valuable chiral building block, and its synthesis with a focus on green chemistry principles is of paramount importance. This guide provides an objective comparison of two leading green synthetic methodologies for this compound production: asymmetric hydrogenation and biocatalysis. The comparison is supported by a quantitative analysis of key green chemistry metrics and detailed experimental protocols.

Comparison of Green Chemistry Metrics

The "greenness" of a chemical process can be quantified using several metrics. Below is a comparison of asymmetric hydrogenation and biocatalysis for the synthesis of this compound based on established green chemistry metrics.

Green Chemistry MetricAsymmetric Hydrogenation (Ru-BINAP Catalyst)Biocatalysis (with Saccharomyces cerevisiae)
Atom Economy (%) ~100%~50% (co-substrate dependent)
E-Factor Low (typically < 5)Moderate (can be higher due to aqueous waste)
Process Mass Intensity (PMI) Low (typically < 10)Moderate to High (often > 50 due to dilute aqueous media)
Catalyst Turnover Number (TON) HighVariable
Solvent Organic (e.g., Methanol, Ethanol)Aqueous
Reaction Conditions Elevated pressure and temperatureAmbient temperature and pressure
Byproducts MinimalCo-product from co-substrate (e.g., acetone from isopropanol)

Note: The values presented are estimations based on typical experimental conditions and may vary depending on the specific protocol and optimization.

Experimental Protocols

Detailed methodologies for the asymmetric hydrogenation and biocatalytic reduction of 1-phenylpropan-2-one to this compound are provided below.

Asymmetric Hydrogenation using a Ru-BINAP Catalyst

Materials:

  • 1-Phenylpropan-2-one

  • [RuCl((S)-BINAP)]₂·NEt₃ complex

  • Hydrogen gas (high purity)

  • Methanol (anhydrous)

  • Standard glassware for air- and moisture-sensitive reactions

  • High-pressure autoclave

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with 1-phenylpropan-2-one and the [RuCl((S)-BINAP)]₂·NEt₃ catalyst (substrate-to-catalyst ratio typically 1000:1 to 10,000:1).

  • Anhydrous methanol is added as the solvent.

  • The autoclave is sealed, removed from the glovebox, and connected to a hydrogen gas line.

  • The reactor is purged with hydrogen gas multiple times.

  • The reaction mixture is stirred and heated to the desired temperature (e.g., 50-80 °C) under a specific hydrogen pressure (e.g., 10-50 atm).

  • The reaction is monitored by a suitable analytical technique (e.g., GC or HPLC) until completion.

  • Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

Materials:

  • 1-Phenylpropan-2-one

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • Glucose (or other suitable co-substrate)

  • Water (deionized)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Standard laboratory glassware for fermentation

  • Incubator shaker

Procedure:

  • A suspension of Saccharomyces cerevisiae is prepared in a phosphate buffer solution.

  • Glucose is added to the yeast suspension as a co-substrate for cofactor regeneration. The mixture is pre-incubated for a short period (e.g., 30 minutes) at a controlled temperature (e.g., 30 °C) with gentle shaking to activate the yeast.

  • 1-Phenylpropan-2-one, the substrate, is added to the yeast suspension. Due to the low aqueous solubility of the substrate, a co-solvent like ethanol or DMSO may be used in small quantities.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with continuous shaking for a specified duration (e.g., 24-72 hours).

  • The progress of the reaction is monitored by extracting aliquots of the reaction mixture with an organic solvent (e.g., ethyl acetate) and analyzing the organic layer by GC or HPLC.

  • After the reaction is complete, the yeast cells are removed by centrifugation or filtration.

  • The aqueous phase is extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Visualizing the Synthetic Workflows

To illustrate the logical flow of each synthetic approach, the following diagrams were generated using the DOT language.

Asymmetric_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1-Phenylpropan-2-one Ru-BINAP Catalyst Autoclave Charge Autoclave Reactants->Autoclave Solvent Methanol Solvent->Autoclave Hydrogenation Hydrogenation (H₂, Pressure, Temp) Autoclave->Hydrogenation Evaporation Solvent Evaporation Hydrogenation->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Asymmetric Hydrogenation Workflow.

Biocatalysis_Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Workup & Purification Yeast Yeast Suspension (S. cerevisiae) Incubation Incubation (Temp, Shaking) Yeast->Incubation CoSubstrate Glucose CoSubstrate->Incubation Substrate 1-Phenylpropan-2-one Substrate->Incubation Separation Cell Separation Incubation->Separation Extraction Solvent Extraction Separation->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the efficacy and safety of chiral molecules. This guide provides an objective comparison of key analytical techniques used for the ee determination of chiral alcohols, supported by experimental data and detailed protocols to aid in method selection and implementation.

The accurate quantification of enantiomers is paramount in the pharmaceutical industry, where the therapeutic activity of a drug can be confined to a single enantiomer, while the other may be inactive or even harmful. This necessity drives the continuous development and refinement of analytical methods capable of providing reliable and reproducible ee values. This guide explores the principles, performance, and practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy for this purpose.

Quantitative Performance Comparison

The selection of an appropriate analytical technique for ee determination hinges on a variety of factors, including the nature of the chiral alcohol, the required accuracy and precision, sample throughput needs, and available instrumentation. The following table summarizes the key quantitative performance metrics for the discussed techniques.

Analytical TechniqueAccuracyPrecision/ReproducibilityLimit of Detection (LOD) / Limit of Quantification (LOQ)Analysis TimeThroughput
Chiral HPLC High (<1% to 5.2% error)[1][2]High (±0.5% or better)[1][2]Low (e.g., 2.54 µg/mL LOD for escitalopram)[3]10 - 30 min per sampleModerate
Chiral GC High (errors in the range of ±0.5%–2.5%)[2]HighLow (pg level with derivatization)[2]5 - 30 min per sampleModerate
Chiral SFC HighHighComparable to HPLC< 10 min per sample[4]High
NMR Spectroscopy Moderate (±1-10% error)[5][6]ModerateHigher than chromatographic methods< 10 min per sampleHigh
Circular Dichroism Moderate (±6% error for some methods)[7]ModerateDependent on chromophore< 1 min per sample[8]Very High

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative experimental protocols for each of the key methods discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). The separated enantiomers are then detected, and the peak areas are used to calculate the ee.

Experimental Protocol:

  • Column: Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) are commonly used.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase for normal-phase chromatography. The composition can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., 220 nm).

  • Sample Preparation: Dissolve the chiral alcohol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers (A1 and A2). Calculate the ee using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Chiral Gas Chromatography (GC)

Principle: Volatile chiral alcohols, or their volatile derivatives, are separated on a capillary column coated with a chiral stationary phase.

Experimental Protocol:

  • Column: A capillary column coated with a modified cyclodextrin derivative (e.g., CP Chirasil-DEX CB).[9]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector and Detector Temperature: Typically 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 5°C/min).

  • Derivatization (if necessary): For less volatile alcohols, derivatization with an agent like trifluoroacetic anhydride can improve volatility and chromatographic performance.[9]

  • Sample Preparation: Dissolve the alcohol (or its derivative) in a suitable solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL.

  • Injection Volume: 1 µL (split injection).

  • Data Analysis: Similar to HPLC, calculate ee based on the integrated peak areas of the two enantiomers.

Chiral Supercritical Fluid Chromatography (SFC)

Principle: SFC utilizes a supercritical fluid (typically CO2) as the mobile phase, often with a polar co-solvent, to separate enantiomers on a chiral stationary phase. It offers faster analysis times and reduced solvent consumption compared to HPLC.[4]

Experimental Protocol:

  • Column: Polysaccharide-based CSPs are commonly used.[10]

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol (e.g., 80:20 v/v).

  • Flow Rate: 2-4 mL/min.

  • Backpressure: 100-200 bar.

  • Column Temperature: 35-40°C.

  • Detection: UV or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the chiral alcohol in the co-solvent.

  • Data Analysis: The ee is determined from the peak areas of the separated enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

Principle: A chiral derivatizing agent (CDA) reacts with the chiral alcohol to form diastereomers. The diastereomers have distinct NMR signals, and the integration of these signals allows for the determination of the ee.

Experimental Protocol:

  • Chiral Derivatizing Agent: Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its chloride is a common CDA for alcohols.

  • Reaction: React the chiral alcohol with a slight excess of the CDA in the presence of a coupling agent (if using the acid) or a base (if using the acid chloride) in an NMR tube.

  • Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent.

  • NMR Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Acquire a proton (¹H) or fluorine (¹⁹F) NMR spectrum.

  • Data Analysis: Identify the distinct signals corresponding to the two diastereomers. Integrate these signals and calculate the ee from the ratio of the integrals. The accuracy of this method can be within ±10% of the true ee values.[5]

Circular Dichroism (CD) Spectroscopy

Principle: Chiral molecules absorb left and right circularly polarized light differently. The difference in absorbance (the CD signal) is proportional to the concentration and enantiomeric excess of the chiral substance.

Experimental Protocol:

  • Instrumentation: A CD spectropolarimeter.

  • Solvent: A solvent that does not absorb in the wavelength range of interest and in which the analyte is soluble (e.g., methanol, acetonitrile).

  • Sample Preparation: Prepare a solution of the chiral alcohol of known concentration.

  • Measurement: Record the CD spectrum over a suitable wavelength range.

  • Calibration: A calibration curve is typically generated using samples of known ee to correlate the CD signal intensity to the ee.

  • Data Analysis: The ee of an unknown sample is determined by measuring its CD signal and comparing it to the calibration curve. This method is particularly amenable to high-throughput screening.[8]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Chiral Alcohol Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Inject Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for ee determination using Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Sample Chiral Alcohol Sample Derivatization Derivatization (optional) Sample->Derivatization Dissolve Dissolve in Solvent Derivatization->Dissolve Injector Injector Dissolve->Injector Inject Column Chiral Capillary Column Injector->Column Detector FID/MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for ee determination using Chiral GC.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_analysis Data Analysis Sample Chiral Alcohol Sample Dissolve Dissolve in Co-solvent Sample->Dissolve Injector Injector Dissolve->Injector Inject Column Chiral Column Injector->Column Detector UV/MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for ee determination using Chiral SFC.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample Chiral Alcohol Sample Reaction React to form Diastereomers Sample->Reaction CDA Chiral Derivatizing Agent CDA->Reaction NMR_Tube Transfer to NMR Tube Reaction->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Spectrum Acquire Spectrum Spectrometer->Spectrum NMR_Spectrum NMR Spectrum Spectrum->NMR_Spectrum Integration Signal Integration NMR_Spectrum->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for ee determination using NMR with a CDA.

CD_Workflow cluster_prep Sample Preparation cluster_cd CD Measurement cluster_analysis Data Analysis Sample Chiral Alcohol Sample Dissolve Dissolve in Solvent Sample->Dissolve Cuvette Transfer to Cuvette Dissolve->Cuvette Spectrometer CD Spectropolarimeter Cuvette->Spectrometer Spectrum Record CD Spectrum Spectrometer->Spectrum CD_Spectrum CD Spectrum Spectrum->CD_Spectrum Calibration Compare to Calibration Curve CD_Spectrum->Calibration Calculation ee Determination Calibration->Calculation

Caption: Workflow for ee determination using Circular Dichroism.

Conclusion

The choice of the optimal analytical technique for determining the enantiomeric excess of chiral alcohols is a multifaceted decision that requires careful consideration of the specific research or development needs. Chromatographic methods like HPLC, GC, and SFC generally offer the highest accuracy and precision, making them suitable for regulatory filings and quality control. NMR spectroscopy provides a rapid and non-separative approach, which is advantageous for reaction monitoring and screening. Circular dichroism spectroscopy excels in high-throughput screening applications where speed is paramount, though it may offer lower accuracy than chromatographic methods. By understanding the principles, performance, and protocols of these techniques, researchers can make informed decisions to ensure the quality and success of their chiral drug development programs.

References

Safety Operating Guide

Proper Disposal Procedures for (S)-1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of (S)-1-Phenylpropan-2-ol, ensuring compliance with safety protocols and regulatory requirements. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory settings.

Essential Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards and take appropriate safety measures. The substance is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[2][4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][5]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[5]

Chemical and Physical Properties

Understanding the properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 1517-68-6[1]
Molecular Formula C₉H₁₂O[1][6]
Molecular Weight 136.19 g/mol [1][6]
Appearance Colorless liquid[7]
Boiling Point 219-221 °C (at 760 mmHg)[8]
Flash Point 85 °C (185 °F) - Closed Cup[6][8]
Density Approximately 0.99 g/mL at 20-25 °C[6][7][8]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[9][10] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][12]

Step 1: Waste Characterization

  • Identify as Hazardous Waste: Due to its combustibility and irritant properties, this compound and materials contaminated with it should be treated as hazardous waste.[1][3][13] Generators are responsible for making this determination.[14][15]

Step 2: Segregation and Collection

  • Separate Waste Streams: Do not mix this compound waste with non-hazardous waste. It should be collected in a dedicated, compatible waste container.

  • Container Requirements: Use a clean, leak-proof container with a secure screw-top cap. The container must be in good condition and compatible with the chemical.[9]

Step 3: Labeling

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste."[9][16]

  • Include Contents: The label must also clearly identify the contents, i.e., "this compound," and indicate the associated hazards (e.g., "Combustible," "Irritant").

Step 4: On-Site Storage

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from ignition sources and incompatible materials.[2][5]

  • Storage Time Limits: Adhere to the storage time limits for hazardous waste, which vary based on your facility's generator status (e.g., Large Quantity Generator or Small Quantity Generator).[9][16]

Step 5: Arrange for Professional Disposal

  • Engage a Certified Vendor: Disposal must be handled by a licensed hazardous waste disposal company.[9] These companies are equipped to transport and process chemical waste in accordance with all regulations.

  • Do Not Dispose Down the Drain: Never pour this compound or other chemical waste down the sink or into the environment.[17]

Step 6: Documentation and Record-Keeping

  • Hazardous Waste Manifest: For off-site disposal, the waste must be accompanied by a hazardous waste manifest.[9][14] This document tracks the waste from its point of generation to its final disposal facility ("cradle-to-grave").[12][18]

  • Retain Records: Keep copies of all manifests and other disposal records as required by regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 On-Site Management cluster_2 Disposal Process A Generate this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Collect in a Designated, Compatible Container B->C D Is the container properly labeled? 'Hazardous Waste', Contents, Date C->D E Label Container Correctly D->E No F Store in a Safe, Ventilated, Secondary Containment Area D->F Yes E->F G Contact Certified Hazardous Waste Disposal Vendor F->G When container is full or storage time limit nears H Prepare Hazardous Waste Manifest G->H I Waste Collected by Certified Transporter H->I J Receive & Retain Copy of Completed Manifest I->J Final Step

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling (S)-1-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

(S)-1-Phenylpropan-2-ol , a combustible liquid that can cause skin, eye, and respiratory irritation, requires careful handling to ensure laboratory safety.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal guidelines is crucial for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Equipment Specifications Purpose
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for splash hazards.[2]Protects against splashes and vapors that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[4] Gloves should be inspected before use and changed immediately upon contamination.Prevents skin contact which can cause skin irritation.[1][2][3]
Body Protection A flame-retardant lab coat, buttoned and properly fitted, over long pants and closed-toe, closed-heel shoes.[4] Avoid polyester or acrylic clothing.[4]Protects skin from accidental splashes and contact.
Respiratory Protection Not typically required if handled in a well-ventilated area or fume hood. If exposure limits are exceeded or irritation occurs, a full-face respirator with an appropriate cartridge should be used.[2]Prevents respiratory irritation from inhaling vapors.[1][2][3]

Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of the chemical and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.[1][2]

  • Avoid contact with skin and eyes.[1][2]

  • Keep away from heat, sparks, open flames, and hot surfaces as it is a combustible liquid.

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]

  • The recommended storage class for this chemical is 10 - Combustible liquids.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is vital.

Emergency Situation Immediate Action
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[2][5] If skin irritation occurs, seek medical attention.[1][2]
Eye Contact Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2][5] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][2] If the person feels unwell, seek medical attention.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.
Spill Evacuate nonessential personnel.[6] If the spill is flammable, eliminate all ignition sources.[6] Wear appropriate PPE and contain the spill using an absorbent material.[5] Collect the absorbed material in a sealed container for proper disposal.[5]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1] It should be disposed of at an approved waste disposal plant. Do not let the chemical enter drains.[1]

Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Assess Risks & Review SDS B Don Appropriate PPE A->B C Work in a Well-Ventilated Area B->C D Dispense and Use Chemical C->D E Decontaminate Work Area D->E H Collect Waste in a Labeled, Sealed Container D->H Generate Waste F Remove and Dispose of PPE E->F G Wash Hands Thoroughly F->G I Store Waste in a Designated Area H->I J Arrange for Professional Disposal I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Phenylpropan-2-ol
Reactant of Route 2
Reactant of Route 2
(S)-1-Phenylpropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.